molecular formula C9H16O2 B086659 Olean CAS No. 180-84-7

Olean

Número de catálogo: B086659
Número CAS: 180-84-7
Peso molecular: 156.22 g/mol
Clave InChI: GBBVHDGKDQAEOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,7-Dioxaspiro[5.5]undecane is a significant spiroacetal compound that serves as a key semiochemical in entomological research and a valuable building block in synthetic organic chemistry. As a pheromone, it functions as an intraspecific attractant for several insect species, most notably the olive fruit fly ( Bactrocera oleae ), where it is a major component of the male sex pheromone . Its role in chemical ecology extends to other pests like the flathead oak borer ( Coraebus undatus ), where it is released by both sexes and has demonstrated attractiveness in behavioral assays, making it a critical compound for developing novel, species-targeted pest monitoring and control strategies . In the realm of organic synthesis, the 1,7-dioxaspiro[5.5]undecane structure is a privileged scaffold and a common building block found in the complex architecture of numerous families of microbial metabolites and marine toxins, including dinophysistoxin, okadaic acid, and zooxanthellatoxin . Its structural complexity presents ongoing synthetic challenges, driving methodological innovation. Researchers utilize this compound as a template for developing new functionalization strategies, such as carbonyl-ene reactions, to create synthetic analogues of natural products . Furthermore, its chiral derivatives have been explored as ligands in asymmetric catalysis, for instance in the desymmetrization of meso epoxides . Advanced physical chemistry studies also investigate its fundamental molecular properties, including conformational behavior and hydrogen bonding interactions with water molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,7-dioxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBVHDGKDQAEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040735
Record name 1,7-Dioxaspiro[5.5]undecane
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

180-84-7
Record name Olean
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Record name 1,7-Dioxaspiro(5.5)undecane
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Record name 1,7-Dioxaspiro[5.5]undecane
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Record name 1,7-dioxaspiro[5.5]undecane
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Record name 1,7-DIOXASPIRO(5.5)UNDECANE
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (S)-Olean Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological signaling of (S)-Olean, the female-produced sex pheromone of the olive fruit fly, Bactrocera oleae. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and pest management.

(S)-Olean, systematically named (S)-1,7-dioxaspiro[5.5]undecane, is a chiral spiroacetal that plays a crucial role in the reproductive behavior of the olive fruit fly, a significant agricultural pest. While the racemic mixture is naturally released, the (S)-enantiomer is specifically attractive to females, whereas the (R)-enantiomer attracts males.[1] This stereospecificity highlights the importance of enantioselective synthesis for studying and potentially manipulating the behavior of this insect.

Enantioselective Synthesis of (S)-Olean

The development of synthetic routes to enantiomerically pure (S)-Olean has been a significant area of research. A notable and highly efficient method was developed by Čorić and List, employing a confined Brønsted acid catalyst. This approach facilitates an asymmetric spiroacetalization reaction, providing excellent enantioselectivity.[2][3]

Experimental Protocol: Asymmetric Spiroacetalization

This protocol is based on the work of Čorić and List (2012).

Materials:

  • Hydroxy-alkenal precursor

  • Chiral imidodiphosphoric acid catalyst (a confined Brønsted acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: A flame-dried reaction flask is charged with the chiral imidodiphosphoric acid catalyst under an inert atmosphere.

  • Addition of Reactant: Anhydrous solvent is added, followed by the hydroxy-alkenal precursor.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or below) for a designated period, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted using an appropriate organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-Olean.

Note: The specific details of the catalyst structure, substrate, solvent, temperature, and reaction time are critical for achieving high enantioselectivity and yield. Researchers should consult the original publication for these precise parameters.

Characterization of (S)-Olean

The structural elucidation and confirmation of the enantiomeric purity of synthesized (S)-Olean are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic and Analytical Data
ParameterValue/DescriptionReference
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless liquid[4]
Specific Rotation ([α]D) Positive (+)[5]
¹H NMR (CDCl₃, 500 MHz) δ 3.72–3.65 (m, 2H), 3.63–3.56 (m, 2H), 1.87–1.76 (m, 2H), 1.64–1.47 (m, 8H), 1.43 (td, J = 13.3, 4.2 Hz, 2H)[4]
¹³C NMR (CDCl₃, 126 MHz) δ 95.0, 60.3, 35.7, 25.3, 18.5[4]
Mass Spectrometry (EI-MS) Characteristic fragments (m/z)

Note: The provided NMR data is for the racemic mixture. Subtle differences may be observed for the pure enantiomer, but the overall pattern is expected to be identical. The specific rotation value is a key indicator of enantiomeric purity.

Biological Activity and Signaling Pathway

(S)-Olean is detected by the olfactory system of the female olive fruit fly, initiating a behavioral response. The perception of this pheromone involves a cascade of molecular events within the insect's antenna.

Olfactory Signaling Pathway

The binding of (S)-Olean to specific olfactory receptors on the dendrites of olfactory sensory neurons triggers a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for (S)-Olean in Bactrocera oleae are still under investigation, a general model for insect pheromone reception can be described.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite P (S)-Olean Pheromone OBP Odorant-Binding Protein (OBP) P->OBP Binding P_OBP (S)-Olean-OBP Complex OBP->P_OBP OR_ORCO Olfactory Receptor (OR) / Co-receptor (Orco) Complex P_OBP->OR_ORCO Delivery & Activation Ion_Channel Ion Channel (Na+, K+, Ca2+) OR_ORCO->Ion_Channel Gating Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Signal Signal to Antennal Lobe Depolarization->Signal Action Potential

Experimental Workflows

Synthesis and Purification Workflow

Synthesis_Workflow Start Hydroxy-alkenal Precursor Reaction Asymmetric Spiroacetalization (Confined Brønsted Acid Catalyst) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product (S)-Olean Purification->Product Analysis Characterization (NMR, MS, Polarimetry) Product->Analysis

Pheromone Signaling Analysis Workflow

Signaling_Analysis_Workflow Pheromone (S)-Olean Stimulus EAG Electroantennography (EAG) Pheromone->EAG SSR Single Sensillum Recording (SSR) Pheromone->SSR Behavior Behavioral Assays (Olfactometer) Pheromone->Behavior Analysis Data Analysis EAG->Analysis SSR->Analysis Behavior->Analysis Conclusion Determination of Activity & Specificity Analysis->Conclusion

Conclusion

This technical guide has provided a detailed overview of the enantioselective synthesis of (S)-Olean, its characterization, and the current understanding of its role in the olfactory signaling of the olive fruit fly. The provided experimental frameworks and data serve as a foundation for further research into the chemical ecology of Bactrocera oleae and the development of novel, behavior-based pest management strategies. Future work should focus on the definitive identification of the specific olfactory receptors and binding proteins involved in (S)-Olean perception to enable more targeted approaches in modulating insect behavior.

References

The Potent Potential of Oleanane Triterpenoids: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleanane triterpenoids, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural compounds and their synthetic derivatives are being extensively investigated for their therapeutic potential in a range of diseases, from cancer and inflammation to viral infections and metabolic disorders. This technical guide provides an in-depth overview of the biological activity screening of oleanane triterpenoids, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Biological Activities of Oleanane Triterpenoids: A Quantitative Overview

The biological efficacy of oleanane triterpenoids is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in various in vitro assays. The following tables summarize the reported activities of representative oleanane triterpenoids and their derivatives across key therapeutic areas.

Anticancer Activity

Oleanane triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and cell cycle arrest.[1][2] Synthetic derivatives, such as CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) and its methyl ester (CDDO-Me), have shown particularly potent cytotoxic activity against a wide range of cancer cell lines.[3][4][5]

Compound/DerivativeCell LineAssay TypeIC₅₀ (µM)Reference
Oleanolic AcidA549 (Lung Carcinoma)Cytotoxicity45.3[6]
Oleanolic AcidMCF-7 (Breast Adenocarcinoma)Cytotoxicity38.7[6]
Oleanolic AcidHepG2 (Hepatocellular Carcinoma)Cytotoxicity31.94[7]
Oleanolic Acid Derivative (SZC014)Breast Cancer CellsCell ViabilityMore potent than Oleanolic Acid[8]
Oleanolic Acid Derivative (4d)HCT-116 (Colon Cancer)Cytotoxicity38.5[9]
Oleanolic Acid Derivative (5d)LS-174T (Colon Cancer)Cytotoxicity38.0[9]
CDDO-MeOVCAR-5 (Ovarian Cancer)Growth Inhibition (72h)~2.5-5[4]
CDDO-MeMDAH-2774 (Ovarian Cancer)Growth Inhibition (72h)~1.25-2.5[4]
CDDO-MePC-3 (Prostate Cancer)Cell Viability~1.25[5]
CDDO-MeC4-2 (Prostate Cancer)Cell Viability~1.25[5]
Momordin Ic (Oleanane Saponin)JMAR (Head and Neck Squamous)Cytotoxicity1.8-12.4[10]
Caleduloside E (Oleanane Saponin)B16F10 (Melanoma)Cytotoxicity1.8-12.4[10]
Ilexgenin AB16-F10 (Melanoma)Cell Viability (48h)12.44[11]
Anti-inflammatory Activity

A significant number of oleanane triterpenoids exhibit potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-1β.[12][13] The synthetic oleanane triterpenoid CDDO is a remarkably potent inhibitor of inducible nitric oxide synthase (iNOS).[14]

Compound/DerivativeCell Line/SystemAssay TypeIC₅₀ (µM)Reference
Oleanolic AcidMacrophagesNO Production1.36 (µg/ml)
Oleanolic Acid Analog (2)MacrophagesNO Production2.66-41.7[12]
Oleanolic Acid Analog (8)MacrophagesNO Production2.66-41.7[12]
Oleanolic Acid Analog (9)MacrophagesNO Production2.66-41.7[12]
Oleanolic Acid Analog (10)MacrophagesNO Production2.66-41.7[12]
Betulinic AcidMacrophagesVarious-[15]
Betulinic Acid DerivativesMacrophagesIL-6 SecretionMore potent than dexamethasone[16]
CDDOMacrophagesiNOS Inhibition0.007[3]
Antiviral Activity

Oleanane triterpenoids have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and herpes simplex virus (HSV).[17][18][19] Glycyrrhizic acid, a well-known oleanane triterpenoid from licorice root, and its derivatives have been a particular focus of antiviral research.[20][21][22][23][24]

Compound/DerivativeVirusAssay TypeEC₅₀/IC₅₀ (µM)Reference
Oleanolic AcidHIV-1Antiviral Activity-[17]
Oleanolic Acid Derivative (32)HIVAntiviral Activity0.32[17]
Oleanolic AcidHSV-1Antiviral Activity6.8 (µg/ml)[17]
Oleanolic AcidHSV-2Antiviral Activity7.8 (µg/ml)[17]
Glycyrrhizic AcidDengue Virus (DENV2)Viral Infectivity8.1[20]
Glycyrrhizic Acid Derivative (13)Dengue Virus (DENV2)Viral Infectivity1.2[20]
Glycyrrhizic Acid Derivative (17)Dengue Virus (DENV2)Viral Infectivity1.3[20]
Glycyrrhizic AcidSARS-CoVGrowth Inhibition365[21]
Glycyvir (Glycyrrhizin derivative)SARS-CoV-2Replication Inhibition2-8[23]

Experimental Protocols for Biological Activity Screening

The following sections provide detailed methodologies for key experiments commonly used to screen the biological activities of oleanane triterpenoids.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oleanane triterpenoid compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Oleanane Triterpenoids A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Principle: The Griess reagent system involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540-570 nm.

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the oleanane triterpenoid compounds for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-stimulated control. This allows for the determination of the IC₅₀ value.

cluster_workflow Griess Assay Workflow A Culture & Stimulate Macrophages with LPS B Treat with Oleanane Triterpenoids A->B C Incubate (24h) B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Incubate (10-15 min) E->F G Measure Absorbance (~540nm) F->G H Calculate NO Inhibition & IC50 G->H

Griess Assay Experimental Workflow.
Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method in virology to quantify the titer of infectious virus particles and to assess the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of an antiviral agent. The spread of the virus is restricted by a semi-solid overlay, leading to the formation of localized areas of cell death or infection, known as plaques. The number of plaques is indicative of the number of infectious virus particles, and a reduction in plaque number in the presence of a compound indicates antiviral activity.

Protocol:

  • Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the oleanane triterpenoid. Mix the virus with each compound dilution and incubate to allow for interaction.

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures. Allow for viral adsorption for a specific period.

  • Overlay Application: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells B Infect with Virus + Oleanane Triterpenoids A->B C Add Semi-Solid Overlay B->C D Incubate for Plaque Formation C->D E Fix, Stain, and Count Plaques D->E F Calculate Plaque Reduction & EC50 E->F

Plaque Reduction Assay Workflow.

Key Signaling Pathways Modulated by Oleanane Triterpenoids

Oleanane triterpenoids exert their diverse biological effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, inflammation, and stress response. Understanding these molecular mechanisms is vital for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Many oleanane triterpenoids, including betulinic acid, have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.[15]

cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome leads to NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammatory Cytokines, etc.) Nucleus->Gene_Transcription activates Oleanane Oleanane Triterpenoids Oleanane->IKK inhibits

Inhibition of the NF-κB Pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes. Synthetic oleanane triterpenoids like CDDO-Me are potent activators of the Nrf2 pathway.[3]

cluster_pathway Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Nrf2_active Active Nrf2 Nrf2_inactive->Nrf2_active stabilizes Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_inactive->Ub_Proteasome degradation Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nucleus->ARE binds to Gene_Transcription Antioxidant & Cytoprotective Gene Expression ARE->Gene_Transcription activates Oleanane Oleanane Triterpenoids (e.g., CDDO-Me) Oleanane->Keap1 modifies

Activation of the Nrf2 Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK subfamilies include ERK, JNK, and p38. Dysregulation of the MAPK pathway is a common feature in cancer. Oleanane triterpenoids have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells. For instance, some derivatives can activate the p38 MAPK pathway, which is involved in stress responses and can promote apoptosis.

cluster_pathway MAPK Signaling Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Signals->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (Apoptosis, Proliferation, etc.) MAPK->Cellular_Response regulates Oleanane Oleanane Triterpenoids Oleanane->MAPK modulates

Modulation of the MAPK Pathway.

Conclusion

Oleanane triterpenoids represent a promising class of natural products with a broad spectrum of biological activities relevant to human health. Their anticancer, anti-inflammatory, and antiviral properties, coupled with their ability to modulate key signaling pathways, make them attractive candidates for drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a framework for the systematic screening and characterization of these multifaceted compounds. Further research into the structure-activity relationships and mechanisms of action of oleanane triterpenoids will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to Oleanolic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, has long been recognized for its diverse pharmacological properties.[1][2][3][4][5][6] Its therapeutic potential, however, is often limited by poor bioavailability and solubility.[7][8] This has spurred extensive research in medicinal chemistry to synthesize and evaluate novel OA derivatives with enhanced potency and improved pharmacokinetic profiles.[3][6][8][9] This technical guide provides a comprehensive overview of the advancements in the field, focusing on the synthesis, biological activities, and underlying mechanisms of action of oleanolic acid derivatives.

Biological Activities of Oleanolic Acid and Its Derivatives

Oleanolic acid and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutics for a range of diseases.[2][4][5][10]

Anticancer Activity

A significant body of research has focused on the anticancer potential of OA derivatives.[1][3][11][12][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of multiple signaling pathways.[1][11][14] Notably, some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.[1]

Table 1: Anticancer Activity of Selected Oleanolic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1aHela2.74[3]
Compound 7aPC30.39[3]
Compound 8aA5490.22[3]
OA-5aMCF-7, Hela, A549Improved activity vs. gefitinib[15]
OA-5bMCF-7, Hela, A549Improved activity vs. gefitinib[15]
OA-5cMCF-7, Hela, A549Improved activity vs. gefitinib[15]
UA-5aMCF-7, Hela, A549Improved activity vs. gefitinib[15]
3dMCF-70.77[1]
6cA5490.81[7]
Compound 17PC30.39[16]
Compound 28A5490.22[16]
Anti-inflammatory Activity

Oleanolic acid and its derivatives have demonstrated potent anti-inflammatory effects.[2][17][18] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) by inhibiting key signaling pathways like NF-κB.[1][18][19]

Antiviral Activity

The antiviral properties of oleanolic acid derivatives have been investigated against a range of viruses, including HIV, influenza, and hepatitis viruses.[2][20][21][22][23] Modifications to the OA scaffold have led to derivatives with significantly enhanced antiviral potency.[2] For instance, certain derivatives have shown to be 10 times more active against HIV infection compared to the parent compound.[2]

Table 2: Antiviral Activity of Selected Oleanolic Acid Derivatives

CompoundVirusEC50 (µg/mL)Reference
3-O-30, 30-dimethylsuccinateHIV0.0005[24]
Compound 6HIV1.5[24]
Compound 11HIV1.1[24]
Compound 12HIV1.2[24]
Compound 32HIV0.32 µM[20]
Antidiabetic Activity

Oleanolic acid and its derivatives have shown promise in the management of diabetes by modulating glucose metabolism.[2][19][25] They can inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), and modulate signaling pathways such as PPAR-γ to improve insulin sensitivity.[2]

Table 3: Anti-diabetic Activity of Selected Oleanolic Acid Derivatives (PTP-1B Inhibition)

CompoundIC50 (µM)% InhibitionReference
Compound 261.9198.60[2]
Compound 2712.281.88[2]
Compound 289.2183.72[2]
Compound 290.5671.99[2]
Hepatoprotective and Neuroprotective Activities

Oleanolic acid is known for its hepatoprotective effects, and its derivatives have been developed to further enhance this activity.[2][6][19] They can protect liver cells from damage by modulating metabolic enzymes and reducing oxidative stress.[2][6] Furthermore, neuroprotective effects have been observed, with derivatives showing potential in models of neurodegenerative diseases.[2][19]

Key Signaling Pathways Modulated by Oleanolic Acid Derivatives

The diverse biological activities of oleanolic acid derivatives stem from their ability to modulate multiple intracellular signaling pathways that are crucial in the pathogenesis of various diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[1][24] Oleanolic acid derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1] This inhibition can occur through the suppression of IκBα kinase, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[12]

NF_kappa_B_Pathway OA_Derivative Oleanolic Acid Derivative IKK IκB Kinase (IKK) OA_Derivative->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by oleanolic acid derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[14] Dysregulation of this pathway is a hallmark of many cancers. Oleanolic acid derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][14] They can inhibit the phosphorylation of key proteins like Akt and mTOR.[1]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes OA_Derivative Oleanolic Acid Derivative OA_Derivative->Akt Inhibits Phosphorylation OA_Derivative->mTOR Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by oleanolic acid derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some oleanolic acid derivatives, such as the synthetic triterpenoid bardoxolone methyl (CDDO-Me), are potent activators of the Nrf2 pathway.[12] This activation is a key mechanism for their anti-inflammatory and chemopreventive effects.

Nrf2_Pathway OA_Derivative Oleanolic Acid Derivative (e.g., CDDO-Me) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) OA_Derivative->Keap1_Nrf2 Disrupts Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Induces Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2 signaling pathway by oleanolic acid derivatives.

Experimental Protocols

Synthesis of Oleanolic Acid Derivatives

The synthesis of oleanolic acid derivatives typically involves modifications at the C-3 hydroxyl group, the C-28 carboxylic acid group, and the A-ring.[1][7][16] A general scheme for the synthesis of amide derivatives at the C-28 position is provided below.

Synthesis_Workflow OA Oleanolic Acid Intermediate Activated Intermediate (e.g., Acyl Chloride) OA->Intermediate Activation of Carboxylic Acid Derivative C-28 Amide Derivative Intermediate->Derivative Amine Amine (R-NH2) Amine->Derivative Amidation

Caption: General workflow for the synthesis of C-28 amide derivatives of oleanolic acid.

General Protocol for C-28 Amidation:

  • Activation of the Carboxylic Acid: Oleanolic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF). An activating agent (e.g., oxalyl chloride, thionyl chloride, or a coupling reagent like HBTU) is added, often in the presence of a base (e.g., triethylamine, DIPEA), to convert the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester. The reaction is typically stirred at room temperature for a specified period.

  • Amidation: The desired amine is added to the reaction mixture. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the oleanolic acid derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

Oleanolic acid has emerged as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The continuous exploration of new synthetic strategies and a deeper understanding of the molecular mechanisms underlying the biological activities of its derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates for a wide range of diseases, including cancer, inflammatory disorders, and viral infections. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible clinical benefits.

References

Oleanane: A Molecular Fossil Illuminating Angiosperm Evolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane, a pentacyclic triterpenoid, serves as a critical biomarker in the fields of geochemistry and paleobotany, providing a molecular window into the evolutionary history of angiosperms (flowering plants). Its remarkable stability over geological timescales allows for its preservation in sedimentary rocks and petroleum, making it a reliable indicator of the presence and abundance of angiosperms in ancient ecosystems. This technical guide provides a comprehensive overview of oleanane's role as a biomarker, detailing the experimental protocols for its analysis, presenting quantitative data on its geological distribution, and illustrating the key biosynthetic pathways involved in its production.

Oleanane as a Biomarker for Angiosperm Evolution

The utility of oleanane as a biomarker stems from its strong association with flowering plants. While trace amounts have been detected in some non-angiosperm fossils, its prevalence and concentration in the geological record show a marked increase that coincides with the diversification of angiosperms during the Cretaceous and Tertiary periods.[1] This correlation has led to the development of the "oleanane index," a ratio of oleanane to the more ubiquitous bacterial biomarker, hopane (oleanane/[oleanane+hopane]), which is used to estimate the relative input of angiosperm-derived organic matter into ancient sediments.[2][3] An oleanane index value greater than 0.2 is generally considered indicative of a Tertiary-age source rock with significant angiosperm input.[4]

The presence of 18α(H)-oleanane, the more thermally stable isomer, is a key indicator used in petroleum geochemistry to assess the age and depositional environment of source rocks.[2][4] The ratio of 18α(H)-oleanane to its less stable precursor, 18β(H)-oleanane, can also serve as a thermal maturity parameter for crude oils and rock extracts.

Data Presentation: Oleanane Index Across Geological Time

The following tables summarize the quantitative data on the oleanane index from various studies, providing a snapshot of the increasing influence of angiosperms through geological history.

Table 1: Oleanane Index in Cretaceous Source Rocks

Geological AgeLocationOleanane Index (%)Reference
Early Cretaceous-Sporadic, < 7Moldowan et al., 1994
Late Cretaceous-Up to 15Moldowan et al., 1994

Table 2: Oleanane Index in Tertiary Source Rocks and Oils

Geological AgeLocationOleanane IndexReference
TertiaryNiger Delta0.32 - 1.03Chukunedum & Abrakasa, 2021[2]
TertiaryVenezuela> 0.2Alberdi & López, 2000
Late Cretaceous/TertiaryWorldwide (Oils)VariesNytoft et al., 2010[5]

Experimental Protocols

Extraction of Oleanane from Sedimentary Rocks

This protocol details the extraction of oleanane from shale and other sedimentary rocks for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The Soxhlet extraction method is a widely used and effective technique for this purpose.[6][7]

Materials:

  • Pulverized rock sample (approximately 100g)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Methanol (MeOH), pesticide grade or equivalent

  • Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

  • Extraction thimbles (cellulose)

  • Heating mantle

  • Rotary evaporator

  • Glass wool

  • Clean, solvent-rinsed glassware

Procedure:

  • Sample Preparation: Dry the pulverized rock sample in an oven at 60°C overnight to remove excess moisture.

  • Thimble Packing: Mix approximately 30g of the dried rock powder with an equal amount of anhydrous sodium sulfate to create a free-flowing mixture. Place a small plug of glass wool at the bottom of a cellulose extraction thimble and then carefully pack the rock/Na₂SO₄ mixture into the thimble. Top with another small plug of glass wool.

  • Soxhlet Assembly: Place the packed thimble inside the Soxhlet extractor. Add approximately 300 mL of a 9:1 (v/v) mixture of dichloromethane and methanol to a 500 mL round-bottom flask containing a few boiling chips. Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

  • Extraction: Heat the solvent in the flask using a heating mantle to a gentle boil. Allow the extraction to proceed for 24-48 hours, ensuring a consistent cycling of the solvent (4-6 cycles per hour).

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to a volume of approximately 2-3 mL using a rotary evaporator.

  • Fractionation (Optional but Recommended): To isolate the saturate fraction containing oleanane, the crude extract can be fractionated using column chromatography. A common method involves passing the extract through a column packed with activated silica gel, eluting with hexane to obtain the saturate fraction.

  • Final Concentration: The saturate fraction is then carefully concentrated under a gentle stream of nitrogen gas to a final volume of approximately 100 µL for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oleanane

This protocol outlines the optimized parameters for the quantification of 18α(H)-oleanane and its isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: 5% phenyl methyl silicone (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

ParameterSetting
Injector
Injection ModeSplitless
Injector Temperature280°C
Injection Volume1 µL
Oven Program
Initial Temperature80°C, hold for 2 min
Ramp 110°C/min to 250°C
Ramp 23°C/min to 310°C, hold for 20 min
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-550
Scan ModeFull Scan and Selected Ion Monitoring (SIM)
SIM Ions for Oleanane m/z 191 (base peak), 412 (molecular ion)

Sample Preparation for GC-MS:

  • The concentrated extract is transferred to a 2 mL autosampler vial.

  • Internal standards (e.g., deuterated alkanes) can be added for precise quantification.

  • For samples containing polar compounds that may interfere with the analysis, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase the volatility of these compounds. However, for the analysis of the saturate fraction containing oleanane, derivatization is typically not required.[8]

Enzymatic Assay of β-Amyrin Synthase

β-amyrin is the direct biosynthetic precursor to oleanane. This protocol describes a method for assaying the activity of β-amyrin synthase, the enzyme responsible for its synthesis from 2,3-oxidosqualene.[9]

Materials:

  • Purified β-amyrin synthase enzyme (recombinantly expressed or from plant extracts)

  • 2,3-oxidosqualene (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT and 0.1% Triton X-100)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS for product analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of 2,3-oxidosqualene in a suitable organic solvent (e.g., ethanol or acetone).

  • Enzyme Reaction: In a microcentrifuge tube, combine 50 µL of the assay buffer, the purified enzyme solution (e.g., 10-50 µg), and the 2,3-oxidosqualene substrate (e.g., to a final concentration of 50 µM). The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex thoroughly to extract the product. Centrifuge to separate the phases.

  • Drying and Concentration: Carefully transfer the upper ethyl acetate layer to a new tube. Add a small amount of anhydrous sodium sulfate to dry the extract. Evaporate the solvent under a stream of nitrogen.

  • Product Analysis: Resuspend the dried extract in a small volume of hexane or ethyl acetate and analyze by GC-MS to identify and quantify the β-amyrin product. The GC-MS conditions would be similar to those described for oleanane analysis.

Mandatory Visualizations

Biosynthesis of Oleanane

The biosynthesis of oleanane begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids and steroids in eukaryotes. This reaction is catalyzed by the enzyme β-amyrin synthase.

Oleanane_Biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase beta_Amyrin β-Amyrin Oxidosqualene->beta_Amyrin β-Amyrin synthase Oleanane Oleanane beta_Amyrin->Oleanane Diagenesis (in sediments)

Caption: Biosynthetic pathway of oleanane from squalene.

Experimental Workflow for Oleanane Analysis

The following diagram illustrates the key steps involved in the extraction and analysis of oleanane from geological samples.

Oleanane_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample_Prep Sample Preparation (Drying, Pulverizing) Soxhlet Soxhlet Extraction (DCM:MeOH) Sample_Prep->Soxhlet Concentration1 Concentration (Rotary Evaporation) Soxhlet->Concentration1 Fractionation Column Chromatography (Silica Gel) Concentration1->Fractionation Concentration2 Concentration (Nitrogen Stream) Fractionation->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for oleanane extraction and analysis.

Logical Relationship: Oleanane Index and Angiosperm Diversification

This diagram illustrates the positive correlation between the oleanane index and the diversification of angiosperms over geological time.

Oleanane_Angiosperm_Correlation Angiosperm_Diversification Angiosperm Diversification (Cretaceous-Tertiary) Oleanane_Deposition Increased Deposition of Oleanane Precursors Angiosperm_Diversification->Oleanane_Deposition leads to Oleanane_Index Higher Oleanane Index in Sediments Oleanane_Deposition->Oleanane_Index results in

References

The Quest for Oleanane: A Technical Guide to its Discovery, Isolation, and Purification from Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanane, a pentacyclic triterpenoid, represents a significant class of natural products with a diverse and promising range of biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of oleanane and its derivatives from plant sources. It delves into the historical context of its discovery, details its natural occurrence, and presents in-depth experimental protocols for its extraction, purification, and characterization. Quantitative data on yields from various botanical matrices are summarized in comparative tables. Furthermore, this guide utilizes Graphviz visualizations to illustrate experimental workflows, offering a clear and logical representation of the methodologies for researchers in natural product chemistry and drug development.

Introduction: The Oleanane Skeleton - A Historical Perspective

The journey into the world of oleanane triterpenoids is a fascinating chapter in the history of natural product chemistry. While the specific moment of the discovery of the parent oleanane hydrocarbon is not extensively documented, the elucidation of the structure of its derivatives, particularly oleanolic acid, paved the way for understanding this important class of compounds.

Initially isolated in the late 19th century, the correct molecular structure of oleanolic acid was a subject of intense research and debate for decades. Through a series of meticulous chemical degradation and spectroscopic studies by pioneering chemists, the complex pentacyclic structure of the oleanane skeleton was gradually pieced together. This foundational work was crucial for the subsequent identification and characterization of a vast number of oleanane-type triterpenoids from various plant species. These compounds are now recognized for their significant pharmacological potential, including anti-inflammatory, anti-cancer, and antiviral properties.

Oleanane and its derivatives are biosynthesized in plants from the cyclization of squalene.[1] They are commonly found in woody angiosperms and their presence in the fossil record is often used as a biomarker to trace the evolutionary history of these plants.[1]

Natural Sources of Oleanane

Oleanane and its glycosides are widely distributed throughout the plant kingdom. Numerous plant families are known to be rich sources of these compounds, making them readily accessible for research and development. Some of the most significant plant sources are detailed in the table below.

Plant SpeciesFamilyPlant Part(s)Major Oleanane Derivatives
Olea europaea (Olive)OleaceaeLeaves, FruitsOleanolic acid, Maslinic acid
Lantana camaraVerbenaceaeRoots, LeavesOleanolic acid
Ligustrum lucidum (Glossy Privet)OleaceaeFruitsOleanolic acid, Ursolic acid
Gymnema sylvestreApocynaceaeLeavesGymnemic acids (oleanane saponins)
Glycine max (Soybean)FabaceaeSeedsSoyasaponins (oleanane glycosides)[2]
Silene armeria (Sweet William Catchfly)CaryophyllaceaeWhole plantArmerosides (oleanane saponins)[3]
Terminalia albidaCombretaceaeRoot BarkAlbidanosides, Albidic acids[4]
Fatsia polycarpaAraliaceae-Fatsicarpains[5]
Cestrum nocturnum (Night-blooming jessamine)SolanaceaeLeavesOleanane-type glycosides[6]
Paeonia lactiflora (Chinese peony)PaeoniaceaeRootsOleanane and 30-noroleanane triterpenoids[7]

Isolation and Purification of Oleanane Triterpenoids: Experimental Protocols

The isolation of oleanane triterpenoids from plant materials involves a series of steps, including pre-extraction preparation, extraction of the crude mixture, and subsequent purification to obtain the desired compounds in high purity. The following sections provide detailed methodologies for the most commonly employed techniques.

Pre-Extraction Preparation

Proper preparation of the plant material is a critical first step to ensure efficient extraction.

  • Collection and Drying: Plant material should be collected at the appropriate stage of growth and authenticated. It is then typically air-dried or oven-dried at a low temperature (40-60 °C) to reduce moisture content, which can interfere with the extraction process.

  • Grinding: The dried plant material is ground into a fine powder using a mechanical grinder or mill. This increases the surface area of the sample, allowing for better solvent penetration and improved extraction efficiency.

Extraction Methodologies

The choice of extraction method depends on the nature of the plant material, the stability of the target compounds, and the desired scale of the operation.

A classical and exhaustive extraction method suitable for compounds that are thermally stable.

Protocol for Soxhlet Extraction of Oleanolic Acid from Olea europaea Leaves:

  • Sample Preparation: Weigh approximately 20-30 g of finely powdered, dried olive leaves and place them into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. The extractor is then fitted between a round-bottom flask containing the extraction solvent (e.g., 250 mL of methanol or ethanol) and a condenser.[8]

  • Extraction Process: Heat the solvent in the round-bottom flask using a heating mantle. The solvent vaporizes, rises into the condenser, liquefies, and drips onto the plant material in the thimble.[9] When the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the boiling flask.[8]

  • Duration: Allow the extraction to proceed for 6-12 hours, or until the solvent in the siphon arm becomes colorless, indicating that the extraction is complete.[8]

  • Solvent Removal: After cooling, the solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude extract.

A simple and convenient method that involves soaking the plant material in a solvent at room temperature.

Protocol for Maceration of Oleanolic Acid from Lantana camara Roots: [10]

  • Sample Preparation: Weigh approximately 100 g of powdered Lantana camara roots.

  • Defatting: To remove nonpolar constituents, first macerate the powdered roots with petroleum ether (3 x 500 mL) for 24 hours each time. Discard the petroleum ether extracts.

  • Extraction: Macerate the defatted plant material with ethanol (3 x 500 mL) at room temperature for 48-72 hours with occasional shaking.[11]

  • Filtration and Concentration: Filter the ethanolic extracts and combine the filtrates. The solvent is then evaporated under reduced pressure to obtain the crude oleanolic acid extract.[11]

A modern and efficient method that utilizes ultrasonic waves to enhance the extraction process.

Protocol for Ultrasound-Assisted Extraction of Oleanolic Acid from Ligustrum lucidum Fruits: [12]

  • Sample Preparation: Weigh 1 g of powdered Ligustrum lucidum fruit.

  • Extraction: Place the sample in a flask with 20 mL of 95% ethanol.[12]

  • Sonication: Submerge the flask in an ultrasonic bath and sonicate at 40°C for 10 minutes.[12]

  • Post-Extraction: After sonication, centrifuge the mixture and collect the supernatant. The extraction can be repeated on the residue to maximize the yield. The supernatants are then combined and the solvent is evaporated.

A rapid and green extraction technique that uses microwave energy to heat the solvent and plant material.

Protocol for Microwave-Assisted Extraction of Oleanolic Acid from Gymnema sylvestre Leaves: [13][14]

  • Sample Preparation: Weigh 0.5 g of powdered Gymnema sylvestre leaves.

  • Extraction: Place the sample in a microwave-safe extraction vessel with 25 mL of 85% (v/v) methanol.[14]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 40% power for 6 minutes.[14] A pre-leaching time of 15 minutes before irradiation can improve the yield.[14]

  • Filtration and Concentration: After extraction, filter the mixture and evaporate the solvent to obtain the crude extract.

Purification Techniques

The crude extracts obtained from the above methods are complex mixtures of various phytochemicals. Therefore, purification is essential to isolate oleanane triterpenoids in a pure form.

A widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.

General Protocol for Column Chromatography Purification:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution), for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired oleanane triterpenoids.

  • Combining and Evaporation: Fractions with similar TLC profiles are combined, and the solvent is evaporated to yield the purified compound.

A final purification step to obtain highly pure crystalline compounds.

General Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the partially purified compound in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

  • Crystal Collection: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

Quantitative Data on Oleanane Yield

The yield of oleanane triterpenoids varies significantly depending on the plant source, the extraction method employed, and the specific experimental conditions. The following table summarizes some reported yields of oleanolic acid from different plant materials using various extraction techniques.

Plant SpeciesPlant PartExtraction MethodSolventYield (mg/g of dry weight)Reference
Ligustrum lucidumFruitUltrasound-Assisted95% Ethanol6.3 ± 0.25[12]
Lantana camaraRootsMicrowave-AssistedChloroform:Methanol (60:40)12.3[7]
Olea europaeaLeaves--up to 30[15]
Gymnema sylvestreLeavesMicrowave-Assisted85% Methanol43 (as gymnemagenin)[14]

Visualization of Experimental Workflows

To provide a clear and logical overview of the isolation and purification process, the following diagrams have been generated using the DOT language.

Oleanane_Isolation_Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase plant_material Dried & Powdered Plant Material soxhlet Soxhlet Extraction plant_material->soxhlet maceration Maceration plant_material->maceration uae Ultrasound-Assisted Extraction (UAE) plant_material->uae mae Microwave-Assisted Extraction (MAE) plant_material->mae crude_extract Crude Oleanane Extract soxhlet->crude_extract maceration->crude_extract uae->crude_extract mae->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions (Monitored by TLC) column_chromatography->fractions recrystallization Recrystallization fractions->recrystallization pure_oleanane Pure Oleanane Triterpenoid recrystallization->pure_oleanane Soxhlet_Extraction_Detail start Powdered Plant Material in Thimble extraction Condensed Solvent Drips onto Sample start->extraction solvent_flask Solvent in Boiling Flask heating Heating solvent_flask->heating vaporization Solvent Vaporizes heating->vaporization condensation Vapor Condenses vaporization->condensation condensation->extraction siphoning Solvent with Extract Siphons Back to Flask extraction->siphoning siphoning->solvent_flask cycle Repeat Cycle (6-12 hours) siphoning->cycle end Crude Extract in Flask cycle->end

References

Stereochemistry of Oleanane Triterpenoids: A Deep Dive into Structure and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate relationship between a molecule's three-dimensional structure and its biological activity is a cornerstone of modern drug discovery and development. Within the vast landscape of natural products, pentacyclic triterpenoids of the oleanane scaffold have emerged as a privileged class of compounds, exhibiting a wide array of pharmacological properties, including potent anticancer and anti-inflammatory effects. At the heart of their therapeutic potential lies their complex stereochemistry. This technical guide provides a comprehensive overview of the stereochemistry of oleanane triterpenoids, with a primary focus on the extensively studied oleanolic acid, and explores how subtle variations in their spatial arrangement can profoundly influence their biological function. While the vast majority of research has centered on the naturally occurring enantiomer of oleanolic acid, this guide will also address the critical, yet underexplored, area of oleanane enantiomers and their potential for differential bioactivity.

The Oleanane Scaffold: A Stereochemical Playground

The oleanane skeleton is a pentacyclic triterpenoid structure composed of five fused six-membered rings (A, B, C, D, and E). This rigid framework possesses multiple stereocenters, giving rise to a multitude of possible stereoisomers. The specific configuration of these stereocenters dictates the overall shape of the molecule, which in turn governs its interactions with biological targets such as enzymes and receptors.

Oleanolic acid, the most abundant and well-studied oleanane triterpenoid, is characterized by a hydroxyl group at the C-3 position, a carboxylic acid at the C-28 position, and a double bond between C-12 and C-13. The stereochemistry of naturally occurring oleanolic acid is (3β)-3-hydroxyolean-12-en-28-oic acid. While synthetic efforts have been made to produce its enantiomer, ent-oleanolic acid, the biological evaluation of this non-natural form remains largely uncharted territory in publicly available scientific literature.

Biological Activities of Oleanolic Acid and Its Derivatives: A Focus on the Natural Enantiomer

Extensive research has demonstrated the significant therapeutic potential of the natural enantiomer of oleanolic acid and its synthetic derivatives. These compounds have been shown to modulate a variety of signaling pathways implicated in cancer and inflammation.

Anticancer Effects

Oleanolic acid and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[1] These effects are often mediated by the modulation of key signaling pathways.

Table 1: Anticancer Activity of Oleanolic Acid and Selected Derivatives (IC50 values in µM)

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Oleanolic AcidSMMC-7721Hepatocellular Carcinoma> 100[2]
Derivative 7a PC3Prostate Cancer0.39[3]
Derivative 8a A549Lung Cancer0.22[3]
SZC014VariousVariousCandidate Drug[1]
SZC015VariousVariousCandidate Drug[1]
SZC017VariousVariousCandidate Drug[1]
CDDOVariousVariousClinical Trials[1]

Note: This table summarizes data for the natural oleanolic acid scaffold and its derivatives. Data comparing the anticancer activity of oleanolic acid enantiomers is not currently available in the cited literature.

Anti-inflammatory Effects

The anti-inflammatory properties of oleanolic acid are well-documented and are largely attributed to its ability to inhibit pro-inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Oleanolic Acid and a Synthetic Derivative

CompoundAssayIC50Reference
Oleanolic AcidInhibition of NO productionPotent[4]
CDDO (synthetic derivative)Inhibition of NO productionOrders of magnitude more potent than Oleanolic Acid[4]

Note: This table highlights the significant increase in potency that can be achieved through synthetic modification of the natural oleanolic acid scaffold. Comparative data for oleanolic acid enantiomers is not available.

Key Signaling Pathways Modulated by Oleanane Triterpenoids

The biological activities of oleanolic acid and its derivatives are underpinned by their ability to interact with and modulate critical intracellular signaling cascades. Understanding these interactions is paramount for the rational design of novel therapeutic agents.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Oleanolic acid has been shown to inhibit this pathway, contributing to its anticancer effects.[5]

PI3K_Akt_mTOR_Pathway Oleanolic_Acid Oleanolic Acid PI3K PI3K Oleanolic_Acid->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Figure 1. Oleanolic acid inhibits the PI3K/Akt/mTOR signaling pathway.

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a pivotal role in regulating the inflammatory response. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancer. Oleanolic acid and its synthetic derivatives are potent inhibitors of NF-κB activation.[4]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oleanane_Triterpenoids Oleanane Triterpenoids (Oleanolic Acid, CDDO) IKK IKK Oleanane_Triterpenoids->IKK Inhibit Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Figure 2. Oleanane triterpenoids inhibit the NF-κB signaling pathway.

Experimental Protocols: A Methodological Overview

The synthesis and biological evaluation of oleanane triterpenoids involve a range of sophisticated chemical and biological techniques.

Synthesis of Oleanolic Acid Derivatives

The synthesis of oleanolic acid derivatives typically starts with the natural product as a scaffold. Chemical modifications are then introduced at various positions, most commonly at the C-3 hydroxyl group, the C-28 carboxylic acid, and across the C-12/C-13 double bond, to enhance biological activity and improve pharmacokinetic properties.

Synthesis_Workflow Start Oleanolic Acid (Starting Material) Modification Chemical Modification (e.g., esterification, amidation, oxidation) Start->Modification Purification Purification (e.g., Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Evaluation Biological Evaluation (in vitro/in vivo assays) Characterization->Biological_Evaluation

Figure 3. General workflow for the synthesis and evaluation of oleanolic acid derivatives.

A representative synthetic protocol for the preparation of amide derivatives of oleanolic acid involves the following steps:

  • Protection of the C-3 hydroxyl group: The hydroxyl group at the C-3 position is often protected to prevent unwanted side reactions.

  • Activation of the C-28 carboxylic acid: The carboxylic acid at the C-28 position is activated, typically by converting it to an acid chloride or using a coupling agent.

  • Amidation: The activated carboxylic acid is then reacted with a desired amine to form the corresponding amide derivative.

  • Deprotection: The protecting group at the C-3 position is removed to yield the final product.

  • Purification and Characterization: The synthesized derivative is purified using techniques like column chromatography and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.

Chiral Separation of Oleanane Triterpenoids

While specific protocols for the separation of oleanane enantiomers are not readily found in the literature, the principles of chiral chromatography can be applied. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for separating enantiomers.

A general protocol for chiral HPLC method development would involve:

  • Column Screening: A variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) are screened to identify a column that shows selectivity for the enantiomers of interest.

  • Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is systematically varied to optimize the separation (resolution) of the enantiomeric peaks.

  • Method Validation: Once optimal conditions are found, the method is validated for parameters such as linearity, accuracy, and precision.

In Vitro Biological Assays

The biological activity of oleanane triterpenoids is typically assessed using a panel of in vitro assays.

  • Cytotoxicity Assays (e.g., MTT, SRB): These assays are used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

  • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): These assays are used to quantify the extent to which a compound induces programmed cell death in cancer cells.

  • Western Blotting: This technique is used to measure the levels of specific proteins in cells to understand how a compound affects signaling pathways.

  • Nitric Oxide (NO) Production Assay: This assay is used to measure the inhibition of NO production in inflammatory cells, providing an indication of anti-inflammatory activity.

The Unexplored Frontier: Stereochemistry and the Biological Function of Oleanane Enantiomers

Despite the wealth of data on the biological activities of the natural enantiomer of oleanolic acid and its derivatives, a significant knowledge gap exists regarding the bioactivity of its non-natural enantiomer, ent-oleanolic acid. The principles of stereochemistry in pharmacology strongly suggest that the two enantiomers could exhibit different, and potentially novel, biological activities.

The lack of comparative studies on oleanane enantiomers represents a missed opportunity in drug discovery. The synthesis and biological evaluation of ent-oleanolic acid and its derivatives could unveil new therapeutic possibilities and provide a deeper understanding of the structure-activity relationships of this important class of natural products. Future research in this area is critical to fully unlock the therapeutic potential of the oleanane scaffold.

Conclusion

Oleanane triterpenoids, with oleanolic acid as their most prominent member, represent a rich source of bioactive molecules with significant potential for the development of new anticancer and anti-inflammatory drugs. Their complex stereochemistry is a key determinant of their biological function. While extensive research has illuminated the therapeutic promise of the naturally occurring enantiomer of oleanolic acid, the exploration of its enantiomeric counterpart remains a largely uncharted and highly promising area of investigation. A concerted effort to synthesize, separate, and biologically evaluate oleanane enantiomers is essential to fully exploit the therapeutic potential of this remarkable class of natural products. This endeavor will not only expand our understanding of the intricate interplay between stereochemistry and biological function but also pave the way for the discovery of novel, more potent, and selective therapeutic agents.

References

The Biosynthesis Pathway of Oleanane in Woody Angiosperms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of oleanane-type pentacyclic triterpenoids in woody angiosperms. It is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of these medicinally important compounds. This document details the core biosynthetic pathway, presents quantitative data from relevant studies, outlines key experimental protocols, and discusses the transcriptional regulation of this complex process.

The Core Biosynthesis Pathway of Oleanane

The biosynthesis of oleanane triterpenoids in woody angiosperms is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. This intricate pathway involves a series of enzymatic reactions, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs), leading to a diverse array of oleanane derivatives.

The foundational steps of the pathway are initiated in the cytoplasm through the mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 30-carbon acyclic precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).

The first committed step in oleanane biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase (bAS), a type of oxidosqualene cyclase. Following the formation of the pentacyclic β-amyrin skeleton, a series of oxidative reactions, predominantly catalyzed by cytochrome P450 enzymes of the CYP716 and CYP72 families, introduce functional groups at various positions on the triterpenoid backbone. A key series of reactions is the three-step oxidation at the C-28 position of β-amyrin, which leads to the formation of oleanolic acid. Further hydroxylations and oxidations at other positions, such as C-2, C-16, and C-23, give rise to a wide variety of bioactive oleanane triterpenoids, including maslinic acid, arjunolic acid, and hederagenin.

Oleanane_Biosynthesis_Pathway cluster_0 Upstream Pathway (MVA) cluster_1 Oleanane Core Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl-PP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE b_amyrin β-Amyrin 2,3-Oxidosqualene->b_amyrin β-Amyrin Synthase (bAS) Erythrodiol Erythrodiol b_amyrin->Erythrodiol CYP716A (C-28 oxidation) Oleanolic_acid Oleanolic Acid Erythrodiol->Oleanolic_acid CYP716A (C-28 oxidation) Maslinic_acid Maslinic Acid Oleanolic_acid->Maslinic_acid CYP72A (C-2α hydroxylation) Hederagenin Hederagenin Oleanolic_acid->Hederagenin CYP72A (C-23 hydroxylation) Arjunolic_acid Arjunolic Acid Maslinic_acid->Arjunolic_acid CYP72A (C-23 hydroxylation)

Caption: Overview of the oleanane biosynthesis pathway.

Data Presentation: Quantitative Analysis of Oleanane Derivatives

The accumulation of oleanane triterpenoids can vary significantly between different species and even within different tissues of the same plant. Below are tables summarizing quantitative data from studies on woody angiosperms.

Table 1: Concentration of Oleanane Derivatives in Terminalia arjuna

CompoundConcentration in Bark (µg/g fresh weight)Reference
Arjunic Acid150 ± 25[1]
Arjunolic Acid250 ± 40[1]
Arjungenin80 ± 15[1]
Arjunetin50 ± 10[1]
Arjunglucoside I120 ± 20[1]

Table 2: Quantitative Analysis of Triterpenoids in Eucalyptus globulus Wood

CompoundConcentration (mg/g of DCM extract)Reference
Hederagenin1.2[2]
Maslinic Acid3.5[2]
Corosolic Acid1.8[2]
Arjunolic Acid4.1[2]
Asiatic Acid2.7[2]

Note: Data are presented as approximate values based on the cited literature and may vary depending on the specific extraction and quantification methods used.

Transcriptional Regulation of Oleanane Biosynthesis

The biosynthesis of oleanane triterpenoids is tightly regulated at the transcriptional level. Various families of transcription factors (TFs) are known to modulate the expression of genes encoding the biosynthetic enzymes. While the specific regulatory network for the oleanane pathway in many woody angiosperms is still being elucidated, studies on related secondary metabolic pathways provide a framework for understanding this regulation.

Key transcription factor families implicated in the regulation of terpenoid biosynthesis include:

  • MYB (myeloblastosis) TFs: These TFs are known to regulate a wide range of secondary metabolic pathways, including those for phenylpropanoids and terpenoids. They can act as both activators and repressors of gene expression.

  • bHLH (basic helix-loop-helix) TFs: bHLH proteins often form complexes with MYB TFs to co-regulate target genes in biosynthetic pathways.

  • WRKY TFs: This family of TFs is typically involved in plant defense responses, and their activation can lead to the upregulation of genes in secondary metabolic pathways, including terpenoid biosynthesis.

  • AP2/ERF (APETALA2/ethylene responsive factor) TFs: These TFs are often involved in hormone signaling and can influence the expression of terpenoid biosynthetic genes.

  • GATA TFs: Recent studies in woody plants like Populus have shown that GATA TFs can act as high-level regulators of secondary wall biosynthesis, which is often coordinated with the production of secondary metabolites.[3]

These transcription factors bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby controlling the spatial and temporal production of oleanane derivatives in response to developmental cues and environmental stresses.

Transcriptional_Regulation cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Developmental Cues Developmental Cues MYB MYB Developmental Cues->MYB bHLH bHLH Developmental Cues->bHLH WRKY WRKY Developmental Cues->WRKY GATA GATA Developmental Cues->GATA Environmental Stresses Environmental Stresses Environmental Stresses->MYB Environmental Stresses->bHLH Environmental Stresses->WRKY Environmental Stresses->GATA bAS β-Amyrin Synthase Gene MYB->bAS CYP716A CYP716A Gene MYB->CYP716A CYP72A CYP72A Gene MYB->CYP72A bHLH->bAS bHLH->CYP716A bHLH->CYP72A WRKY->bAS WRKY->CYP716A WRKY->CYP72A GATA->bAS GATA->CYP716A GATA->CYP72A Oleananes Oleanane Triterpenoids bAS->Oleananes CYP716A->Oleananes CYP72A->Oleananes

Caption: Transcriptional regulation of oleanane biosynthesis.

Experimental Protocols

The elucidation of the oleanane biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are summarized protocols for key experiments.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana**

This method is used to rapidly characterize the function of candidate genes in the oleanane pathway.

  • Vector Construction: Clone the full-length coding sequence of the candidate gene (e.g., a β-amyrin synthase or a CYP450) into a plant expression vector.

  • Agrobacterium tumefaciens Transformation: Introduce the expression vector into A. tumefaciens.

  • Agroinfiltration: Infiltrate a suspension of the transformed A. tumefaciens into the leaves of 4-6 week old N. benthamiana plants. For CYPs, co-infiltrate with a vector expressing a cytochrome P450 reductase (CPR).

  • Incubation: Maintain the infiltrated plants under controlled growth conditions for 5-7 days to allow for transient gene expression.

  • Metabolite Extraction: Harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract the metabolites using an appropriate solvent system (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the crude extracts by GC-MS or LC-MS to identify the products of the heterologously expressed enzyme.

In Vitro Enzyme Assays using Yeast Microsomes

This technique is employed to determine the specific activity and substrate specificity of cytochrome P450 enzymes.

  • Yeast Expression: Express the CYP of interest (and its corresponding CPR) in a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • Microsome Isolation: Grow the yeast culture, harvest the cells, and lyse them to release the cellular contents. Isolate the microsomal fraction, which contains the membrane-bound CYPs, by differential centrifugation.

  • Enzyme Reaction: Set up a reaction mixture containing the isolated microsomes, a buffer, the substrate (e.g., β-amyrin or oleanolic acid), and an NADPH-regenerating system.

  • Incubation: Incubate the reaction at a controlled temperature for a specific period.

  • Reaction Quenching and Extraction: Stop the reaction and extract the products with an organic solvent.

  • Product Analysis: Analyze the extracted products by HPLC or GC-MS to identify and quantify the enzymatic products.

Quantitative Analysis of Oleanane Triterpenoids by HPLC-MS/MS

This method is used for the sensitive and specific quantification of oleanane derivatives in plant tissues.

  • Sample Preparation: Homogenize and extract the plant material with a suitable solvent (e.g., methanol or ethanol).

  • Chromatographic Separation: Inject the extract onto a reverse-phase HPLC column (e.g., C18) and separate the compounds using a gradient elution program with solvents such as water (with formic acid) and acetonitrile.

  • Mass Spectrometric Detection: Detect the eluting compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each target analyte for high selectivity and sensitivity.

  • Quantification: Quantify the analytes by comparing their peak areas to those of a standard curve generated using authentic standards.

Experimental Workflow

The identification and functional characterization of genes involved in the oleanane biosynthesis pathway typically follows a systematic workflow.

Experimental_Workflow cluster_discovery Gene Discovery cluster_functional_characterization Functional Characterization Transcriptome Transcriptome Sequencing (e.g., of bark tissue) Bioinformatics Bioinformatic Analysis (Gene annotation, expression analysis) Transcriptome->Bioinformatics Candidate_Genes Candidate Gene Selection (e.g., OSCs, CYPs) Bioinformatics->Candidate_Genes Cloning Gene Cloning into Expression Vectors Candidate_Genes->Cloning Heterologous_Expression Heterologous Expression (Yeast or N. benthamiana) Cloning->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays (Microsomes) Heterologous_Expression->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (GC-MS, LC-MS) Heterologous_Expression->Metabolite_Analysis Enzyme_Assay->Metabolite_Analysis Functional_Validation Functional Validation Metabolite_Analysis->Functional_Validation

Caption: A typical experimental workflow.

Conclusion

The biosynthesis of oleanane triterpenoids in woody angiosperms is a complex and highly regulated process with significant implications for drug discovery and development. This technical guide provides a foundational understanding of the core pathway, the methods used to study it, and the regulatory networks that control it. Continued research in this area, particularly in identifying and characterizing the full suite of biosynthetic enzymes and their transcriptional regulators, will be crucial for harnessing the full potential of these valuable natural products.

References

Olfactory Response of Bactrocera oleae to (S)-Olean: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactrocera oleae, commonly known as the olive fruit fly, is a significant agricultural pest, causing extensive damage to olive crops worldwide. The chemical ecology of this insect, particularly its reliance on olfactory cues for mating, is a critical area of research for developing effective and environmentally benign pest management strategies. A key component of the olive fly's chemical communication is the female-produced sex pheromone, with (S)-Olean (1,7-dioxaspiro[5.5]undecane) being the major component that elicits attraction in males. This technical guide provides an in-depth overview of the olfactory response of B. oleae to (S)-Olean, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Data Presentation: Quantitative Olfactory Responses

While specific quantitative data on the electrophysiological and behavioral responses of Bactrocera oleae to purified (S)-Olean are not extensively detailed in publicly available literature, the following tables summarize the general findings and provide a framework for the expected dose-dependent responses based on studies of "olean" and other semiochemicals in this species. Further research is required to populate these tables with precise values for (S)-Olean.

Table 1: Electroantennography (EAG) Response of Male Bactrocera oleae to this compound

CompoundDoseMean EAG Response (mV) ± SEReference(s)
This compound (racemic)VariousDose-dependent increase[1]
(S)-OleanTBDTBDFurther research needed
(R)-OleanTBDTBDFurther research needed

TBD: To be determined. Data from studies on racemic this compound suggest a clear dose-dependent electrophysiological response.

Table 2: Single-Sensillum Recording (SSR) Response of Olfactory Sensory Neurons (OSNs) in Male Bactrocera oleae to this compound

Sensillum TypeCompoundDoseSpike Frequency (spikes/s) ± SEReference(s)
TBD(S)-OleanTBDTBDFurther research needed

SSR studies are crucial for identifying the specific olfactory sensory neurons that detect (S)-Olean and for quantifying their firing rates in response to different concentrations.

Table 3: Behavioral Response of Male Bactrocera oleae in Y-tube Olfactometer Assays

Odor SourceControl% Attraction ± SEResponse Time (s) ± SEReference(s)
(S)-OleanAir/SolventTBDTBDFurther research needed
Racemic this compoundAir/SolventSignificant attractionTBD[1][2]

Behavioral assays consistently demonstrate the attractiveness of this compound to male olive flies. Quantitative data on the percentage of flies choosing the odor source and their response latency are needed for a complete understanding of the behavioral potency of (S)-Olean.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following are standard protocols for key experiments used to study the olfactory response of Bactrocera oleae.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to a volatile stimulus.

Methodology:

  • Insect Preparation: An adult male Bactrocera oleae is immobilized. The head is excised, and one antenna is carefully removed at its base.

  • Electrode Placement: The base of the excised antenna is placed in contact with a reference electrode, and the tip of the antenna is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A defined puff of air carrying a known concentration of (S)-Olean is injected into the main air stream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon odor stimulation is measured as the EAG response.

  • Controls: A solvent control (the solvent used to dilute the (S)-Olean) and a blank air puff are used to ensure that the response is specific to the odorant.

Single-Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Methodology:

  • Insect Immobilization: A live, intact male B. oleae is restrained in a pipette tip or on a slide, with its antennae exposed and immobilized.

  • Electrode Insertion: A sharp recording electrode (typically tungsten) is carefully inserted into the base of a single olfactory sensillum on the antenna. A reference electrode is inserted into the insect's eye or another part of the body.

  • Odorant Stimulation: A continuous stream of humidified air is directed over the antenna. A pulse of air containing (S)-Olean is introduced into the airstream.

  • Signal Acquisition: The electrical signals (action potentials or "spikes") from the OSNs within the sensillum are amplified, filtered, and recorded. The number of spikes in a defined period before and after the stimulus is counted to determine the neuronal response.

  • Data Analysis: The change in spike frequency upon stimulation is calculated. Different sensilla types can be tested to identify those that respond specifically to (S)-Olean.

Y-tube Olfactometer Assay

This behavioral assay is used to assess the preference of an insect for a particular odor.

Methodology:

  • Apparatus: A Y-shaped glass tube is used. A purified and humidified air stream is passed through each arm of the Y-tube.

  • Odor and Control Introduction: The test odorant, (S)-Olean, is introduced into the airflow of one arm (the "odor arm"), while the other arm receives only the solvent or clean air (the "control arm").

  • Insect Release: A single male B. oleae is released at the base of the Y-tube.

  • Choice Observation: The fly is allowed a set amount of time (e.g., 5-10 minutes) to move upwind and choose one of the arms. A choice is typically recorded when the fly crosses a defined line in either arm.

  • Data Collection: The number of flies choosing the odor arm versus the control arm is recorded. The positions of the odor and control arms are switched between trials to avoid positional bias.

Signaling Pathways and Visualizations

The perception of (S)-Olean by Bactrocera oleae involves a series of molecular events within the olfactory sensilla, initiating a signal that is ultimately processed in the brain.

General Olfactory Signaling Pathway in Insects

The binding of an odorant molecule to an olfactory receptor initiates a signal transduction cascade. In insects, this process can involve both ionotropic and metabotropic mechanisms. The current understanding of the general insect olfactory pathway is as follows:

  • Odorant Binding: Volatile molecules, such as (S)-Olean, enter the sensillum lymph through pores in the sensillum wall.

  • Transport: Odorant Binding Proteins (OBPs) are thought to bind to the hydrophobic odorant molecules and transport them through the aqueous lymph to the dendritic membrane of the OSNs.

  • Receptor Activation: The odorant-OBP complex interacts with a specific Olfactory Receptor (OR) on the OSN dendrite. Insect ORs are typically heterodimers, consisting of a variable, odorant-specific subunit (OrX) and a highly conserved co-receptor subunit (Orco).

  • Signal Transduction: The binding of the ligand to the OR complex is believed to directly open an ion channel, leading to a depolarization of the neuron's membrane and the generation of an action potential. Some evidence also suggests the involvement of G-protein coupled second messenger systems in modulating the signal.

  • Signal Termination: Odorant Degrading Enzymes (ODEs) in the sensillum lymph are responsible for breaking down the odorant molecules, allowing the neuron to return to its resting state and respond to subsequent stimuli.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph This compound (S)-Olean OBP Odorant Binding Protein (OBP) This compound->OBP Binding ODE Odorant Degrading Enzyme (ODE) This compound->ODE Degradation OR_complex Olfactory Receptor (ORx + Orco) OBP->OR_complex Transport & Presentation Ion_Channel Ion Channel (Cation Influx) OR_complex->Ion_Channel Activation Ion_Channel->Neuron_Membrane Depolarization (Action Potential) Degraded_this compound Inactive Metabolites ODE->Degraded_this compound

Caption: General insect olfactory signaling pathway.

Experimental Workflow for Olfactory Response Analysis

The investigation of the olfactory response of Bactrocera oleae to (S)-Olean follows a logical progression from electrophysiological screening to behavioral validation.

Experimental_Workflow cluster_0 Electrophysiology cluster_1 Behavioral Assays cluster_2 Molecular Analysis EAG Electroantennography (EAG) (Antennal Screening) SSR Single-Sensillum Recording (SSR) (Neuronal Specificity) EAG->SSR Identifies active compounds for further study Y_tube Y-tube Olfactometer (Choice Test) SSR->Y_tube Confirms behavioral relevance of neuronal response Wind_Tunnel Wind Tunnel Assay (Upwind Flight Behavior) Y_tube->Wind_Tunnel Confirms attraction and guides further analysis Receptor_ID Olfactory Receptor Identification (Transcriptomics, Heterologous Expression) Wind_Tunnel->Receptor_ID Links behavior to specific molecular targets

Caption: Workflow for analyzing olfactory responses.

Conclusion and Future Directions

The olfactory response of male Bactrocera oleae to the female-produced sex pheromone component, (S)-Olean, represents a critical link in the insect's reproductive cycle. While the attractive nature of this compound is well-established, this technical guide highlights the need for more detailed quantitative data from electrophysiological and behavioral studies specifically using the (S)-enantiomer. Future research should focus on:

  • Quantitative EAG and SSR Studies: Establishing dose-response curves and determining the specific sensilla and OSNs that respond to (S)-Olean.

  • Behavioral Quantification: Precisely measuring the behavioral responses of male flies to varying concentrations of (S)-Olean in choice assays.

  • Receptor Identification: Utilizing molecular techniques to identify the specific olfactory receptor(s) in B. oleae responsible for detecting (S)-Olean.

  • Signaling Pathway Elucidation: Investigating the downstream signaling cascade following receptor activation to provide a complete picture of the olfactory process.

A thorough understanding of these aspects will be instrumental in the development of novel, targeted, and sustainable strategies for the management of the olive fruit fly, with potential applications in lure-and-kill systems, mating disruption, and the design of new attractants and repellents.

References

An In-depth Technical Guide on the Geochemical Distribution of Oleanane in Sedimentary Rocks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oleanane as a Molecular Fossil

Oleanane, a pentacyclic triterpenoid, is a significant biomarker in the field of organic geochemistry. Its presence in sedimentary rocks and petroleum provides valuable insights into the origin, depositional environment, and geological age of organic matter. Oleanane is primarily derived from the precursors found in angiosperms (flowering plants), making it a crucial molecular fossil for tracing the evolution and proliferation of these plants since the Cretaceous period. This guide provides a comprehensive overview of the geochemical distribution of oleanane, its formation pathways, analytical methodologies, and its application in geological and environmental studies.

Geochemical Formation of Oleanane

The biosynthesis of oleanane precursors in angiosperms begins with the cyclization of 2,3-oxidosqualene to β-amyrin.[1] During diagenesis, the process of physical and chemical changes in sediments after deposition, β-amyrin undergoes a series of transformations to form the more stable oleanane.

The diagenetic pathway from β-amyrin to oleanane involves several key steps, including dehydration, reduction, and isomerization. The initial precursor, β-amyrin, is a functionalized triterpenoid. Through geological time, under increasing temperature and pressure, it loses its functional groups and the double bond is saturated, leading to the formation of various isomers of oleanane. The most thermally stable and commonly found isomer in mature sedimentary rocks and crude oils is 18α(H)-oleanane.[2]

The diagram below illustrates the biosynthetic and diagenetic pathway of oleanane.

Oleanane_Formation_Pathway cluster_biosynthesis Biosynthesis in Angiosperms cluster_diagenesis Diagenesis in Sediments 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-amyrin synthase Oleanenes Oleanenes β-Amyrin->Oleanenes Dehydration & Reduction 18β(H)-Oleanane 18β(H)-Oleanane Oleanenes->18β(H)-Oleanane Reduction 18α(H)-Oleanane 18α(H)-Oleanane 18β(H)-Oleanane->18α(H)-Oleanane Isomerization

Biosynthetic and diagenetic pathway of oleanane.

Geochemical Distribution of Oleanane

The concentration and distribution of oleanane in sedimentary rocks are influenced by several factors, including the input of terrestrial organic matter, the depositional environment, and the thermal maturity of the sediment.

Indicator of Terrestrial Input and Age

The primary source of oleanane precursors is angiosperms, which became abundant during the Cretaceous period.[3] Consequently, the presence of significant amounts of oleanane in sedimentary rocks and oils is a strong indicator of a Cretaceous or younger age.[3][4] The Oleanane Index , a ratio of oleanane to the more ubiquitous microbial biomarker hopane (oleanane/C30 hopane), is a widely used parameter to assess the age and the contribution of terrestrial organic matter to a source rock.[2] An Oleanane Index value greater than 0.2 is generally indicative of a Tertiary-aged source rock with significant terrestrial input.[5]

Influence of Depositional Environment

The depositional environment plays a crucial role in the preservation and concentration of oleanane. Deltaic and lacustrine environments that receive substantial input from land plants are often enriched in oleanane.[6] Interestingly, marine influence during early diagenesis can enhance the preservation of oleanane.[7] This is attributed to the role of seawater in promoting the transformation of oleanane precursors into their more stable saturated forms.[7] In contrast, freshwater coals may contain abundant aromatic oleanoids but little to no oleanane.[7]

Quantitative Distribution of Oleanane

The following tables summarize the quantitative distribution of oleanane, primarily presented as the Oleanane Index, in various sedimentary rock types and depositional environments.

Table 1: Oleanane Index in Different Depositional Environments

Depositional EnvironmentRock TypeOleanane Index (Oleanane/C30 Hopane)Reference
Deltaic Shale, Crude Oil0.32 - 1.03[5]
ShaleHigh, variable[6]
Marine (with terrestrial input) Crude Oil0.03 (Late Cretaceous)[5]
ShaleModerate[8]
Lacustrine Oil ShalePresent[9]
Fluvial/Coal Swamp CoalLow to absent (Oleanane), high (aromatic oleanoids)[7]

Table 2: Oleanane Index in Sedimentary Rocks of Different Ages

Geological AgeRock TypeOleanane Index (Oleanane/C30 Hopane)Reference
Tertiary Crude Oil, Shale> 0.2 (typically 0.3 - 1.0+)[5]
Late Cretaceous Crude Oil< 0.2 (e.g., 0.03)[5]
Early Cretaceous Sedimentary RocksLow, first appearance[4]
Pre-Cretaceous Sedimentary RocksGenerally absent or rare[4]

Experimental Protocols for Oleanane Analysis

The analysis of oleanane in sedimentary rocks involves a multi-step process including sample preparation, extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction
  • Crushing and Grinding: Rock samples are first cleaned to remove any surface contamination and then crushed and ground into a fine powder (typically < 100 mesh) to increase the surface area for efficient extraction.

  • Soxhlet Extraction: The powdered rock sample (around 50-100 g) is placed in a porous thimble and extracted using a Soxhlet apparatus for 72 hours. A common solvent mixture used for this purpose is dichloromethane (DCM) and methanol (MeOH) in a 93:7 ratio.[6] Activated copper is often added to the extraction flask to remove elemental sulfur. After extraction, the solvent is reduced using a rotary evaporator.

Fractionation of the Extract

The total lipid extract is then separated into different fractions to isolate the saturated hydrocarbons, which contain oleanane.

  • Asphaltene Precipitation: The extract is dissolved in a minimal amount of DCM, and then a large excess of n-hexane is added to precipitate the asphaltenes. The mixture is allowed to stand and then filtered to separate the soluble maltenes.

  • Column Chromatography: The maltene fraction is further separated using column chromatography. A glass column is packed with activated silica gel and alumina. The sample is loaded at the top of the column and eluted with solvents of increasing polarity.

    • Saturated Hydrocarbons: Eluted with n-hexane.

    • Aromatic Hydrocarbons: Eluted with a mixture of n-hexane and DCM.

    • Polar Compounds (NSOs): Eluted with a mixture of DCM and MeOH.

The saturated hydrocarbon fraction, which contains oleanane, is collected for instrumental analysis.

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for the identification and quantification of oleanane.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points. A typical program might start at 80°C, hold for 1 minute, then ramp up to 300°C at 4°C/minute, and hold for 20 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity for specific biomarkers. For triterpanes like oleanane and hopane, the characteristic fragment ion at mass-to-charge ratio (m/z) 191 is monitored.

The workflow for the experimental analysis of oleanane is depicted in the following diagram.

Experimental_Workflow Sedimentary Rock Sample Sedimentary Rock Sample Crushing & Grinding Crushing & Grinding Sedimentary Rock Sample->Crushing & Grinding Soxhlet Extraction Soxhlet Extraction Crushing & Grinding->Soxhlet Extraction Total Lipid Extract Total Lipid Extract Soxhlet Extraction->Total Lipid Extract Asphaltene Precipitation Asphaltene Precipitation Total Lipid Extract->Asphaltene Precipitation Maltene Fraction Maltene Fraction Asphaltene Precipitation->Maltene Fraction Column Chromatography Column Chromatography Maltene Fraction->Column Chromatography Saturated Hydrocarbons Saturated Hydrocarbons Column Chromatography->Saturated Hydrocarbons GC-MS Analysis GC-MS Analysis Saturated Hydrocarbons->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Experimental workflow for oleanane analysis.

Conclusion

Oleanane is a powerful biomarker that provides critical information for petroleum exploration, paleovegetation reconstruction, and stratigraphic correlation. Its distribution in sedimentary rocks is a direct reflection of the input of flowering plants and the prevailing depositional and diagenetic conditions. The analytical protocols outlined in this guide provide a robust framework for the reliable identification and quantification of oleanane, enabling researchers to unlock the geological history recorded in sedimentary basins. Further research into the quantitative distribution of oleanane in a wider variety of sedimentary settings will continue to refine its application as a key geochemical tool.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Enantioseparation of Oleanane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleanane triterpenoids, such as oleanolic acid, are a class of natural compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1] The stereochemistry of these compounds can significantly influence their pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug discovery and development. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for enantioseparation.[2] This document provides detailed application notes and protocols for the enantioseparation of oleanane triterpenoids by chiral HPLC.

Challenges in Oleanane Triterpenoid Analysis

The analysis of oleanane triterpenoids by HPLC presents several challenges:

  • Structural Similarity: Many oleanane triterpenoids are structural isomers, making their separation difficult.[3][4]

  • Lack of Chromophores: Most triterpenoids lack strong chromophores, leading to low UV absorption and making detection challenging.[5][6]

  • Poor Solubility: These compounds are often poorly soluble in common HPLC mobile phases.[7]

To overcome these challenges, specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are often employed.[5][8]

Experimental Protocols

The successful enantioseparation of oleanane triterpenoids is highly dependent on the selection of the appropriate chiral stationary phase and mobile phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown great success in resolving a wide range of chiral compounds.[9][10][11]

Protocol 1: Normal-Phase HPLC

Normal-phase chromatography is often the first choice for chiral separations due to the strong π-π interactions and hydrogen bonding that can occur between the analyte and the CSP.[12]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).

  • Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Additive: Trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.[13]

  • Sample: Racemic standard and sample solutions of the oleanane triterpenoid.

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H or Chiralcel® OD-H
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (or ELSD/MS)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the racemic oleanane triterpenoid in the mobile phase.

  • Plant Material Extraction:

    • Grind dried plant material to a fine powder.

    • Extract the powder with methanol or ethanol using ultrasonication or Soxhlet extraction.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the residue in the mobile phase for HPLC analysis. A solid-phase extraction (SPE) step may be necessary for sample cleanup.

Protocol 2: Reversed-Phase HPLC

Reversed-phase HPLC can be an alternative, particularly when dealing with more polar oleanane triterpenoids or when interfacing with mass spectrometry.

Instrumentation and Materials:

  • HPLC System: As described in Protocol 1.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or a cyclodextrin-based column.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additive: Formic acid or ammonium acetate.

  • Sample: Racemic standard and sample solutions.

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Chiralpak® IA
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (80:20, v/v) with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection MS with Electrospray Ionization (ESI)
Injection Volume 5 µL

Data Presentation

The following table summarizes typical chromatographic data obtained for the enantioseparation of an oleanane triterpenoid.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 12.5 min15.8 min
Resolution (R_s) \multicolumn{2}{c}{2.1}
Separation Factor (α) \multicolumn{2}{c}{1.26}
Theoretical Plates (N) 85008900

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of oleanane triterpenoids from a plant source.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Plant Material B Grinding A->B C Extraction (Methanol/Ethanol) B->C D Filtration C->D E Solvent Evaporation D->E F Reconstitution in Mobile Phase E->F G HPLC Injection F->G H Chiral Column Separation G->H I Detection (UV/ELSD/MS) H->I J Chromatogram I->J K Peak Integration & Quantification J->K L Reporting K->L

Caption: Workflow for Chiral HPLC Analysis of Oleanane Triterpenoids.

Chiral Recognition Mechanism

The enantioseparation on a polysaccharide-based CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

G CSP Chiral Stationary Phase (e.g., Amylose Derivative) Enantiomer_R R-Enantiomer Complex_R CSP-R Complex (More Stable) Enantiomer_R->Complex_R Stronger Interaction Enantiomer_S S-Enantiomer Complex_S CSP-S Complex (Less Stable) Enantiomer_S->Complex_S Weaker Interaction Complex_R->CSP Complex_S->CSP

Caption: Chiral Recognition on a Polysaccharide-Based CSP.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the enantioseparation of oleanane triterpenoids using chiral HPLC. The selection of the appropriate chiral stationary phase and the optimization of the mobile phase are critical for achieving successful separation. The detailed workflows and diagrams should aid researchers in developing and implementing robust analytical methods for these important natural products.

References

Application Note: Protocol for Oleanane Detection by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane, a pentacyclic triterpenoid, and its derivatives are widely distributed in the plant kingdom and are of significant interest to researchers due to their diverse biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of oleanane in various matrices. This document provides a detailed protocol for the detection of oleanane using GC-MS, including sample preparation, derivatization, and instrument parameters.

Data Presentation

Key Mass Fragments for Oleanane Identification

The identification of oleanane by mass spectrometry is based on its characteristic fragmentation pattern. While retention times can vary depending on the specific chromatographic conditions, the mass spectrum provides a reliable fingerprint for the compound.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Reference
Oleanane412397, 191 (base peak), 204, 137[1][2]
Oleanolic Acid (TMS derivative)455 (M-H)237, 217, 437 (M-H-H2O)[3]
α/β-Amyrin (Oleanane-type)426218 (base peak), 203, 189[4]

Note: Derivatization is often necessary for triterpenoids containing polar functional groups (e.g., hydroxyl, carboxyl) to increase their volatility for GC analysis. The mass fragments will differ for the derivatized compounds.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix (e.g., plant material, sediment, biological fluid). A general procedure for extraction from a solid matrix is outlined below.

a. Extraction

  • Weigh a known amount of the homogenized sample (e.g., 1-5 g of dried plant material).

  • Perform a solvent extraction using a suitable organic solvent such as a mixture of dichloromethane and methanol (e.g., 2:1, v/v).[5][6]

  • Employ an appropriate extraction technique such as sonication or Soxhlet extraction to ensure efficient recovery of the analytes.

  • Separate the extract from the solid residue by filtration or centrifugation.[5]

  • Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

b. Clean-up (Optional) For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[6] Choose an SPE cartridge with a suitable stationary phase based on the polarity of oleanane and the matrix components.

Derivatization (Silylation)

To improve the volatility and thermal stability of oleanane and its derivatives, especially those with hydroxyl or carboxyl groups, a derivatization step is crucial. Silylation is a common method.[7][8][9]

  • Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent. A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

  • Add a suitable solvent, such as pyridine, to facilitate the reaction.[7]

  • Seal the reaction vial and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[10]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of oleanane. These may need to be optimized for your specific instrument and column.[11][12][13]

a. Gas Chromatograph (GC) Conditions

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet Temperature: 280-300 °C.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 50-80 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 300-320 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

b. Mass Spectrometer (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Ion Source Temperature: 230 °C.[11]

  • Quadrupole Temperature: 150 °C.[11]

  • Mass Range: Scan from m/z 40 to 600.

  • Solvent Delay: Set a solvent delay to prevent the solvent peak from damaging the detector. The delay time should be determined based on the retention time of the solvent used.[14]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization (Silylation) Cleanup->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Oleanane_Fragmentation Oleanane Oleanane (m/z 412) Fragment1 Loss of Methyl Group (-CH3) [M-15]+ Oleanane->Fragment1 Fragment2 Characteristic Fragments Oleanane->Fragment2 Further Fragmentation m_z_397 m/z 397 Fragment1->m_z_397 m_z_191 m/z 191 (Base Peak) Fragment2->m_z_191 m_z_204 m/z 204 Fragment2->m_z_204 m_z_137 m/z 137 Fragment2->m_z_137

References

Application Notes and Protocols for Petroleum Source Rock Correlation Using the Oleanane Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing the oleanane ratio as a powerful biomarker tool in petroleum geochemistry. The primary application is the correlation of crude oils to their source rocks, with a focus on determining the geological age and depositional environment of the source rock.

Introduction to the Oleanane Ratio

Oleanane is a pentacyclic triterpenoid hydrocarbon that serves as a reliable biomarker for angiosperms (flowering plants).[1][2] Its presence in crude oil or source rock extracts is a strong indicator of terrestrial organic matter input.[2][3] The evolutionary rise of angiosperms began in the Cretaceous period, making oleanane a crucial age-diagnostic marker.[4][5]

The Oleanane Index , a commonly used ratio, is calculated as the peak area or height of 18α(H)-oleanane relative to the sum of 18α(H)-oleanane and the ubiquitous microbial biomarker, C30 17α(H),21β(H)-hopane. This index provides valuable information for oil-oil and oil-source rock correlation studies.[4]

Key Applications:

  • Age Determination of Source Rocks: High oleanane indices are indicative of Tertiary or younger source rocks, while lower values are characteristic of Cretaceous source rocks.[6][7] The absence of oleanane generally suggests a pre-Cretaceous origin.[4]

  • Depositional Environment Assessment: The presence of oleanane points to a significant contribution of land-plant material, often associated with deltaic or terrestrial depositional environments.[4][8]

  • Oil-Source Rock Correlation: Comparing the oleanane ratio in a crude oil with that of a potential source rock can establish a genetic link between them.[4][9]

Data Presentation: Oleanane Index in Various Petroleum Systems

The following table summarizes typical Oleanane Index values from different geological settings, providing a reference for interpretation.

Geological AgeDepositional EnvironmentLocation ExampleOleanane Index RangeInterpretation
Tertiary Deltaic / TerrestrialNiger Delta0.32 - 1.03High terrestrial input from flowering plants.[3][6]
Tertiary Marine DeltaicVenezuelan Basins> 0.2Significant angiosperm input in a marine-influenced setting.[4][7]
Late Cretaceous Marine with some terrestrial inputNiger Delta (specific sample)~ 0.03Minor input from early angiosperms.[3][6]
Cretaceous Marine ShaleMaracaibo Basin, VenezuelaGenerally not detected or very low (<0.2)Limited or no angiosperm contribution.[4][7]
Pre-Cretaceous VariousGlobalNot DetectedSource rock predates the evolution of angiosperms.[4][5]

Experimental Protocols: Determination of Oleanane Ratio by GC-MS

This section provides a detailed methodology for the analysis of the oleanane ratio in petroleum and source rock samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial to isolate the biomarker compounds of interest and remove interfering substances.

  • Asphaltene Precipitation:

    • Weigh approximately 10-20 mg of crude oil or source rock extract into a vial.

    • Add a 40-fold excess of n-pentane or n-hexane to precipitate the asphaltenes.

    • Agitate the mixture and allow it to stand for at least 30 minutes.

    • Centrifuge the sample and carefully decant the pentane-soluble fraction (maltenes) into a clean vial.

  • Fractionation by Column Chromatography:

    • Prepare a chromatography column with activated silica gel or a combination of silica gel and alumina.

    • Apply the maltene fraction to the top of the column.

    • Elute the saturated hydrocarbon fraction using n-hexane. This fraction will contain the hopanes and steranes, including oleanane.

    • Subsequently, elute the aromatic hydrocarbon and polar fractions using solvents of increasing polarity (e.g., dichloromethane, methanol) if other analyses are required.

    • Concentrate the saturated fraction under a gentle stream of nitrogen to a volume of approximately 1 mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is then analyzed by GC-MS to identify and quantify the target biomarkers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

GC Conditions:

  • Column: HP-5MS fused silica capillary column (or equivalent) with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Splitless mode.

  • Injector Temperature: 280-300 °C.

  • Oven Temperature Program:

    • Initial temperature: 40-70 °C, hold for 1-2 minutes.

    • Ramp 1: Increase to 200 °C at a rate of 10-20 °C/min.

    • Ramp 2: Increase to 310-320 °C at a rate of 2-4 °C/min.

    • Final hold: 15-30 minutes at 310-320 °C.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is crucial for biomarker analysis to enhance sensitivity and reduce matrix interference.

    • Monitor the characteristic fragment ion for hopanes and oleanane at m/z 191 .

    • Monitor the characteristic fragment ion for steranes at m/z 217 .

  • Scan Range (for initial qualitative analysis): m/z 50-550.

Data Analysis and Ratio Calculation
  • Peak Identification:

    • Identify the peaks for 18α(H)-oleanane and C30 17α(H),21β(H)-hopane in the m/z 191 mass chromatogram based on their retention times relative to known standards or published chromatograms.

  • Peak Integration:

    • Integrate the peak areas (or heights) for both 18α(H)-oleanane and C30 hopane.

  • Oleanane Index Calculation:

    • Calculate the Oleanane Index using the following formula: Oleanane Index = [Peak Area of 18α(H)-Oleanane] / ([Peak Area of 18α(H)-Oleanane] + [Peak Area of C30 Hopane])

Visualizations

Experimental Workflow

experimental_workflow sample Crude Oil or Source Rock Sample asphaltene Asphaltene Precipitation (n-pentane) sample->asphaltene fractionation Column Chromatography (Silica/Alumina) asphaltene->fractionation saturates Saturated Hydrocarbon Fraction fractionation->saturates gcms GC-MS Analysis (SIM mode, m/z 191) saturates->gcms data Data Acquisition (Mass Chromatogram) gcms->data analysis Peak Identification & Integration data->analysis calculation Oleanane Index Calculation analysis->calculation interpretation Geochemical Interpretation calculation->interpretation

Caption: Workflow for Oleanane Ratio Determination.

Logical Relationship for Interpretation

interpretation_logic oleanane_index Oleanane Index high_index High Index (> 0.2) oleanane_index->high_index leads to low_index Low Index (< 0.2) oleanane_index->low_index leads to no_oleanane Oleanane Absent oleanane_index->no_oleanane leads to tertiary Tertiary Age Source Rock high_index->tertiary terrestrial Significant Terrestrial (Angiosperm) Input high_index->terrestrial cretaceous Cretaceous Age Source Rock low_index->cretaceous low_index->terrestrial pre_cretaceous Pre-Cretaceous Age Source Rock no_oleanane->pre_cretaceous

Caption: Interpretation of the Oleanane Index.

References

Application Notes and Protocols for the Extraction of Oleanane from Fossilized Plant Matter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane, a pentacyclic triterpenoid, is a significant biomarker predominantly found in Cretaceous and Tertiary period fossilized plant matter, particularly in crude oils, coals, and sedimentary rocks.[1][2] Its presence is strongly correlated with the rise of angiosperms (flowering plants), making it a crucial indicator for the age and origin of geological organic matter.[1][2] The extraction and analysis of oleanane and its derivatives are pivotal for petroleum exploration, paleobotanical studies, and potentially for drug discovery, given the diverse biological activities of triterpenoids.

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of oleanane from solid fossilized plant materials such as lignite, fossilized leaves, and sedimentary rocks.

Data Presentation: Quantitative Analysis of Oleanane

The following table summarizes representative quantitative data related to oleanane analysis from geological samples. It is important to note that yields can vary significantly based on the sample type, age, and the extraction method employed.

Sample TypeAnalytical MethodKey FindingsReference
Crude Oil (Niger Delta)GC-MSOleanane indices ranged from 0.32 to 1.03, indicating a significant terrestrial organic matter input from the Tertiary age.[3]
Rock Samples (various ages)MRM GC-MSOleanane detected as a percentage of 18α/β-oleanane in the sum of 18α/β-oleanane + 17α-hopane. Lower detection limit was ~3%.[1]
Crude Oil (Cote D'Ivoire)APGC-MS/MSConfirmed marine contribution alongside terrestrial input, highlighting the utility of advanced MS techniques in distinguishing sources.[3]

Experimental Protocols

The following protocols are synthesized from established methodologies for the extraction and analysis of triterpenoids from geological and plant matrices.

Protocol 1: General Solvent Extraction of Oleanane from Solid Fossilized Plant Matter

This protocol outlines a standard procedure for the solvent extraction of oleanane from solid samples like lignite or fossilized leaves.

1. Sample Preparation:

  • Clean the surface of the fossilized material to remove any modern contaminants.
  • Grind the sample into a fine powder (e.g., using a mortar and pestle or a ball mill) to increase the surface area for extraction.
  • Dry the powdered sample in an oven at a low temperature (e.g., 40-50°C) to remove moisture.

2. Solvent Extraction:

  • Place the powdered sample into a Soxhlet apparatus or a flask for maceration or sonication.
  • Add a suitable organic solvent or solvent mixture. Common choices include:
  • Dichloromethane (DCM)
  • A mixture of DCM and methanol (e.g., 9:1 v/v)
  • Hexane and isopropanol
  • Soxhlet Extraction: Extract for 24-72 hours.
  • Ultrasonic Extraction: Place the sample and solvent in an ultrasonic bath for 30-60 minutes. This can be repeated multiple times with fresh solvent.[4]
  • After extraction, separate the solvent from the solid residue by filtration or centrifugation.

3. Fractionation of the Crude Extract:

  • Concentrate the crude extract using a rotary evaporator.
  • The extract can be fractionated into different compound classes (e.g., aliphatics, aromatics, and polar compounds) using column chromatography.
  • Stationary Phase: Silica gel or alumina are commonly used.
  • Elution: Start with a non-polar solvent (e.g., hexane) to elute aliphatic hydrocarbons. Gradually increase the solvent polarity (e.g., by adding DCM, then methanol) to elute aromatic and polar compounds, including triterpenoids.

4. Purification of the Triterpenoid Fraction:

  • The fraction containing oleanane can be further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

Protocol 2: Analysis of Oleanane by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation for GC-MS:

  • The purified triterpenoid fraction is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 µg/mL.[6]
  • Ensure the sample is free of particulate matter by centrifugation or filtration.[7]

2. Derivatization (Optional but Recommended for Triterpenoids with Hydroxyl or Carboxyl Groups):

  • For oleanolic acid or other functionalized oleanane derivatives, derivatization is necessary to increase volatility for GC analysis.[8][9]
  • A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[8]
  • The reaction is typically carried out at a controlled temperature (e.g., 30°C for 2 hours).[8]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar capillary column (e.g., DB-5ms, Rxi-5Sil MS) is typically used.[3]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
  • Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 50°C, holding for 2 minutes, then ramping up to 300°C.[3]
  • Mass Spectrometer (MS) Conditions:
  • Ionization: Electron Ionization (EI) is standard.
  • Analysis Mode: Selected Ion Monitoring (SIM) is often used to increase sensitivity and selectivity for specific biomarker ions, such as m/z 191 for hopanes and oleanane.

Visualizations

Logical Workflow for Oleanane Extraction and Analysis

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Fossilized Plant Matter (Lignite, Fossil Leaves) Preparation Grinding and Drying Sample->Preparation Extraction Solvent Extraction (Soxhlet, Sonication) Preparation->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica/Alumina) Crude_Extract->Fractionation Triterpenoid_Fraction Triterpenoid Fraction Fractionation->Triterpenoid_Fraction Purification HPLC / Prep-TLC Triterpenoid_Fraction->Purification Pure_Oleanane Purified Oleanane Purification->Pure_Oleanane Derivatization Derivatization (Optional) Pure_Oleanane->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation and Quantification GCMS->Data

Caption: Workflow for Oleanane Extraction and Analysis.

Signaling Pathway (Illustrative)

While oleanane itself is a stable biomarker and does not have a "signaling pathway" in the biological sense within fossilized matter, its precursors in living angiosperms are synthesized through complex pathways. The following diagram illustrates a simplified biosynthesis pathway of triterpenoids, the class of compounds to which oleanane belongs.

cluster_pathway Simplified Triterpenoid Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP Squalene Squalene IPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene beta_Amyrin β-Amyrin Oxidosqualene->beta_Amyrin Oleanane_Precursors Oleanane-type Precursors beta_Amyrin->Oleanane_Precursors Diagenesis Diagenesis in Sediments Oleanane_Precursors->Diagenesis Oleanane Oleanane Diagenesis->Oleanane

Caption: Simplified Biosynthesis and Diagenesis of Oleanane.

References

Field Application of (S)-Olean Lures for Olive Fruit Fly (Bactrocera oleae) Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the field application of (S)-Olean lures for monitoring the olive fruit fly, Bactrocera oleae. (S)-Olean, a key component of the female olive fruit fly's sex pheromone, serves as a potent attractant for male flies.[1] Effective monitoring using these lures is crucial for implementing timely and targeted pest management strategies, thereby minimizing crop damage and reducing reliance on broad-spectrum insecticides.

Data Presentation

The following tables summarize quantitative data from field studies evaluating the efficacy of pheromone-based lures, including those containing spiroketals like (S)-Olean, for capturing olive fruit flies.

Table 1: Comparison of Trap Types Baited with Olive Fruit Fly Lure (Sex Pheromone and Ammonium Bicarbonate)

Trap TypeMean Male B. oleae Captured per TrapMean Female B. oleae Captured per Trap
Yellow Delta TrapSignificantly Higher than Bucket TrapNo Significant Difference with Bucket Trap
Yellow Bucket TrapSignificantly Lower than Delta TrapNo Significant Difference with Delta Trap

Source: Data synthesized from Bekker et al. (2013).[2]

Table 2: Efficacy of a Lure-and-Kill Product (Spintor™ Fly) in Reducing Olive Infestation

YearTreatmentMean Olive Infestation (%)
2021Spintor Fly27.9 ± 7
2021Control55.7 ± 17

Source: Data from a study evaluating attract-and-kill techniques.[3]

Table 3: Efficacy of a Mass-Trapping Product (Flypack® Dacus Trap) in Reducing Olive Infestation

YearTreatmentMean Olive Infestation (%)
2021Flypack87.9 ± 8
2021Control83.9 ± 10

Source: Data from a study evaluating attract-and-kill techniques.[3]

Experimental Protocols

This section details the methodologies for conducting a field trial to evaluate the efficacy of (S)-Olean lures for monitoring the olive fruit fly.

Protocol 1: Field Efficacy Trial of (S)-Olean Lures

Objective: To determine the effectiveness of (S)-Olean baited traps in capturing male olive fruit flies.

Materials:

  • Yellow sticky traps or McPhail traps.[4][5]

  • (S)-Olean pheromone lures (spiroketal).[5]

  • Trap hangers.

  • GPS device for mapping trap locations.

  • Data collection sheets or mobile data entry device.

  • Microscope or hand lens for fly identification.

Experimental Design:

  • Site Selection: Choose an olive orchard with a known history of olive fruit fly infestation.

  • Trap Selection: Yellow sticky traps are commonly used for pheromone-based monitoring.[6] McPhail traps can also be utilized.[4]

  • Lure Preparation: Use commercially available (S)-Olean lures. Handle lures with gloves to avoid contamination.

  • Trap Density and Placement:

    • For monitoring, deploy traps at a density of 1-2 traps per hectare.[7]

    • For mass trapping efforts, the density can be increased to one trap per tree.

    • Hang traps in the southern part of the tree canopy during winter and on the northern side in summer, within the tree canopy and free from obstructing foliage.[5] Traps should be placed at a height of 1.5 to 2 meters.[7]

    • Ensure a minimum distance of 50 meters between traps to avoid interference.

  • Experimental Setup:

    • Establish a grid of traps within the orchard.

    • Include control traps (un-baited or baited with a blank lure) to assess baseline insect populations.

    • A randomized complete block design is recommended to account for field variability.[5]

  • Monitoring and Data Collection:

    • Inspect traps weekly, from mid-April through harvest.[5]

    • Count and record the number of male and female olive fruit flies captured in each trap. Note that (S)-Olean is primarily attractive to male flies.[1]

    • Replace sticky trap liners or service McPhail traps as needed.

    • Replace (S)-Olean lures according to the manufacturer's instructions (typically every 4-8 weeks).

  • Data Analysis:

    • Calculate the average number of male flies captured per trap per day (or week).

    • Compare the capture rates in (S)-Olean baited traps with control traps using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Olfactory_Signaling_Pathway cluster_air Airborne Odorants cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) Odorant (S)-Olean Pheromone OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) on ORN Dendrite OBP->OR Transport & Delivery GPCR G-protein Coupled Receptor Cascade OR->GPCR Activation IonChannel Ion Channel Activation GPCR->IonChannel Signal Transduction AP Action Potential Generation IonChannel->AP Depolarization Glomerulus Glomerulus AP->Glomerulus Signal Transmission Behavior Behavioral Response (Attraction) Glomerulus->Behavior Processing Experimental_Workflow start Start: Field Trial Setup site_selection 1. Select Olive Orchard start->site_selection trap_setup 2. Prepare and Deploy Traps ((S)-Olean & Control) site_selection->trap_setup monitoring 3. Weekly Trap Inspection trap_setup->monitoring data_collection 4. Count & Record Captured Flies monitoring->data_collection maintenance 5. Replace Lures & Liners data_collection->maintenance data_analysis 6. Statistical Analysis of Capture Data data_collection->data_analysis maintenance->monitoring Repeat Weekly results 7. Evaluate Lure Efficacy data_analysis->results end End: Report Findings results->end

References

Application Notes & Protocols: Cell-Based Assays for Evaluating the Anti-inflammatory Effects of Oleanane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous plant species, and its synthetic or semi-synthetic derivatives have garnered significant attention for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] These compounds modulate various physiological responses by targeting key molecular pathways implicated in inflammation.[1][4][5][6] Their therapeutic potential makes them promising candidates for the development of novel anti-inflammatory agents.

Cell-based assays are indispensable tools for the initial screening and mechanistic elucidation of these compounds. They provide a controlled environment to assess cytotoxicity, measure the inhibition of key inflammatory mediators, and dissect the underlying signaling pathways. This document provides detailed protocols for a panel of standard in vitro assays to systematically evaluate the anti-inflammatory properties of oleanane derivatives.

Key Signaling Pathways in Inflammation Modulated by Oleanane Derivatives

The anti-inflammatory effects of oleanane derivatives are primarily mediated through the modulation of critical signaling pathways that regulate the expression of pro-inflammatory genes.[1][4][5] Understanding these pathways is crucial for interpreting experimental results. Oleanane derivatives have been shown to inhibit the activation of NF-κB and MAPK pathways while activating the Nrf2 pathway.[7][8]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[9][10][11] Oleanane derivatives can suppress this pathway by inhibiting IκB phosphorylation.[4][12]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38 kinases, is another crucial signaling cascade that regulates inflammation.[13][14][15] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that control the expression of inflammatory mediators. Oleanane derivatives have been shown to inhibit the phosphorylation of these key kinases.[7][8]

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[18][19] Some oleanane derivatives exert anti-inflammatory effects by activating this protective pathway.[7][8]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB_p p-IκB IkappaB->IkappaB_p NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Proteasome Proteasomal Degradation IkappaB_p->Proteasome Ubiquitination Proteasome->IkappaB_p Degrades Olean_Deriv Oleanane Derivatives Olean_Deriv->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates & Translocates Olean_Deriv Oleanane Derivatives Olean_Deriv->MAP2K Inhibits Olean_Deriv->MAPK Inhibits Genes Pro-inflammatory Genes TF->Genes Induces Transcription Experimental_Workflow start Start: Oleanane Derivative Library viability 1. Cell Viability Assay (MTT) Determine non-toxic concentrations start->viability decision1 Is compound non-toxic at relevant concentrations? viability->decision1 screening 2. Primary Screening: NO Assay (LPS-stimulated RAW 264.7 cells) decision1->screening Yes stop1 Discard: Cytotoxic decision1->stop1 No decision2 Significant inhibition of NO production? screening->decision2 mechanistic 3. Mechanistic Studies (for active compounds) decision2->mechanistic Yes stop2 Discard: Inactive decision2->stop2 No elisa Cytokine Quantification (ELISA/qPCR for TNF-α, IL-6) western Protein Expression (Western Blot for iNOS, COX-2, p-IκB) analysis 4. Data Analysis & Hit Validation elisa->analysis western->analysis

References

Application Notes and Protocols for the Structural Elucidation of Novel Oleanane Compounds Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleanane-type pentacyclic triterpenoids are a large and structurally diverse class of natural products renowned for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The structural elucidation of novel oleanane compounds is a critical step in natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous determination of the complex three-dimensional structures of these molecules.[3][4] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural elucidation of novel oleanane compounds.

Core Principles of NMR-Based Structural Elucidation

The structural analysis of oleanane triterpenoids by NMR spectroscopy involves a systematic approach, integrating data from various experiments to piece together the molecular framework. The process generally follows these steps:

  • Determination of the Carbon Skeleton: ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to identify the number and types of carbon atoms (C, CH, CH₂, CH₃).

  • Proton Environment Analysis: ¹H NMR provides information on the chemical environment, multiplicity, and integration of all protons in the molecule.

  • ¹H-¹H Connectivity: Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the identification of spin systems within the molecule.[5]

  • Direct ¹H-¹³C One-Bond Correlation: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons to their directly attached carbons, providing unambiguous assignments of protonated carbons.[5]

  • ¹H-¹³C Long-Range Correlations: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are two to three bonds away, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.[5][6]

  • Stereochemical Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[7][8]

Data Presentation: A Case Study of a Novel Oleanane Triterpenoid

To illustrate the application of these techniques, we will use a hypothetical novel oleanane triterpenoid, "Oleana-12-ene-3β,28,29-triol," as a case study. The following tables summarize the kind of quantitative data that would be obtained from a comprehensive NMR analysis.

Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for Oleana-12-ene-3β,28,29-triol (in CDCl₃)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
138.51.65, 0.95m
227.31.90, 1.60m
379.03.22dd (11.0, 5.0)
438.8--
555.20.75d (10.5)
618.31.55, 1.35m
732.51.50, 1.30m
839.8--
947.61.60m
1037.0--
1123.51.95, 1.85m
12122.55.28t (3.5)
13144.0--
1442.0--
1528.11.80, 1.15m
1623.62.05, 1.75m
1746.8--
1841.52.85dd (13.5, 4.0)
1946.01.70, 1.25m
2030.8--
2133.81.40, 1.10m
2232.41.90, 1.65m
2328.00.98s
2415.50.78s
2515.30.85s
2617.11.15s
2725.90.93s
2865.03.55, 3.45d (11.0), d (11.0)
2970.23.65s
3023.60.90s

Table 2: Key HMBC and NOESY Correlations for Oleana-12-ene-3β,28,29-triol

ProtonHMBC Correlations (¹H → ¹³C)NOESY Correlations (¹H ↔ ¹H)
H-3 (3.22)C-1, C-2, C-4, C-23, C-24H-2, H-23
H-12 (5.28)C-9, C-11, C-13, C-14, C-18H-11, H-18
H-18 (2.85)C-12, C-13, C-14, C-17, C-19H-12, H-19, H-27
H-23 (0.98)C-3, C-4, C-5, C-24H-3, H-24
H-28 (3.55, 3.45)C-17, C-22H-22
H-29 (3.65)C-19, C-20, C-21, C-30H-19, H-21, H-30

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on a 600 MHz NMR spectrometer equipped with a cryoprobe.[9]

Protocol 1: Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified novel oleanane compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Instrument Setup: Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

Protocol 3: 1D ¹³C and DEPT NMR Spectroscopy
  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters (¹³C):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width (SW): 200-250 ppm, centered around 100-125 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Acquisition Parameters (DEPT):

    • Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. DEPT-90 will only show CH signals, while DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale.

Protocol 4: 2D COSY Spectroscopy
  • Instrument Setup: Use the parameters from the 1D ¹H experiment as a starting point.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

    • Spectral Width (SW) in F1 and F2: Same as the 1D ¹H spectrum.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

Protocol 5: 2D HSQC Spectroscopy
  • Instrument Setup: Use the parameters from the 1D ¹H and ¹³C experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H spectrum.

    • Spectral Width (SW) in F1 (¹³C): Cover the range of expected carbon chemical shifts (e.g., 0-160 ppm).

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-8 per increment.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

Protocol 6: 2D HMBC Spectroscopy
  • Instrument Setup: Use the parameters from the 1D ¹H and ¹³C experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

    • Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H spectrum.

    • Spectral Width (SW) in F1 (¹³C): Cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment, as HMBC is less sensitive than HSQC.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

Protocol 7: 2D NOESY Spectroscopy
  • Instrument Setup: Use the parameters from the 1D ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected NOESY experiment (e.g., noesygpph).

    • Spectral Width (SW) in F1 and F2: Same as the 1D ¹H spectrum.

    • Mixing Time (D8): 300-800 ms. This is a critical parameter and may need to be optimized for the specific molecule.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel oleanane compound using NMR spectroscopy.

experimental_workflow cluster_isolation Isolation & Purity cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_elucidation Structure Elucidation Isolation Isolation of Novel Oleanane Compound Purity Purity Check (HPLC, MS) Isolation->Purity H1_NMR ¹H NMR Purity->H1_NMR C13_NMR ¹³C NMR Purity->C13_NMR DEPT DEPT (45, 90, 135) Purity->DEPT COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC DEPT->HSQC HMBC HMBC COSY->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->HMBC HSQC->Fragments NOESY NOESY / ROESY HMBC->NOESY Skeleton Assemble Carbon Skeleton HMBC->Skeleton Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Skeleton Skeleton->Stereochem Structure Propose Final Structure Stereochem->Structure

NMR Structural Elucidation Workflow
Signaling Pathways Modulated by Oleanane Triterpenoids

Oleanane triterpenoids have been shown to modulate various signaling pathways implicated in inflammation and cancer. The diagram below illustrates the inhibitory effect of some oleanane compounds on the NF-κB and Wnt/β-catenin signaling pathways.[10][11]

signaling_pathways cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway TNFa TNF-α IKK IKK Activation TNFa->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation NFkB_transcription Transcription of Inflammatory Genes (iNOS, COX-2) NFkB_translocation->NFkB_transcription Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Inhibition of Destruction Complex (APC/Axin/GSK3β) Frizzled->Destruction_Complex bCatenin_acc β-catenin Accumulation Destruction_Complex->bCatenin_acc bCatenin_translocation β-catenin Nuclear Translocation bCatenin_acc->bCatenin_translocation bCatenin_transcription Transcription of Target Genes (c-Myc, Cyclin D1) bCatenin_translocation->bCatenin_transcription Olean_Compound Oleanane Triterpenoid Olean_Compound->IKK Inhibition Olean_Compound->NFkB_translocation Inhibition Olean_Compound->bCatenin_translocation Inhibition

Modulation of Signaling Pathways

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of novel oleanane triterpenoids. A systematic application of 1D and 2D NMR experiments allows for the complete determination of the constitution and relative stereochemistry of these complex natural products. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers in natural product chemistry and drug development, facilitating the discovery and characterization of new bioactive oleanane compounds.

References

Application Note: Oleanane Quantification in Rock Extracts for Paleobotanical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleanane, a pentacyclic triterpenoid, is a significant biomarker predominantly found in angiosperms (flowering plants).[1] Its presence and abundance in ancient sedimentary rocks and petroleum provide valuable insights into the evolution and diversification of flowering plants throughout geological time. The quantification of oleanane, often expressed as the Oleanane Index, serves as a powerful tool for paleobotanical studies and for determining the age of source rocks.[1][2] This application note provides a detailed protocol for the extraction, quantification, and data interpretation of oleanane from rock extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The method is based on the extraction of bitumen (soluble organic matter) from crushed sedimentary rock samples. The extracted organic material is then fractionated to isolate the saturated hydrocarbon fraction containing oleanane and other biomarkers like hopanes. Quantification is achieved by GC-MS analysis, where oleanane and the reference compound, 17α(H),21β(H)-hopane (a ubiquitous microbial biomarker), are identified and their peak areas are measured from the m/z 191 mass chromatogram.[3][4][5][6] The Oleanane Index is then calculated to normalize the oleanane concentration and infer the relative input of angiosperms to the organic matter.

Application

This protocol is intended for researchers, scientists, and professionals in the fields of geochemistry, paleobotany, and petroleum geology for the following applications:

  • Paleobotanical Reconstruction: Tracing the emergence and proliferation of angiosperms in ancient ecosystems.

  • Source Rock Age Determination: Estimating the geological age of petroleum source rocks, with higher Oleanane Index values generally indicating a Cretaceous or younger age.[1][7]

  • Depositional Environment Analysis: Providing clues about the paleoenvironment based on the input of terrestrial organic matter.

Experimental Protocols

Sample Preparation
  • Rock Crushing and Pulverization:

    • Clean the exterior of the rock sample to remove any surface contaminants.

    • Break the rock sample into smaller chips using a jaw crusher.

    • Pulverize the rock chips to a fine powder (approximately 100-mesh) using a vertical pulverizer equipped with ceramic plates to avoid metal contamination.

  • Soxhlet Extraction:

    • Accurately weigh approximately 50-100 g of the powdered rock sample and place it in a pre-extracted cellulose thimble.

    • Add an internal standard (e.g., deuterated alkane) to the sample for recovery assessment.

    • Place the thimble in a Soxhlet extractor.

    • Extract the sample with a mixture of dichloromethane (DCM) and methanol (93:7 v/v) for 72 hours.

    • After extraction, concentrate the solvent using a rotary evaporator to obtain the total lipid extract (bitumen).

  • Fractionation of the Extract:

    • Prepare a chromatography column packed with activated silica gel.

    • Dissolve the bitumen in a minimal amount of hexane and load it onto the column.

    • Elute the saturated hydrocarbon fraction with n-hexane.

    • Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and DCM.

    • Elute the polar (NSO) fraction with a mixture of DCM and methanol.

    • Collect the saturated hydrocarbon fraction, as it contains oleanane and hopanes.

    • Concentrate the saturated fraction under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrument Conditions:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 150°C

      • Ramp 2: 4°C/min to 320°C, hold for 15 minutes

    • Injector Temperature: 290°C

    • Transfer Line Temperature: 300°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-550 (Full Scan) and Selected Ion Monitoring (SIM)

  • Data Acquisition:

    • Acquire data in both full scan and Selected Ion Monitoring (SIM) mode.

    • In SIM mode, monitor the characteristic fragment ion for pentacyclic triterpanes at m/z 191 .[3][4][5][6][8]

Data Analysis and Quantification
  • Peak Identification:

    • Identify the peaks corresponding to 18α(H)-oleanane and 17α(H),21β(H)-hopane (C30 hopane) in the m/z 191 mass chromatogram based on their retention times and comparison with established mass spectral libraries and reference standards.

  • Peak Integration:

    • Integrate the peak areas of 18α(H)-oleanane and C30 hopane using the GC-MS software.

  • Calculation of Oleanane Index:

    • Calculate the Oleanane Index using the following formula: Oleanane Index = [Peak Area of 18α(H)-Oleanane] / ([Peak Area of 18α(H)-Oleanane] + [Peak Area of C30 Hopane]) [7][9]

Data Presentation

Quantitative results should be summarized in a clear and structured table to facilitate comparison between different samples.

Table 1: Oleanane Quantification and Oleanane Index for Rock Extracts from Different Geological Periods.

Sample IDGeological PeriodFormationLithology18α(H)-Oleanane Peak AreaC30 Hopane Peak AreaOleanane IndexInferred Angiosperm Input
S-01Late CretaceousAgbada FormationShale15,000450,0000.03Low
S-02TertiaryNiger DeltaSandstone250,000500,0000.33High
S-03TertiaryAkata FormationShale320,000680,0000.32High
S-04TertiaryNiger DeltaShale1,030,0001,000,0000.51Very High
S-05Early CretaceousPaja FormationMudstone< LOD750,000< 0.01Very Low/Absent
S-06Late OligoceneMalembo FormationClaystone450,000550,0000.45High

*LOD: Limit of Detection. Data is hypothetical and for illustrative purposes, based on typical values found in the literature.[2][10]

Interpretation of Results

The Oleanane Index provides a semi-quantitative measure of the contribution of angiosperms to the sedimentary organic matter.

  • Oleanane Index < 0.2: Generally indicates a pre-Cretaceous source rock or a Cretaceous source rock with minimal angiosperm input.

  • Oleanane Index > 0.2: Suggests a significant contribution from angiosperms, typically indicating a Late Cretaceous or Tertiary age for the source rock.[7]

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing & Interpretation Rock_Sample Rock Sample Crushing Crushing & Pulverization Rock_Sample->Crushing Extraction Soxhlet Extraction (DCM:MeOH) Crushing->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates GCMS GC-MS Analysis (SIM m/z 191) Saturates->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Peak_ID Peak Identification (Oleanane & Hopane) Data_Acquisition->Peak_ID Integration Peak Area Integration Peak_ID->Integration Calculation Oleanane Index Calculation Integration->Calculation Interpretation Paleobotanical Interpretation Calculation->Interpretation

Caption: Experimental workflow for oleanane quantification.

Oleanane_Index_Logic cluster_Inputs GC-MS Data (m/z 191) cluster_Calculation Calculation cluster_Output Interpretation Oleanane_Peak Oleanane Peak Area Formula [Oleanane] / ([Oleanane] + [Hopane]) Oleanane_Peak->Formula Hopane_Peak C30 Hopane Peak Area Hopane_Peak->Formula Index_Value Oleanane Index Formula->Index_Value High_Index High Index (>0.2) => Tertiary/Late Cretaceous => High Angiosperm Input Index_Value->High_Index Low_Index Low Index (<0.2) => Pre-Cretaceous/Early Cretaceous => Low Angiosperm Input Index_Value->Low_Index

Caption: Logic for Oleanane Index calculation and interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective (S)-Olean Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (S)-Olean. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed guidance and troubleshooting for improving the yield and enantioselectivity of this important chiral spiroacetal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of (S)-Olean?

A1: The two most prominent methods for the enantioselective synthesis of (S)-Olean are:

  • Chiral Brønsted Acid-Catalyzed Spiroacetalization: Developed by List and Čorić, this method utilizes a confined C2-symmetric imidodiphosphoric acid catalyst to promote the enantioselective cyclization of a hydroxy diketone precursor.[1]

  • Chiral Pool Synthesis from (S)-Malic Acid: Pioneered by Kenji Mori, this approach uses the readily available chiral starting material, (S)-malic acid, to construct the stereocenters of (S)-Olean through a multi-step sequence.[2][3]

Q2: What is (S)-Olean and why is its enantioselective synthesis important?

A2: (S)-Olean is the female-attracting sex pheromone of the olive fruit fly (Bactrocera oleae). Its enantiomer, (R)-Olean, is attractive to males. The distinct biological activities of the enantiomers make the stereocontrolled synthesis of the pure (S)-isomer crucial for applications in pest management and for studying insect chemical ecology.

Q3: How is the enantiomeric excess (ee) of (S)-Olean typically determined?

A3: The enantiomeric excess of (S)-Olean is commonly determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Q4: What are the key factors influencing the yield and enantioselectivity of the Brønsted acid-catalyzed synthesis?

A4: The key factors include the structure and loading of the chiral Brønsted acid catalyst, the choice of solvent, reaction temperature, and the purity of the starting materials. The confined environment of the catalyst's active site is critical for high enantioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective synthesis of (S)-Olean, with a focus on the Brønsted acid-catalyzed approach.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient purification. 4. Inactive catalyst.1. Monitor the reaction by TLC or GC-MS to confirm completion. If the reaction has stalled, consider adding a fresh portion of the catalyst. 2. Ensure the reaction temperature is not too high. The product can be sensitive to strongly acidic conditions for prolonged periods. 3. Optimize the flash chromatography conditions (solvent system, silica gel activity) to minimize product loss. 4. Ensure the catalyst is pure and has been stored under anhydrous conditions.
Low Enantioselectivity (ee) 1. Impure or improperly prepared catalyst. 2. Presence of water or other protic impurities. 3. Incorrect solvent. 4. Reaction temperature is too high.1. Synthesize or procure a high-purity catalyst. The steric bulk and specific geometry of the catalyst are crucial for enantiocontrol. 2. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Non-polar solvents like toluene or cyclohexane often provide better enantioselectivity.[4] 4. Lowering the reaction temperature can sometimes improve enantioselectivity, although it may require longer reaction times.
Formation of Side Products 1. Intermolecular side reactions. 2. Incomplete cyclization leading to intermediates. 3. Decomposition under acidic conditions.1. Use dilute reaction conditions to favor the intramolecular cyclization over intermolecular reactions. 2. Ensure sufficient reaction time for complete conversion to the spiroacetal. 3. Minimize reaction time and neutralize the reaction mixture promptly during workup.
Difficulty in Catalyst Removal 1. The chiral phosphoric acid catalyst can be difficult to separate from the product by chromatography.1. After the reaction, consider a mild basic wash (e.g., saturated aqueous NaHCO3) to extract the acidic catalyst into the aqueous phase. Be cautious as the product may be sensitive to strong bases.

Experimental Protocols

Key Synthesis: Brønsted Acid-Catalyzed Enantioselective Spiroacetalization

This protocol is based on the work of List and Čorić.

Diagram of the Experimental Workflow:

experimental_workflow start Start reagents Combine Hydroxy Diketone, Catalyst, and Anhydrous Solvent start->reagents reaction Stir at Specified Temperature under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Quench and Perform Aqueous Workup monitoring->workup purification Purify by Flash Chromatography workup->purification analysis Analyze Yield and ee (NMR, Chiral GC/HPLC) purification->analysis end End analysis->end

Caption: General workflow for the enantioselective synthesis of (S)-Olean.

Materials:

  • Hydroxy diketone precursor

  • Chiral Imidodiphosphoric Acid Catalyst (e.g., a derivative of (R)-BINOL)

  • Anhydrous solvent (e.g., toluene or cyclohexane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

  • Reagents for workup and purification (e.g., saturated NaHCO3 solution, brine, anhydrous MgSO4, silica gel, and chromatography solvents)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the chiral imidodiphosphoric acid catalyst (typically 1-5 mol%).

  • Addition of Reagents: Add the anhydrous solvent, followed by the hydroxy diketone precursor.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO3. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-Olean.

  • Analysis: Determine the yield and characterize the product by NMR spectroscopy. Determine the enantiomeric excess by chiral GC or HPLC.

Data Summary

The following table summarizes typical results obtained under various conditions for the Brønsted acid-catalyzed synthesis. Note: The specific values are illustrative and may vary based on the exact catalyst structure and experimental conditions.

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene258595
5Toluene259296
1Cyclohexane258897
5Dichloromethane257588
1Toluene408292

Logical Relationships in Troubleshooting

Diagram of Troubleshooting Logic:

troubleshooting_logic low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn impure_catalyst Impure Catalyst? low_yield->impure_catalyst low_ee Low Enantioselectivity low_ee->impure_catalyst wet_solvent Wet Solvent? low_ee->wet_solvent high_temp High Temperature? low_ee->high_temp add_catalyst Add more catalyst / Increase time incomplete_rxn->add_catalyst Yes purify_catalyst Repurify or resynthesize catalyst impure_catalyst->purify_catalyst Yes dry_solvent Use freshly distilled solvent wet_solvent->dry_solvent Yes lower_temp Lower reaction temperature high_temp->lower_temp Yes

Caption: Decision tree for troubleshooting common issues in (S)-Olean synthesis.

References

Technical Support Center: Overcoming Challenges in the Purification of Oleanane Titerpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of oleanane triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying oleanane triterpenoids?

A1: The purification of oleanane triterpenoids is often complicated by several factors:

  • Structural Similarity: Oleanane triterpenoids and their isomers, such as ursane triterpenoids, often have very similar structures and polarities, making them difficult to separate using conventional chromatographic techniques.[1][2]

  • Low Concentration: These compounds are often present in low concentrations in natural source materials, necessitating efficient extraction and enrichment methods to obtain sufficient quantities for biological testing.[3]

  • Co-extraction of Impurities: The extraction process can simultaneously isolate interfering substances like polysaccharides, isoflavones, and lipids, which can complicate downstream purification steps.[3]

  • Poor Solubility: Oleanane triterpenoids are generally hydrophobic and have low solubility in aqueous solutions and some common organic solvents, which can pose challenges during extraction and purification.[4]

  • Analytical Complexity: The detection and quantification of oleanane triterpenoids can be challenging. They often lack a strong chromophore, requiring low wavelength UV detection (205-210 nm) in HPLC, and their complex fragmentation patterns in mass spectrometry can make structural elucidation difficult.[3][5]

Q2: How can I remove co-extracted polysaccharides from my triterpenoid extract?

A2: Polysaccharides can increase the viscosity of the extract and interfere with chromatographic separation.[5] Several methods can be employed for their removal:

  • Ethanol Precipitation: Polysaccharides can be precipitated from an aqueous solution by adding ethanol to a final concentration of 70-90%.[4] The triterpenoids will remain in the supernatant, which can then be collected after centrifugation.

  • Enzymatic Hydrolysis: Specific enzymes can be used to break down polysaccharides. However, this method requires careful optimization to avoid degradation of the target triterpenoids.[5]

  • Column Chromatography: Gel filtration chromatography can be used to separate the high molecular weight polysaccharides from the smaller triterpenoid molecules.[4]

Q3: My oleanane triterpenoid isomers are co-eluting in HPLC. How can I improve their separation?

A3: Co-elution of isomers like oleanolic acid and ursolic acid is a frequent issue. Here are some strategies to enhance resolution:

  • Column Selection: While C18 columns are common, C30 columns often provide better shape selectivity for separating isomeric triterpenoids.[5]

  • Mobile Phase Optimization:

    • Solvent Choice: Systematically test different organic modifiers like acetonitrile and methanol.[5]

    • Additives: The addition of β-cyclodextrin derivatives to the mobile phase can improve the resolution of isomers by forming inclusion complexes.[1][2]

    • pH Adjustment: For acidic triterpenoids, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can improve peak shape and separation.[5]

  • Temperature Optimization: Lowering the column temperature (e.g., to 20°C) can sometimes enhance the resolution between critical pairs.[5]

  • Gradient Adjustment: Employing a shallower gradient profile during elution can provide better separation of closely eluting compounds.[6]

Troubleshooting Guides

Guide 1: Silica Gel Column Chromatography

Problem: Poor separation of compounds with similar polarity.

Possible Cause Solution
Inappropriate solvent systemOptimize the mobile phase polarity. A common starting point is a mixture of chloroform and methanol. Gradually increase the polarity by increasing the methanol concentration. The addition of a small amount of acetic acid or ammonia can improve the peak shape for acidic or basic compounds, respectively.[5]
Column overloadingReduce the amount of sample loaded onto the column. As a general rule, the amount of silica gel should be 20-50 times the weight of the sample.[7]
Improper column packingEnsure the silica gel is packed uniformly to avoid channeling. The "slurry method," where the silica gel is mixed with the initial mobile phase before packing, is generally preferred to prevent air bubbles.[7][8]
Sample loading techniqueFor better resolution, use the "dry loading" method. Dissolve the crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.[8]

Problem: Compound is not eluting from the column.

Possible Cause Solution
Mobile phase is too non-polarGradually increase the polarity of the mobile phase. If necessary, a stronger solvent system may be required to elute highly retained compounds.
Irreversible adsorptionSome highly hydrophobic triterpenoids may bind irreversibly to the silica gel.[5] Consider using a different stationary phase, such as reversed-phase C18 silica or a polymer-based resin like MCI gel.[9]
Compound degradation on silicaTest the stability of your compound on a TLC plate coated with silica gel. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[10]
Guide 2: Crystallization

Problem: Low or no crystal formation.

Possible Cause Solution
Inappropriate solventThe choice of solvent is critical. For oleanolic acid, solvents like methanol, ethanol, or acetone can yield fine, needle-shaped crystals.[11] Experiment with different solvents and solvent mixtures to find the optimal conditions.
Solution is not supersaturatedSlowly evaporate the solvent or cool the solution to induce supersaturation. Adding an anti-solvent (a solvent in which the compound is insoluble) can also promote crystallization.
Presence of impuritiesImpurities can inhibit crystal growth. Purify the compound further using chromatography before attempting crystallization.
Scratching the inner surface of the flask with a glass rod can sometimes initiate crystallization. Adding a seed crystal of the pure compound can also be effective.[12]

Problem: Oily precipitate instead of crystals.

Possible Cause Solution
Solution is too concentratedDilute the solution with more solvent and allow for slower evaporation or cooling.
Cooling rate is too fastAllow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
Presence of impuritiesAs mentioned above, further purification may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.[13]

    • Add a thin layer of sand (approximately 0.5 cm).[8]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.[8]

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.[7]

    • Add another thin layer of sand on top of the packed silica gel.[8]

    • Drain the excess solvent until the solvent level is just above the top layer of sand.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimal amount of a non-polar solvent and carefully apply it to the top of the column.[8]

    • Dry Loading: Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[8]

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution).[5]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent.[5]

    • Combine the fractions containing the pure compound.

Protocol 2: HPLC Analysis of Oleanane Triterpenoids
Parameter Recommendation
Column C30, 3 µm particle size, for improved separation of isomers.[5] A C18 column can also be used.
Mobile Phase A gradient of acetonitrile and/or methanol with water. The addition of 0.1% formic acid can improve peak shape.[5]
Flow Rate 0.7 - 1.0 mL/min.[5]
Column Temperature 20-30 °C. Lower temperatures may improve resolution of isomers.[5]
Detection PDA detector at 205-210 nm for better sensitivity.[5]
Injection Volume 10-20 µL.[5]

Quantitative Data Summary

Table 1: Comparison of Purification Methods for Oleanane-type Triterpenoid Saponins

Chromatographic Material Adsorption Capacity (mg/g) Desorption Capacity (mg/g) Recovery Yield (%) Final Purity (%)
MCI gelHighHigh95.389.4 (OTSB), 85.4 (OTSM)
D101 macroporous resinModerateModerateNot specifiedNot specified
ODSLowLowNot specifiedNot specified
Data synthesized from a study on the enrichment and separation of oleanane-type triterpenoid saponins (OTSB and OTSM).[9]

Table 2: Yield of Oleanolic Acid from Different Extraction Methods

Extraction Method Plant Source Solvent Yield
Ultrasound-assisted static stage followed by SC-CO2 dynamic extractionHedyotis diffusa80% aqueous ethanol (12.5% in SC-CO2)0.917 mg/g
Heterologous expression and extractionNicotiana benthamiana leavesMethanolUp to 30.3 ± 3.3 mg/g dry weight

Data compiled from studies on oleanolic acid extraction and production.[11][14]

Visualizations

PurificationWorkflow Start Crude Plant Extract Precipitation Polysaccharide Removal (e.g., Ethanol Precipitation) Start->Precipitation ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) Precipitation->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling Crystallization Crystallization Pooling->Crystallization FinalProduct Pure Oleanane Triterpenoid Crystallization->FinalProduct

Caption: A general workflow for the purification of oleanane triterpenoids from a crude plant extract.

HPLCTroubleshooting Problem Poor Peak Resolution (Co-elution) CheckSystem Check HPLC System (Column health, flow rate) Problem->CheckSystem OptimizeMethod Optimize Method CheckSystem->OptimizeMethod System OK ChangeColumn Switch to C30 Column OptimizeMethod->ChangeColumn AdjustMobilePhase Adjust Mobile Phase (Solvent, pH, Additives) OptimizeMethod->AdjustMobilePhase OptimizeTemp Optimize Temperature OptimizeMethod->OptimizeTemp AdjustGradient Adjust Gradient Profile OptimizeMethod->AdjustGradient Solution Improved Resolution ChangeColumn->Solution AdjustMobilePhase->Solution OptimizeTemp->Solution AdjustGradient->Solution

Caption: A troubleshooting guide for addressing poor peak resolution in HPLC analysis of oleanane triterpenoids.

References

Technical Support Center: Optimizing GC-MS for Trace-Level Oleanane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of trace-level oleanane and related triterpenoids.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of oleanane.

Issue 1: No Peak or Low Signal Intensity

Q: I am not seeing a peak for oleanane, or the signal is very weak. What are the possible causes and solutions?

A: Low or no signal for oleanane can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended to identify and resolve the issue.[1][2][3]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Derivatization Oleanane and other triterpenoids are not sufficiently volatile for direct GC-MS analysis and require derivatization.[4][5][6] Ensure that the derivatization process (e.g., silylation) is complete. Optimize the reaction conditions, including the reagent (e.g., BSTFA with TMCS in pyridine), temperature, and time.[4][5]
Sample Degradation in Injector The injector temperature may be too high, causing thermal degradation of the analyte.[7] Try lowering the injector temperature in increments of 10-20°C. A typical starting temperature is 250°C.[7]
Low Injection Volume The amount of analyte reaching the detector is insufficient. For trace analysis, consider using a splitless injection to ensure the entire sample is introduced into the column.[8] If already in splitless mode, you may need to concentrate your sample.
Improper Injection Technique Issues with the autosampler or manual injection can lead to poor sample introduction.[1] Check the syringe for proper functioning and ensure the injection speed is appropriate.[9]
Column Adsorption Active sites in the GC column can adsorb the analyte, leading to poor peak shape and low intensity.[1] Use a highly inert column, such as a DB-5ms or equivalent.[5][10] If the column is old, consider replacing it.
MS Detector Issues The detector may not be functioning correctly. Ensure the MS is properly tuned and that the detector is clean.[3] Check the filament and electron multiplier.[3]
Leaks in the System Leaks in the injector or column fittings can lead to a loss of sample and reduced sensitivity.[1][11] Perform a leak check of the system.

Issue 2: Peak Tailing

Q: My oleanane peak is showing significant tailing. What could be causing this and how can I fix it?

A: Peak tailing is a common problem in GC analysis and is often indicative of active sites in the system or suboptimal chromatographic conditions.[12]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Active Sites in the Inlet or Column Exposed silanol groups in the liner or at the head of the column can interact with the analyte.[12] Use a deactivated liner and an inert GC column. Trimming the first few centimeters of the column can also help.[12]
Incomplete Derivatization Residual polar functional groups on the oleanane molecule can cause tailing. Ensure the derivatization reaction has gone to completion.[13]
Low Injector Temperature If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing.[7] Gradually increase the injector temperature, but be mindful of potential thermal degradation.
Contamination Contamination in the injector, column, or carrier gas can lead to peak tailing.[1] Clean the injector and ensure high-purity carrier gas is used.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can cause peak shape issues.[1] Reinstall the column according to the manufacturer's instructions.

Issue 3: Peak Fronting

Q: The peak for my oleanane standard is fronting. What is the likely cause?

A: Peak fronting is typically a sign of column overload.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Column Overload Too much sample has been injected onto the column.[1] Dilute the sample or increase the split ratio if using a split injection. If using splitless injection, reduce the injection volume.
Inappropriate Solvent The sample solvent may not be compatible with the stationary phase, leading to poor focusing of the analyte at the head of the column. Ensure the solvent is appropriate for your column and analytes.

Issue 4: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What should I investigate?

A: A noisy or drifting baseline can interfere with the detection and quantification of trace-level analytes.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Column Bleed The stationary phase of the column is degrading at high temperatures, causing an elevated baseline.[8] Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly before use.
Contaminated Carrier Gas Impurities in the carrier gas can contribute to baseline noise.[11] Use high-purity gas and install or replace gas purifiers.
Contaminated Injector or Detector Residues in the injector or detector can slowly bleed out, causing a rising baseline.[1] Clean the injector and detector as part of regular maintenance.
Leaks in the System Air leaking into the system can cause an unstable baseline.[11] Perform a thorough leak check.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for oleanane analysis by GC-MS?

A1: Yes, derivatization is a mandatory step for the analysis of pentacyclic triterpenes like oleanane by GC-MS.[5] These compounds have low volatility due to the presence of polar functional groups (hydroxyl and carboxyl groups). Derivatization, typically silylation, replaces the active hydrogens in these groups with a less polar group (e.g., trimethylsilyl), which increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[4][6][14]

Q2: What is the recommended derivatization procedure for oleanane?

A2: A commonly used and effective derivatization method is silylation using a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a solvent like pyridine.[4][5] An optimized protocol involves using BSTFA and TMCS in pyridine (e.g., in a 22:13:65 v/v/v ratio) and heating the reaction mixture (e.g., at 30°C for 2 hours) to ensure complete derivatization of all active functional groups.[4][5]

Q3: Which GC column is best suited for oleanane analysis?

A3: For the analysis of oleanane and other triterpenoids, a low-polarity, thermally stable capillary column is recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) is a popular choice.[5] These columns provide good resolution and are robust for this type of analysis. The "ms" designation indicates that the column has low bleed, which is crucial for sensitive MS detection.[8]

Q4: What are the recommended starting GC-MS parameters for trace-level oleanane analysis?

A4: The optimal parameters will depend on the specific instrument and sample matrix. However, the following table provides a good starting point for method development.

Parameter Recommended Starting Condition Justification
Injector Mode SplitlessMaximizes the transfer of analyte to the column for trace-level analysis.[8]
Injector Temperature 250 - 280°CBalances efficient vaporization of the derivatized oleanane with minimizing thermal degradation.[7]
Carrier Gas HeliumProvides good separation efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimizes chromatographic resolution and peak shape.[9]
Oven Temperature Program Initial: 80°C (hold 1 min), Ramp: 12°C/min to 290°C, Final Hold: 30 minA temperature program is necessary to elute the high-boiling triterpenoids.[15]
MS Ion Source Temperature 230 - 250°CEnsures efficient ionization of the analyte.
MS Quadrupole Temperature 150°CA standard temperature for the quadrupole analyzer.[16]
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.[8]
Mass Scan Range m/z 50 - 650Covers the expected mass range of derivatized oleanane and its fragments.[15]

Quantitative Data Summary

The following tables illustrate the expected effects of varying key GC-MS parameters on the analysis of a derivatized oleanane standard. Note: The data presented here is illustrative and based on general chromatographic principles. Optimal values should be determined experimentally for your specific instrument and application.

Table 1: Effect of Injector Temperature on Peak Area of Derivatized Oleanane

Injector Temperature (°C)Relative Peak Area (%)Observation
23075Incomplete vaporization may lead to lower signal intensity.
25095Good balance of vaporization and minimal degradation.
270 100 Optimal vaporization leading to maximum signal.
29090Potential for slight thermal degradation causing a decrease in the main peak area.
31080Increased thermal degradation leads to a significant loss of the target analyte.

Table 2: Effect of Carrier Gas Flow Rate on Peak Height and Resolution of Derivatized Oleanane

Carrier Gas Flow Rate (mL/min)Relative Peak Height (%)Resolution (between oleanane and a closely eluting peak)Observation
0.8901.6Lower flow rate can lead to broader peaks due to increased diffusion.[17]
1.2 100 1.8 Optimal flow rate for best efficiency and peak height.
1.6951.5Higher flow rate reduces the interaction time with the stationary phase, potentially decreasing resolution.[9]
2.0851.3Significantly higher flow rates can lead to peak broadening and loss of resolution.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of Oleanane in a Plant Extract

  • Sample Preparation (Extraction)

    • Weigh approximately 100 mg of the dried and powdered plant material into a centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., methanol or a mixture of chloroform and methanol).

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation)

    • To the dried extract, add 50 µL of pyridine to dissolve the residue.

    • Add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial tightly and heat at 70°C for 1 hour in a heating block or oven.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis

    • Set up the GC-MS instrument with the desired method parameters (refer to the starting parameters table above).

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Acquire the data in full scan mode over a mass range of m/z 50-650.

  • Data Analysis

    • Identify the oleanane peak based on its retention time and mass spectrum. The mass spectrum of silylated oleanane will have characteristic fragment ions.

    • Integrate the peak area for quantification.

    • For confirmation, compare the retention time and mass spectrum with that of an authentic oleanane standard that has been subjected to the same derivatization and analysis procedure.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., No/Low Peak, Tailing) check_sample Step 1: Check Sample - Correct concentration? - Degradation? - Proper derivatization? start->check_sample check_injection Step 2: Check Injection - Syringe OK? - Correct volume? - Split/Splitless mode correct? check_sample->check_injection Sample OK check_inlet Step 3: Check GC Inlet - Correct temperature? - Liner contaminated/active? - Septum leak? check_injection->check_inlet Injection OK check_column Step 4: Check Column - Correctly installed? - Column bleed? - Active sites (trim column)? check_inlet->check_column Inlet OK check_ms Step 5: Check MS Detector - MS tuned? - Source clean? - Leaks? check_column->check_ms Column OK solution Problem Resolved check_ms->solution MS OK ExperimentalWorkflow start Start: Plant Material extraction 1. Solvent Extraction (e.g., Methanol) start->extraction evaporation 2. Evaporation to Dryness (Nitrogen Stream) extraction->evaporation derivatization 3. Derivatization (e.g., Silylation with BSTFA/TMCS) evaporation->derivatization gcms_analysis 4. GC-MS Analysis - Injection - Separation - Detection derivatization->gcms_analysis data_processing 5. Data Processing - Peak Identification - Integration - Quantification gcms_analysis->data_processing end End: Results data_processing->end

References

Technical Support Center: Enhancing the Stability of (S)-Olean in Pheromone Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to enhancing the stability of (S)-Olean, the female-produced sex pheromone of the olive fruit fly, Bactrocera oleae. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of maintaining the chemical integrity and efficacy of (S)-Olean in pheromone dispensers.

(S)-Olean is chemically identified as (S)-1,7-Dioxaspiro[5.5]undecane. [1] This unique spiroketal structure, while effective in attracting male olive fruit flies, is susceptible to degradation under various environmental conditions, impacting the reliability and longevity of pheromone-based pest management strategies.[2] This guide will equip you with the knowledge to mitigate these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation, storage, and deployment of (S)-Olean pheromone dispensers.

Question/Issue Potential Causes Troubleshooting Steps & Solutions
1. Rapid decline in the field efficacy of the pheromone dispenser. a) Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can break down the spiroketal structure of (S)-Olean.[3][4] b) Thermal Degradation: High ambient temperatures accelerate the degradation rate of the pheromone.[3] c) Oxidation: Atmospheric oxygen can react with and degrade the pheromone, especially in the presence of heat or light.[5][6]a) Incorporate UV Protectants: Add UV-absorbing compounds such as carbon black or substituted benzophenones to the dispenser matrix.[7] b) Select a Thermally Stable Dispenser Material: Utilize polymers with high thermal stability for the dispenser. Controlled-release systems like electrospun micro/nanofibers or PLLA microspheres can also offer protection.[5][8][9] c) Add Antioxidants: Include antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E in the formulation to prevent oxidative degradation.[6][10]
2. Inconsistent release rate of (S)-Olean from the dispenser. a) Dispenser Material Incompatibility: The polymer matrix of the dispenser may interact with (S)-Olean, altering its release profile. b) Environmental Fluctuations: Significant changes in temperature and humidity can affect the diffusion rate of the pheromone from the dispenser.a) Test Different Dispenser Materials: Evaluate various polymers (e.g., polyethylene, polyvinyl chloride) for optimal and consistent release. b) Characterize Release Rates Under Varying Conditions: Conduct release rate studies in controlled environmental chambers to understand the impact of temperature and humidity.
3. Complete loss of pheromone activity in a stored batch of dispensers. a) Improper Storage Conditions: Storage at elevated temperatures or exposure to light can lead to complete degradation of (S)-Olean before deployment.[3] b) Inadequate Packaging: Packaging that is not airtight can allow for oxidative degradation during storage.a) Adhere to Recommended Storage Temperatures: Store dispensers in a cool, dark place, ideally refrigerated or frozen. Commercial lures have a shelf life of 6-12 months at 4-10°C and over 24 months when stored below -18°C. b) Use Inert Gas and Sealed Packaging: Package dispensers under an inert gas like nitrogen or argon in sealed, light-blocking containers.[6]
4. Difficulty in quantifying the remaining (S)-Olean in aged dispensers. a) Inefficient Extraction Method: The solvent and technique used may not effectively extract the pheromone from the dispenser matrix. b) Lack of a Sensitive Analytical Method: The analytical technique may not be sensitive enough to detect low concentrations of the pheromone.a) Optimize Extraction Protocol: Experiment with different organic solvents (e.g., hexane, dichloromethane) and extraction methods (e.g., sonication, Soxhlet extraction). b) Develop a Validated GC-MS Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying (S)-Olean.[9][11][12]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of (S)-Olean Formulations

This protocol outlines a method for rapidly assessing the stability of different (S)-Olean formulations under stressed conditions.

Objective: To determine the degradation kinetics of (S)-Olean in various dispenser formulations under elevated temperature and UV exposure.

Materials:

  • (S)-Olean standard

  • Dispenser materials (e.g., rubber septa, polyethylene vials)

  • Candidate stabilizers (e.g., BHT, Tinuvin P)

  • Environmental chamber with controlled temperature and humidity

  • UV lamp (e.g., 365 nm)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Hexane (HPLC grade)

  • Internal standard (e.g., dodecane)

Methodology:

  • Formulation Preparation:

    • Prepare different formulations of (S)-Olean by incorporating it into the chosen dispenser materials.

    • Create formulations with and without various concentrations of antioxidants and UV stabilizers.

    • Prepare a control formulation with only (S)-Olean in the dispenser matrix.

  • Accelerated Aging:

    • Place a set of each formulation in an environmental chamber at an elevated temperature (e.g., 40°C, 50°C, and 60°C) and controlled humidity.[13]

    • Expose another set of each formulation to continuous UV radiation at a controlled distance and temperature.

    • At predetermined time intervals (e.g., 0, 7, 14, 21, 28 days), remove samples from each condition for analysis.

  • Sample Extraction:

    • Individually place each aged dispenser in a vial with a known volume of hexane containing an internal standard.

    • Extract the remaining (S)-Olean by sonicating the vial for 30 minutes.

    • Allow the extract to sit for at least one hour before analysis.

  • GC-MS Analysis:

    • Analyze the extracts using a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Develop a temperature program that provides good separation of (S)-Olean from any degradation products and the internal standard.

    • Quantify the amount of (S)-Olean remaining in each sample by comparing its peak area to that of the internal standard and referencing a calibration curve.

  • Data Analysis:

    • Plot the concentration of (S)-Olean remaining versus time for each formulation and condition.

    • Determine the degradation rate constant and half-life for each formulation.

    • Compare the stability of the different formulations to identify the most effective stabilizers.

Protocol 2: Quantification of (S)-Olean Degradation Products by GC-MS

Objective: To identify and quantify the degradation products of (S)-Olean.

Methodology:

  • Sample Preparation:

    • Use samples from the accelerated stability testing that show significant degradation.

    • Concentrate the extracts under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject the concentrated extract into the GC-MS.

    • In addition to quantifying the remaining (S)-Olean, analyze the mass spectra of other peaks in the chromatogram.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) to tentatively identify degradation products.

    • Fragmentation patterns of the spiroketal structure can provide clues to the degradation pathways.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from stability studies.

Table 1: Thermal Stability of (S)-Olean Formulations

FormulationTemperature (°C)Half-life (days)Degradation Rate Constant (k)
Control (no stabilizers)40
+ 0.5% BHT40
+ 0.5% Tinuvin P40
+ 0.5% BHT + 0.5% Tinuvin P40
...50

Table 2: Photostability of (S)-Olean Formulations under UV Radiation (365 nm)

FormulationUV Exposure Time (hours)% (S)-Olean Remaining
Control (no stabilizers)0100
24
48
+ 0.5% Tinuvin P0100
24
48
...

Visualizations

Logical Workflow for Troubleshooting Dispenser Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Hypothesis cluster_3 Corrective Actions & Formulation Improvement cluster_4 Validation start Rapid Decline in Field Efficacy storage Review Storage Conditions (Temp, Light) start->storage deployment Assess Deployment Environment (Temp, UV Exposure) start->deployment improper_storage Improper Storage storage->improper_storage environmental_degradation Environmental Degradation deployment->environmental_degradation storage_solution Implement Cold & Dark Storage Protocol improper_storage->storage_solution uv_protectant Add UV Protectant (e.g., Carbon Black, Benzophenones) environmental_degradation->uv_protectant antioxidant Add Antioxidant (e.g., BHT) environmental_degradation->antioxidant matrix_selection Select Protective Dispenser Matrix (e.g., Microencapsulation) environmental_degradation->matrix_selection stability_testing Perform Accelerated Stability Testing storage_solution->stability_testing uv_protectant->stability_testing antioxidant->stability_testing matrix_selection->stability_testing

Troubleshooting workflow for (S)-Olean dispenser stability.
Signaling Pathway of Pheromone Degradation and Stabilization

cluster_0 Degradation Pathways cluster_1 Stabilization Strategies Pheromone (S)-Olean (Stable) Degraded Degraded Products (Inactive) Pheromone->Degraded Photodegradation Pheromone->Degraded Thermal Degradation Pheromone->Degraded Oxidation UV UV Radiation UV->Pheromone Temp High Temperature Temp->Pheromone Oxygen Oxygen Oxygen->Pheromone UV_Stab UV Stabilizer UV_Stab->UV Absorbs/Blocks Antiox Antioxidant Antiox->Oxygen Scavenges Matrix Protective Matrix (e.g., Microcapsule) Matrix->Pheromone Encapsulates/ Protects

Degradation pathways and stabilization strategies for (S)-Olean.

References

Troubleshooting low bioactivity in synthetic Olean analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic oleanane analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental evaluation of these compounds, with a focus on addressing low or unexpected biological activity.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that arise when working with synthetic oleanane analogues.

Q1: My synthetic oleanane analogue shows significantly lower bioactivity than the parent compound (Oleanolic Acid). What are the likely causes?

A1: Several factors can contribute to lower-than-expected bioactivity. The most common issues are related to the compound's physicochemical properties and its interaction with the biological system.

  • Poor Solubility: Oleanane analogues are often highly hydrophobic and have poor water solubility.[1][2][3][4][5][6] This is a primary reason for weak activity in aqueous cell culture media, as the compound may precipitate and not reach its intended biological target.[5]

  • Incorrect Structural Modification: The biological activity of oleanane triterpenoids is highly dependent on their structure. Modifications at key positions (such as C-2, C-3, C-17, or C-28) can disrupt the specific stereochemistry or electronic properties required for target binding.[7][8][9][10] For instance, the addition of bulky groups or removal of essential functional groups like a hydroxyl or carboxyl group can be detrimental.[11]

  • Low Cellular Permeability: The compound's ability to cross the cell membrane is critical. While generally lipophilic, extreme hydrophobicity or the presence of charged groups can hinder passive diffusion across the lipid bilayer.[4]

  • Compound Degradation: The analogue may be unstable in the experimental conditions (e.g., in cell culture media or under specific lighting), leading to a lower effective concentration.

  • Inappropriate Assay Choice: The selected bioassay may not be suitable for the compound's mechanism of action. For example, a cytotoxicity assay may yield negative results if the compound's primary effect is cytostatic or related to a specific signaling pathway not captured by the assay.

Q2: How can I improve the solubility of my oleanane analogue for in vitro assays?

A2: Enhancing the solubility of poorly soluble compounds is a critical step for obtaining reliable bioactivity data.[5][12]

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Introduction of Hydrophilic Groups: During the design phase, introducing hydrophilic moieties such as glycosyl fragments, amino chains, or ionic groups can significantly improve water solubility and has been shown to enhance anti-tumor activity.[1][5]

  • Formulation with Excipients: Using pharmaceutical excipients like cyclodextrins can form inclusion complexes that enhance aqueous solubility.[6]

  • Preparation of Nanoformulations: Techniques like creating nanoemulsions or liposomes can improve the dispersion and delivery of hydrophobic compounds in aqueous solutions.[13][14]

Q3: My compound is soluble, but still inactive. How do I troubleshoot the biological experiment?

A3: If solubility is not the issue, the focus should shift to the experimental setup and the compound's interaction with the target cells.

  • Verify Compound Integrity: Confirm the identity, purity, and stability of your synthesized analogue using analytical methods like NMR and mass spectrometry before and after the experiment.

  • Assess Cellular Uptake: Use techniques like LC-MS/MS to quantify the intracellular concentration of the compound to confirm it is entering the cells.

  • Perform a Target Engagement Assay: If the molecular target is known, a target engagement assay can confirm if the compound is binding to its intended target within the cell.[15] The Cellular Thermal Shift Assay (CETSA) is one such method that measures changes in protein thermal stability upon ligand binding.[15]

  • Expand the Range of Assays: Test the compound in multiple cell lines and with different types of bioassays (e.g., proliferation, apoptosis, specific signaling pathway reporters) to explore various potential mechanisms of action.[16][17]

  • Check for Efflux Pump Activity: Cancer cells can overexpress efflux pumps (like P-glycoprotein) that actively remove foreign compounds, lowering the intracellular concentration and reducing bioactivity. Consider using efflux pump inhibitors in your assay as a control.

Q4: What is the relationship between the structure of an oleanane analogue and its bioactivity?

A4: The structure-activity relationship (SAR) for oleanane triterpenoids is complex and depends on the biological endpoint being measured.[10][18] However, some general principles have been established:

  • A-Ring Modifications: The introduction of an α,β-unsaturated carbonyl group in the A-ring is a feature of many highly potent synthetic oleanane triterpenoids, such as CDDO and its derivatives.[16][19][20] This modification creates a Michael acceptor site that can react with nucleophilic residues (like cysteine) on target proteins.[17][20]

  • C-3 Position: The hydroxyl group at C-3 is a common site for modification. Esterification or replacement of this group can significantly alter activity.[7][21] Its presence appears important for certain antimicrobial activities.[22]

  • C-28 Carboxyl Group: This position is frequently modified to create esters, amides, or to attach other functional groups to improve properties like solubility or target specificity.[23][24]

  • Hydroxylation Patterns: The presence and stereochemistry of additional hydroxyl groups can influence both solubility and cytotoxicity.[19][25] For example, maslinic acid, with an additional hydroxyl group at C-2, often shows different activity profiles compared to oleanolic acid.[26]

Troubleshooting Guide for Low Bioactivity

This guide provides a systematic workflow to diagnose and resolve issues of low bioactivity in your synthetic oleanane analogues.

Step 1: Compound Verification & Physicochemical Analysis
  • Confirm Identity and Purity:

    • Action: Re-run ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

    • Expected Outcome: Spectra match the expected structure with >95% purity.

    • If Fails: Re-purify the compound or re-synthesize. Impurities may be interfering with the assay or the actual compound may be incorrect.

  • Assess Solubility:

    • Action: Determine the solubility in your assay medium. Start by preparing a high-concentration stock in DMSO and then diluting it into the aqueous medium. Visually inspect for precipitation under a microscope at the highest tested concentration.

    • Expected Outcome: The compound remains fully dissolved at all tested concentrations.

    • If Fails: Proceed to the solubility enhancement strategies outlined in FAQ Q2 . This is a critical and common failure point.

Step 2: Biological Assay Validation
  • Run Positive and Negative Controls:

    • Action: Include a known active compound (e.g., the parent Oleanolic Acid, or a well-characterized analogue like CDDO-Me) as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control.

    • Expected Outcome: The positive control shows expected activity, and the negative control shows no activity.

    • If Fails: The issue lies with the assay itself. Troubleshoot the assay protocol, cell health, or reagent integrity.

  • Evaluate Cytotoxicity of the Vehicle:

    • Action: Test a range of concentrations of your vehicle (e.g., DMSO) to ensure it is not causing toxicity at the concentration used in your experiments.

    • Expected Outcome: No significant effect on cell viability at the working concentration.

    • If Fails: Reduce the final vehicle concentration in your assay.

Step 3: Investigating Cellular Mechanisms
  • Measure Cellular Uptake:

    • Action: Treat cells with the compound for a relevant time period. Lyse the cells and quantify the intracellular compound concentration using LC-MS/MS.

    • Expected Outcome: The compound is detected inside the cells at a concentration sufficient to elicit a biological response.

    • If Fails: The compound is not entering the cells. This could be due to low membrane permeability or active efflux. Consider modifying the compound to improve permeability or use efflux pump inhibitors.

  • Confirm Target Engagement (if target is known):

    • Action: Perform a cellular target engagement assay (e.g., CETSA).

    • Expected Outcome: The compound stabilizes the target protein, indicating direct binding.

    • If Fails: The compound does not bind to the intended target in a cellular context. This points to a fundamental issue with the analogue's design. Re-evaluate the SAR and consider computational docking studies to guide the next design iteration.[23]

Logical Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Low Bioactivity Observed compound_check Step 1: Compound Verification - Purity >95%? - Structure Confirmed? start->compound_check solubility_check Step 1: Solubility Check - Soluble in Assay Medium? compound_check->solubility_check  Yes repurify Re-purify or Re-synthesize compound_check->repurify  No assay_validation Step 2: Assay Validation - Controls Working? solubility_check->assay_validation  Yes enhance_solubility Enhance Solubility (FAQ Q2) solubility_check->enhance_solubility  No cellular_uptake Step 3: Cellular Uptake - Compound Inside Cells? assay_validation->cellular_uptake  Yes troubleshoot_assay Troubleshoot Assay Protocol assay_validation->troubleshoot_assay  No target_engagement Step 3: Target Engagement - Binds to Target? cellular_uptake->target_engagement  Yes modify_permeability Modify for Permeability / Use Efflux Inhibitors cellular_uptake->modify_permeability  No redesign Re-evaluate SAR & Redesign Analogue target_engagement->redesign  No success Success: Bioactivity Explained target_engagement->success  Yes

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Quantitative Data Summary

The bioactivity of oleanane analogues is often reported as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The tables below summarize representative data from the literature for context.

Table 1: Cytotoxic Activity (IC₅₀) of Oleanolic Acid Analogues in Various Cancer Cell Lines

CompoundCell LineActivity (IC₅₀ in µM)Reference
Oleanolic AcidA549 (Lung)>90[26]
Analogue 7aPC3 (Prostate)0.39[7]
Analogue 8aA549 (Lung)0.22[7]
Analogue 16bA549 (Lung)0.81[7]
CDDO-MeVarious~0.1 - 1.0[16]
Maslinic AcidT-84 (Colon)50.2[26]
Analogue 18T-84 (Colon)45.06[26]

Table 2: Structure-Activity Relationship for Inhibition of Nitric Oxide (NO) Production

CompoundModificationActivityKey FeatureReference
Oleanolic AcidParent CompoundLowLacks potent activating groups[16][27]
CDDOA-ring enone, C-2 cyanoHigh (nM range)Michael acceptor[16][20]
CDDO-MeCDDO methyl esterHigh (nM range)Michael acceptor, improved properties[16]
CDDO-ImCDDO imidazolideHigh (nM range)Michael acceptor, improved properties[16]

Key Experimental Protocols

1. Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

  • Objective: To determine the concentration of the oleanane analogue that inhibits cell growth by 50% (IC₅₀).

  • Methodology:

    • Cell Seeding: Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 3 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[28]

    • Compound Treatment: Prepare serial dilutions of the oleanane analogue from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium with fresh medium containing the desired concentrations of the compound. Include vehicle-only and untreated controls.

    • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of ~540-570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

2. Nrf2 Activation Pathway Analysis (Western Blot)

Many oleanane analogues exert their effects by activating the Nrf2 transcription factor.[9][27] This protocol assesses the nuclear translocation of Nrf2 as an indicator of pathway activation.

  • Objective: To determine if the compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Methodology:

    • Treatment: Culture cells (e.g., HepG2) to ~80% confluency and treat with the oleanane analogue for a specified time (e.g., 2-6 hours).

    • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical protocols.

    • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

    • SDS-PAGE and Western Blot:

      • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate by electrophoresis.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for Nrf2.

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Compare the intensity of the Nrf2 band in the nuclear fraction of treated cells versus untreated cells. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions. An increase in nuclear Nrf2 indicates pathway activation.[27]

Signaling Pathway Diagram

A key mechanism of action for many bioactive oleanane triterpenoids is the activation of the Nrf2 antioxidant response pathway.

Caption: Activation of the Nrf2 pathway by synthetic oleanane analogues.

References

Method refinement for distinguishing oleanane isomers in geological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for distinguishing oleanane isomers in geological samples.

Frequently Asked Questions (FAQs)

Q1: What are oleanane isomers and why are they significant in geological samples?

A1: Oleanane is a pentacyclic triterpenoid biomarker. In geological samples, the two primary isomers of interest are 18α(H)-oleanane and 18β(H)-oleanane. Their significance lies in their use as age-diagnostic biomarkers, specifically for the Cretaceous period and younger eras, as they are associated with the proliferation of angiosperms (flowering plants).[1][2] The ratio of these isomers, particularly the 18α(H)-/18β(H)-oleanane ratio, can also serve as an indicator of the thermal maturity of crude oil or source rock.[2][3]

Q2: What is the primary analytical challenge in distinguishing oleanane isomers?

A2: The main challenge is the co-elution of 18α(H)-oleanane and 18β(H)-oleanane with each other and often with another pentacyclic triterpenoid, lupane, in traditional one-dimensional gas chromatography (GC) analysis.[2][4] This co-elution can lead to inaccurate identification and quantification, thereby affecting the reliability of geochemical interpretations.

Q3: What is the recommended method for separating oleanane isomers?

A3: Comprehensive two-dimensional gas chromatography (GCxGC) is the most effective method for achieving baseline separation of 18α(H)-oleanane, 18β(H)-oleanane, and lupane.[2][4] This technique provides the necessary resolution that is often unattainable with single-dimension GC.

Q4: How can oleanane isomers be identified once separated?

A4: Mass spectrometry (MS), particularly time-of-flight mass spectrometry (TOF-MS), is used for the identification of separated isomers. While the mass spectra of 18α(H)- and 18β(H)-oleanane are very similar, they can be distinguished from the co-eluting lupane by the absence of a characteristic m/z 369 fragment, which is present in lupane due to the loss of its isopropyl group.[4][5][6]

Q5: Can other chromatographic techniques be used to separate oleanane isomers?

A5: Yes, reverse-phase high-performance liquid chromatography (HPLC) has been shown to effectively separate lupane and oleananes.[7] Additionally, coordination chromatography has been explored for the separation of oleanane and ursane isomers, which may offer insights into separating other complex isomer mixtures.[8][9]

Troubleshooting Guides

Issue 1: Poor or no separation of oleanane isomers and lupane.

  • Question: My GC-MS analysis shows a single broad peak where oleanane isomers and lupane are expected. How can I resolve them?

  • Answer:

    • Method Enhancement: The most effective solution is to transition from a one-dimensional GC to a comprehensive two-dimensional GC (GCxGC) system. This provides significantly higher peak capacity and resolving power.[2][4]

    • Column Selection (for GCxGC): Utilize a non-polar column in the first dimension and a polar column in the second dimension to achieve optimal separation of these compounds.[3][4]

    • Alternative Technique: If GCxGC is not available, consider using reverse-phase HPLC for fractionation prior to GC-MS analysis to separate lupane from the oleanane isomers.[7]

Issue 2: Inability to differentiate oleanane from lupane in mass spectra.

  • Question: The mass spectra for my separated peaks are nearly identical. How can I confidently identify oleanane versus lupane?

  • Answer:

    • Key Diagnostic Ion: Carefully examine the mass spectra for the presence of the m/z 369 fragment. This fragment is characteristic of lupane and is absent in oleanane.[4][5][6]

    • Mass Fragment m/z 397: The mass fragment m/z 397, resulting from the loss of a methyl group, is common in oleanane and hopane but absent in lupane.[6]

    • High-Resolution MS: Employing high-resolution mass spectrometry can aid in confirming the elemental composition of fragment ions, further increasing confidence in compound identification.

Issue 3: Unexpected oleanane presence in samples.

  • Question: I am detecting oleanane in a reservoir where it is not expected based on the presumed source rock age. Could this be contamination?

  • Answer:

    • Potential for Contamination: It is possible for oleanane to be introduced into a reservoir, potentially leading to incorrect age assessments of the source rock.[10]

    • Solubility and Migration: Studies have shown that both oleanene and 18α(H)-oleanane are insoluble in water, which has implications for their migration and potential for contamination.[10]

    • Thorough Evaluation: The presence of oleanane should be carefully evaluated in the context of the overall petroleum system to distinguish between a true source signature and potential contamination.[10]

Data Presentation

Table 1: Key Mass Spectral Fragments for Isomer Differentiation

CompoundKey Diagnostic Ion (m/z)Presence/AbsenceNotes
18α(H)-Oleanane369AbsentMass spectrum is very similar to 18β(H)-oleanane.[4][5]
18β(H)-Oleanane369AbsentMass spectrum is very similar to 18α(H)-oleanane.[4][5]
Lupane369PresentAttributed to the loss of the isopropyl group.[4][5][6]
18α(H)-Oleanane397PresentLoss of a methyl group.[6]
18β(H)-Oleanane397PresentLoss of a methyl group.[6]
Lupane397Absent[6]

Experimental Protocols

Protocol 1: Sample Preparation for GCxGC-TOFMS Analysis of Geological Samples

  • Extraction: Pulverized rock or sediment samples are extracted using a Soxhlet apparatus with a dichloromethane/methanol (9:1 v/v) solvent mixture for 72 hours.

  • Fractionation: The resulting total lipid extract is fractionated using column chromatography. The column is typically packed with activated silica gel.

    • The saturated hydrocarbon fraction is eluted with n-hexane.

    • The aromatic hydrocarbon fraction is eluted with a mixture of n-hexane and dichloromethane.

    • Polar compounds are eluted with a mixture of dichloromethane and methanol.

  • Concentration: The saturated hydrocarbon fraction, which contains the oleanane isomers and lupane, is concentrated under a gentle stream of nitrogen to a final volume suitable for GC injection.

Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Method

  • Instrumentation: A GCxGC system equipped with a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS) is used.

  • Column Set:

    • First Dimension (1D): A non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, DB-1 or equivalent).

    • Second Dimension (2D): A polar column (e.g., 1.5 m x 0.1 mm i.d., 0.1 µm film thickness, BPX-50 or equivalent).

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 100°C.

    • Ramp 2: 15°C/min to 250°C.

    • Ramp 3: 3°C/min to 315°C, hold for 2 minutes.[11]

  • Modulator: A cryogenic modulator is used to trap and re-inject eluent from the first dimension column to the second dimension column. Modulation period is typically 6-8 seconds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters (if using TOF-MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

    • Mass Range: m/z 50-500.[11]

    • Acquisition Rate: 100-200 spectra/second.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Geological_Sample Geological Sample (Rock/Sediment) Extraction Soxhlet Extraction Geological_Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturated_Fraction Saturated Hydrocarbon Fraction Fractionation->Saturated_Fraction GCxGC_TOFMS GCxGC-TOFMS Analysis Saturated_Fraction->GCxGC_TOFMS Data_Processing Data Processing & Identification GCxGC_TOFMS->Data_Processing Results Isomer Ratios & Biomarker Interpretation Data_Processing->Results

Caption: Experimental workflow for oleanane isomer analysis.

troubleshooting_guide Start Poor Isomer Separation in GC-MS Check_Method Is the method 1D GC? Start->Check_Method Switch_to_GCxGC Implement GCxGC Method Check_Method->Switch_to_GCxGC Yes Optimize_1D_GC Optimize 1D GC (e.g., column, temp program) Check_Method->Optimize_1D_GC No Resolved Separation Achieved Switch_to_GCxGC->Resolved Use_HPLC Use pre-fractionation with HPLC Optimize_1D_GC->Use_HPLC Use_HPLC->Resolved

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: HPLC Analysis of Plant-Derived Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC analysis of plant-derived oleanolic acid (OA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my oleanolic acid analysis?

A: Matrix effects are the alteration of the analyte's signal response (enhancement or suppression) due to the presence of co-eluting compounds from the sample matrix. In the analysis of plant-derived oleanolic acid, complex matrices containing lipids, pigments, and other secondary metabolites can interfere with the accurate quantification of OA. These effects can lead to poor reproducibility, inaccurate results, and reduced sensitivity.[1][2]

Q2: I'm observing peak tailing and broadening in my chromatograms. What could be the cause?

A: Peak tailing or broadening for oleanolic acid can be caused by several factors related to the sample matrix and chromatographic conditions. Overloading the column with a highly concentrated or "dirty" sample extract is a common cause. Other potential reasons include the presence of strongly retained matrix components, inappropriate mobile phase pH, or a deteriorating guard or analytical column.[3][4]

Q3: My recovery of oleanolic acid is inconsistent and low. How can I improve it?

A: Low and inconsistent recovery is often a direct consequence of matrix effects, where sample components interfere with the extraction and/or ionization of oleanolic acid. To improve recovery, consider optimizing your sample preparation method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively clean up the sample by removing interfering substances.[1][5] Additionally, ensure your extraction solvent is appropriate for oleanolic acid and that the pH is optimized to keep the analyte in its desired form for extraction.[1]

Q4: I am seeing extraneous peaks and a noisy baseline. What are the likely sources and solutions?

A: Extraneous peaks and a noisy baseline are typically due to contaminants in the sample, mobile phase, or HPLC system. Plant extracts are complex and can contain numerous compounds that absorb at similar wavelengths to oleanolic acid.[6] Ensure the use of HPLC-grade solvents and freshly prepared mobile phases.[4] Filtering your sample extract through a 0.45 µm filter before injection is crucial. A noisy baseline can also indicate detector issues or contamination in the flow path, which may require system flushing.[4]

Q5: How can I confirm that what I'm seeing is a matrix effect and not an issue with my instrument?

A: A systematic way to investigate matrix effects is to perform a post-extraction spike analysis. This involves comparing the response of an analyte in a pure solvent to the response of the same amount of analyte spiked into a blank sample matrix that has gone through the extraction process. A significant difference in the signal indicates the presence of matrix effects.[2] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the HPLC analysis of oleanolic acid.

TroubleshootingGuide start Problem Observed (e.g., Poor Peak Shape, Inaccurate Quantification) check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Review Chromatographic Conditions start->check_chromatography is_prep_adequate Is Sample Cleanup Sufficient? check_sample_prep->is_prep_adequate is_coelution Is Co-elution with Interferences Suspected? check_chromatography->is_coelution is_prep_adequate->check_chromatography Yes improve_prep Implement Advanced Cleanup (e.g., SPE, LLE) is_prep_adequate->improve_prep No dilute_sample Dilute Sample Extract is_prep_adequate->dilute_sample Partially end_solution Problem Resolved improve_prep->end_solution dilute_sample->end_solution optimize_mobile_phase Optimize Mobile Phase (Gradient, pH) is_coelution->optimize_mobile_phase Yes change_column Consider a Different Column Chemistry (e.g., 2D-LC) is_coelution->change_column Yes use_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) is_coelution->use_is If quantification is still an issue matrix_matched_cal Prepare Matrix-Matched Calibrants is_coelution->matrix_matched_cal If SIL-IS is unavailable optimize_mobile_phase->end_solution change_column->end_solution use_is->end_solution matrix_matched_cal->end_solution

Caption: A troubleshooting workflow for addressing matrix effects in HPLC analysis.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of interfering matrix components from plant extracts prior to HPLC analysis.

  • Sample Extraction:

    • Accurately weigh 0.5 g of powdered plant material.

    • Add 20 mL of ethanol and perform ultrasonic extraction for 30 minutes.

    • Repeat the extraction twice, combine the extracts, and evaporate to dryness under 40°C.

    • Reconstitute the residue in 1 mL of methanol.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing (Elution of Interferences):

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to elute polar interferences.

  • Analyte Elution:

    • Elute the oleanolic acid with 5 mL of methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Protocol 2: HPLC-UV Method for Oleanolic Acid Quantification

This protocol provides a starting point for the chromatographic separation and quantification of oleanolic acid.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of methanol and 0.03 M phosphate buffer (pH 2.9) in a ratio of 85:15 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 25°C.[9]

Quantitative Data Summary

ParameterOleanolic AcidUrsolic AcidReference
Linearity Range (mg/mL) 0.4 - 1.20.6 - 1.8[10]
Correlation Coefficient (r) 0.99960.9996[10]
Average Recovery (%) 99.5102.3[10]
RSD of Recovery (%) 1.191.25[10]
Intra-day Precision (RSD %) 1.531.13[10]
Plant MaterialOleanolic Acid Content (mg/g)Ursolic Acid Content (mg/g)Reference
Ziziphora clinopodioides Lam.0.761.176[10]
Gentiana olivieri Griseb. (Flower)1.82-
Gentiana olivieri Griseb. (Aerial Part)0.75-

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Plant Material extraction Ultrasonic Extraction (Ethanol) start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution sample_cleanup Sample Cleanup reconstitution->sample_cleanup spe Solid-Phase Extraction (SPE) sample_cleanup->spe Recommended lle Liquid-Liquid Extraction (LLE) sample_cleanup->lle Alternative filtration Filtration (0.45 µm) spe->filtration lle->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: Report Results data_processing->end

Caption: A general workflow for the extraction and analysis of oleanolic acid.

References

Technical Support Center: Optimization of Oleanolic Acid Derivatization for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the derivatization of oleanolic acid (OA) to enhance its bioactivity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of oleanolic acid derivatives.

Oleanolic Acid Derivatization

Question: My derivatization reaction is resulting in a low yield of the desired product. What are the possible causes and solutions?

Answer: Low yields in oleanolic acid derivatization can stem from several factors:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature as specified in the protocol. For some reactions, gentle heating may be required to drive the reaction to completion.[1]

    • Reagent Quality: Use high-purity, fresh reagents. Degradation of reagents, especially coupling agents or acylating/alkylating agents, can significantly impact yield.

    • Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of the derivatizing agent may be necessary to ensure complete conversion of the oleanolic acid.

  • Side Reactions:

    • Competing Reactions: The hydroxyl group at C-3 and the carboxylic acid group at C-28 of oleanolic acid can both participate in reactions. If you are targeting one specific site, ensure the other is appropriately protected.

    • Epimerization: Under certain basic or acidic conditions, the stereochemistry at C-3 can change, leading to a mixture of products. Careful control of pH is crucial.

  • Product Degradation:

    • Harsh Reaction Conditions: Strong acids or bases, or excessive heat, can lead to the degradation of the oleanolic acid scaffold or the newly introduced functional groups.

  • Purification Losses:

    • Suboptimal Chromatography: Ensure the solvent system used for column chromatography is optimized for the separation of your product from starting materials and byproducts. Consider using different stationary phases if separation is challenging.

    • Precipitation/Crystallization Issues: If purifying by recrystallization, ensure the appropriate solvent or solvent mixture is used and that cooling is gradual to maximize crystal formation and recovery.

Question: I am observing multiple spots on my TLC plate after the reaction, indicating a mixture of products. How can I improve the selectivity of my reaction?

Answer: The presence of multiple products suggests a lack of reaction selectivity. To address this:

  • Protecting Groups: If you are targeting derivatization at the C-28 carboxyl group, consider protecting the C-3 hydroxyl group first (e.g., as an acetate or silyl ether). Conversely, if modifying the C-3 hydroxyl, protect the C-28 carboxyl group (e.g., as a methyl or benzyl ester).

  • Choice of Reagents: Utilize milder and more selective reagents. For example, for esterification of the C-28 carboxyl group, using a carbodiimide coupling agent (like DCC or EDC) with a catalytic amount of DMAP can be more selective than using harsh acidic conditions.

  • Reaction Conditions: Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer period can sometimes improve selectivity by favoring the thermodynamically more stable product.

Question: I am having difficulty purifying my oleanolic acid derivative. What are some common purification challenges and how can I overcome them?

Answer: Purification of oleanolic acid derivatives can be challenging due to their often similar polarities.

  • Closely Related Byproducts: If byproducts have very similar retention factors (Rf) to your desired product on TLC, consider using a different solvent system with varying polarity or a different adsorbent for column chromatography (e.g., switching from silica gel to alumina or using reverse-phase chromatography).

  • Amorphous Product: Some derivatives may not crystallize easily. If recrystallization fails, consider purification by preparative HPLC.

  • Residual Reagents: Ensure that any excess reagents or catalysts are removed prior to final purification steps. For example, water-soluble reagents can often be removed by liquid-liquid extraction before chromatography.

Bioactivity Assays

Question: My MTT assay results for cytotoxicity are inconsistent or show an increase in absorbance at higher concentrations of my oleanolic acid derivative. What could be the problem?

Answer: Inconsistent or unexpected MTT assay results can be due to several factors:[2][3]

  • Compound Interference:

    • Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability. To test for this, run a control plate with your compound in cell-free media with the MTT reagent.[2][3]

    • Colorimetric Interference: If your derivative is colored, it may interfere with the absorbance reading. Always include a background control with the compound in media without cells.

  • Incomplete Solubilization of Formazan Crystals:

    • Inadequate Mixing: Ensure the formazan crystals are fully dissolved in the solubilization buffer (e.g., DMSO, acidified isopropanol) by gentle pipetting or shaking.[4][5]

    • Incorrect Solvent: For some cell lines or derivatives, DMSO may not be sufficient. Consider using an acidified isopropanol solution or a solution containing SDS to aid in solubilization.[4][5]

  • Cellular Effects:

    • Increased Metabolic Activity: At sub-lethal concentrations, some compounds can induce a stress response that increases cellular metabolic activity, leading to higher formazan production and an apparent increase in viability.[2] It is important to test a wide range of concentrations to observe the eventual cytotoxic effect.

    • Precipitation of Compound: Oleanolic acid and its derivatives can be poorly soluble in aqueous media.[6] Ensure your compound is fully dissolved in the culture medium and does not precipitate at the tested concentrations, as this can affect its effective concentration and may also interfere with the assay. Using a small amount of a co-solvent like DMSO is common, but ensure the final DMSO concentration is non-toxic to the cells.

Question: I am not observing any significant anti-inflammatory activity in my assay (e.g., inhibition of NO production in LPS-stimulated macrophages). What should I check?

Answer: A lack of anti-inflammatory activity could be due to several experimental factors:

  • Compound Solubility and Stability: As mentioned, ensure your oleanolic acid derivative is soluble and stable in the cell culture medium throughout the experiment.

  • Cell Health and Stimulation:

    • Cell Viability: Perform a cytotoxicity assay (e.g., MTT) at the same concentrations to ensure the lack of activity is not due to cell death.

    • LPS Stimulation: Confirm that your positive control (LPS alone) is effectively stimulating the cells to produce nitric oxide (NO) or the inflammatory cytokine of interest. The potency of LPS can vary between batches.

  • Assay Sensitivity:

    • Griess Reagent: For NO measurement, ensure the Griess reagent is fresh and properly prepared.

    • Incubation Time: The timing of compound treatment relative to LPS stimulation can be critical. You may need to pre-incubate the cells with your compound before adding LPS.

  • Mechanism of Action: The derivative may not be acting on the specific pathway you are investigating (e.g., NF-κB). Consider exploring other potential anti-inflammatory mechanisms.

Quantitative Data on Bioactivity

The following tables summarize the bioactivity of various oleanolic acid derivatives from published studies.

Table 1: Anticancer Activity of Oleanolic Acid Derivatives (IC50 values in µM)

DerivativeCell LineIC50 (µM)Reference
Oleanolic AcidHepG231.94[7]
Derivative 2A549>10[8]
Derivative 6A5499.0[8]
Derivative 10A5491.0[8]
Derivative 12A5495.0[8]
Compound 7aPC30.39[9]
Compound 8aA5490.22[9]
AH-MeMCF-74.0[10]
AH-MeMDA-MB-4536.5[10]
Derivative 4dHCT-11638.5[11]
Derivative 4kHCT-11639.3[11]
Derivative 4mHCT-11640.0[11]
Derivative 4lLS-174T44.0[11]
Derivative 4eLS-174T44.3[11]
Derivative 5dLS-174T38.0[11]
Compound 17PC30.39[12]
Compound 28A5490.22[12]

Table 2: Anti-inflammatory Activity of Oleanolic Acid Derivatives

DerivativeAssayIC50 (µM)Reference
Hydroxylated/Glycosylated DerivativesNO Production Inhibition8.28 - 40.74[9]
Heterocyclic/Amide DerivativesNO Production Inhibition2.66 - 25.40[9]
Compound 2a15-Lipoxygenase Inhibition52.4[11]

Table 3: Antiviral Activity of Oleanolic Acid Derivatives

DerivativeVirusAssayEC50 / IC50 (µM)Reference
Oleanolic AcidHSV-1Antiviral Activity6.8 µg/mL[13]
Oleanolic AcidHSV-2Antiviral Activity7.8 µg/mL[13]
3-O-acyl-ursolic acid derivativeHIV-1Anti-HIV Activity0.31[14]
OA derivative 32HIV-1Anti-HIV Activity0.32[14]
Phthaloyl derivative 23HIV-1 ProteaseProtease Inhibition0.79[13]
Phthaloyl derivative 24HIV-1 ProteaseProtease Inhibition0.88[13]
Amino derivative 105eInfluenza A (H1N1)Antiviral Activity2.98[15]

Experimental Protocols

General Protocol for Esterification of Oleanolic Acid at C-28

This protocol describes a general method for the synthesis of C-28 ester derivatives of oleanolic acid using a carbodiimide coupling agent.

Materials:

  • Oleanolic acid

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve oleanolic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (1.1-1.5 equivalents) to the solution.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ester derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

MTT Assay for Cytotoxicity Evaluation

This protocol provides a step-by-step method for assessing the cytotoxicity of oleanolic acid derivatives against cancer cell lines.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Oleanolic acid derivative stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the oleanolic acid derivative in culture medium from the DMSO stock solution. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the derivative. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37 °C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Oleanolic Acid

Oleanolic acid and its derivatives exert their biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[16] Oleanolic acid has been shown to inhibit this pathway, which contributes to its anticancer effects.[17]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes OA Oleanolic Acid OA->PI3K inhibits OA->Akt inhibits

Caption: Oleanolic acid inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Oleanolic acid can suppress the activation of NF-κB, leading to its anti-inflammatory effects.[18][19]

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TLR Toll-like Receptor Stimuli->TLR IKK IKK TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes OA Oleanolic Acid OA->IKK inhibits

Caption: Oleanolic acid suppresses NF-κB-mediated inflammation.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including stress responses and apoptosis. Oleanolic acid can modulate this pathway, contributing to its anticancer activity.[17][20][21]

MAPK_Signaling_Pathway Stress Cellular Stress / ROS ASK1 ASK1 Stress->ASK1 activates p38 p38 MAPK ASK1->p38 activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis p38->Apoptosis induces JNK->Apoptosis induces ERK ERK OA Oleanolic Acid OA->Stress induces OA->p38 activates OA->ERK inhibits

Caption: Oleanolic acid modulates MAPK signaling to induce apoptosis.

Experimental Workflow for Derivatization and Bioactivity Screening

The following diagram outlines a logical workflow for the synthesis and evaluation of oleanolic acid derivatives.

Experimental_Workflow Start Start: Oleanolic Acid Derivatization Derivatization Reaction (e.g., Esterification, Amidation) Start->Derivatization Purification Purification (Column Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioactivity Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Characterization->Bioactivity Data Data Analysis (IC50/EC50 Determination) Bioactivity->Data End Lead Compound Identification Data->End

Caption: Workflow for synthesis and testing of oleanolic acid derivatives.

References

Technical Support Center: Enhancing the Resolution of Olean Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Olean enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for enhancing the resolution of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound enantiomers?

A1: Oleanane triterpenoids are often large, rigid, and hydrophobic molecules. The primary challenges in their chiral separation include finding a chiral stationary phase (CSP) with sufficient selectivity, optimizing the mobile phase to ensure adequate interaction with the CSP while maintaining good peak shape, and overcoming the inherently low solubility of these compounds in some common mobile phases.

Q2: Which type of chiral stationary phase (CSP) is most effective for this compound enantiomers?

A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly recommended as a starting point for the chiral separation of a wide range of compounds, including complex molecules like oleanane triterpenoids.[1][2][3] These CSPs offer a broad range of selectivities and can be used in normal-phase, reversed-phase, and polar organic modes.[4] It is advisable to screen a variety of polysaccharide-based columns with different derivatizations to find the optimal stationary phase.

Q3: How does the mobile phase composition affect the resolution of this compound enantiomers?

A3: The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP. In normal-phase chromatography, the ratio of a non-polar solvent (like hexane or heptane) to a polar modifier (like isopropanol or ethanol) is a key parameter. In reversed-phase chromatography, the type and proportion of the organic modifier (e.g., acetonitrile or methanol) in the aqueous phase are crucial. The addition of small amounts of acidic or basic additives can also significantly improve peak shape and resolution, especially for acidic or basic analytes.[5]

Q4: What is the impact of temperature on the separation of this compound enantiomers?

A4: Temperature is a critical parameter that can have a significant and sometimes unpredictable effect on chiral separations.[6] Generally, lower temperatures tend to increase the enantioselectivity of the CSP, leading to better resolution. However, this can also lead to broader peaks and longer retention times. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and analysis time. In some cases, an increase in temperature can improve peak efficiency and even lead to a reversal in the elution order of the enantiomers.[6]

Q5: Can a lower flow rate improve the resolution of this compound enantiomers?

A5: Yes, chiral separations often benefit from lower flow rates than typical achiral separations. Reducing the flow rate allows for more effective mass transfer and increases the time for differential interactions between the enantiomers and the CSP, which can lead to improved resolution. It is a valuable parameter to optimize once a suitable column and mobile phase have been identified.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers
Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a diverse set of CSPs, focusing on polysaccharide-based columns (e.g., amylose and cellulose derivatives) as they have broad applicability.[1][2][3]
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. In normal phase, adjust the percentage of the alcohol modifier. In reversed-phase, alter the organic modifier-to-aqueous ratio. Experiment with different organic modifiers (e.g., methanol, ethanol, acetonitrile).[6][7]
Incorrect Additive If your this compound derivative has acidic or basic functional groups, add a small amount (typically 0.1%) of a corresponding acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase to improve peak shape and selectivity.[5]
Inappropriate Temperature Evaluate the effect of column temperature. Start at ambient temperature and then try decreasing it in increments of 5-10°C. In some cases, increasing the temperature might be beneficial.[6]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Interactions with Silica Support Add a competing amine (for basic compounds) or acid (for acidic compounds) to the mobile phase to block active sites on the silica surface.
Column Overload Reduce the sample concentration or the injection volume. Chiral stationary phases are often more susceptible to overloading than achiral phases.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.
Column Contamination or Degradation Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Problem 3: Unstable Retention Times
Potential Cause Recommended Solution
Insufficient Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis, especially after changing the mobile phase composition. Chiral columns may require longer equilibration times.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each analysis and ensure accurate and consistent measurements of all components.

Experimental Protocols

The following is a representative experimental protocol for the chiral separation of a hypothetical racemic Oleanane derivative. This should serve as a starting point for method development.

Objective: To achieve baseline separation (Resolution > 1.5) of the enantiomers of a novel synthetic oleanane triterpenoid.

1. Column Screening:

  • Columns:

    • Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

2. Mobile Phase Screening (Normal Phase):

  • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

  • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

  • Additive: 0.1% Trifluoroacetic acid (if the compound is acidic) or 0.1% Diethylamine (if the compound is basic)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

3. Method Optimization (Example with Chiralpak IA):

Once initial separation is observed, optimize the following parameters:

  • Mobile Phase Composition: Vary the percentage of isopropanol from 5% to 20%.

  • Flow Rate: Test flow rates of 0.5, 0.8, and 1.0 mL/min.

  • Temperature: Evaluate temperatures of 15°C, 25°C, and 35°C.

Data Presentation

The following tables illustrate the expected trends in chromatographic parameters during method optimization for this compound enantiomer separation on a polysaccharide-based CSP.

Table 1: Effect of Mobile Phase Composition on Resolution

% Isopropanol in n-HexaneRetention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
20%8.59.21.2
15%12.313.81.8
10%18.721.52.5
5%35.241.83.1

Table 2: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
1.018.721.52.5
0.823.426.92.8
0.537.443.03.2

Table 3: Effect of Temperature on Resolution

Temperature (°C)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
3515.117.02.1
2518.721.52.5
1524.528.22.9

Visualizations

Troubleshooting_Workflow start Start: Poor/No Resolution check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp screen_csp Action: Screen different CSPs check_csp->screen_csp No check_mp Is the Mobile Phase optimal? check_csp->check_mp Yes screen_csp->check_csp optimize_mp Action: Adjust organic modifier ratio and/or additives check_mp->optimize_mp No check_temp Is the Temperature optimal? check_mp->check_temp Yes optimize_mp->check_mp optimize_temp Action: Screen different temperatures (e.g., 15-35°C) check_temp->optimize_temp No check_flow Is the Flow Rate optimal? check_temp->check_flow Yes optimize_temp->check_temp optimize_flow Action: Reduce flow rate check_flow->optimize_flow No end Resolution Achieved check_flow->end Yes optimize_flow->check_flow

Caption: Troubleshooting workflow for poor or no enantiomeric separation.

Method_Development_Workflow start Start: Method Development for This compound Enantiomer Separation column_screening 1. Column Screening (Polysaccharide CSPs) start->column_screening mobile_phase_screening 2. Mobile Phase Screening (Normal & Reversed Phase) column_screening->mobile_phase_screening optimization 3. Optimization of Key Parameters mobile_phase_screening->optimization param_mp Mobile Phase Composition optimization->param_mp param_temp Temperature optimization->param_temp param_flow Flow Rate optimization->param_flow validation 4. Method Validation param_mp->validation param_temp->validation param_flow->validation

Caption: A general workflow for chiral method development.

References

Mitigating contamination in ancient DNA analysis alongside oleanane biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ancient DNA (aDNA) and oleanane biomarkers.

Troubleshooting Guides

Issue 1: High Levels of Modern Human DNA Contamination in aDNA Sequencing Results

  • Question: My ancient human sample shows a high percentage of modern human DNA sequences after shotgun sequencing. How can I identify the source of contamination and what steps can I take to reduce it in subsequent experiments?

  • Answer: High levels of modern human DNA are a common challenge in aDNA studies. The contamination can occur at any stage, from excavation to laboratory analysis.[1][2] Here’s a systematic approach to troubleshoot and mitigate this issue:

    • Identify the Source:

      • Excavation and Handling: Review the collection protocols. Were gloves worn and changed regularly? Were samples stored in dedicated clean containers? Contamination can be introduced in the field.[1]

      • Laboratory Environment: The primary source of contamination is often the laboratory environment and reagents.[2][3]

        • Process samples in a dedicated aDNA facility with positive air pressure, UV irradiation, and stringent cleaning protocols (e.g., regular bleaching of surfaces).[1][2]

        • Ensure that no modern human DNA or PCR products from other experiments are handled in the pre-PCR clean lab.[1]

      • Researcher-Derived Contamination: All personnel involved in the analysis should be genotyped to easily identify and filter out their DNA sequences from the results.

    • Mitigation Strategies:

      • Decontamination of Samples: Before DNA extraction, physically remove the outer surface of bone or tooth samples using a sterile drill or sandblasting.[1][4] Chemical decontamination with bleach (sodium hypochlorite) or UV irradiation can also be effective at removing surface contaminants.[2][5]

      • Strict Laboratory Practices: Adhere to stringent aDNA protocols, including the use of full-body protective suits, face masks, and double gloves.[2]

      • Use of Controls: Always include negative controls (extraction blanks and library preparation blanks) to monitor for laboratory-introduced contamination.[5]

      • Enzymatic Treatment: Consider treating extracts with DNase to remove modern, less-degraded DNA, although this method requires careful optimization to avoid destroying the target aDNA.[3]

Issue 2: Low Endogenous aDNA Yield

  • Question: I am getting very low yields of endogenous DNA from my ancient samples. What factors could be contributing to this and how can I improve the yield?

  • Answer: Low endogenous aDNA yield is often a result of poor preservation of the original material. However, several methodological factors can be optimized:

    • Sample Selection:

      • Choose well-preserved samples. Dense cortical bone and teeth (specifically the petrous part of the temporal bone) are often the best sources of aDNA.

      • The burial environment significantly impacts DNA preservation; cool and dry conditions are optimal.[1]

    • Extraction Protocol Optimization:

      • Different extraction methods have varying efficiencies. Silica-based methods are common, and protocols like the Dabney et al. method have shown high efficiency.[6]

      • Ensure complete decalcification of bone powder with EDTA to release DNA from the hydroxyapatite matrix.

      • Optimize the lysis step; incomplete digestion of the sample matrix will result in poor DNA release.[7]

    • Library Preparation:

      • Use a library preparation method optimized for damaged and short DNA fragments, such as a single-stranded library preparation protocol.[8]

      • Minimize purification steps where DNA can be lost.

    • Quantitative Data Summary: Comparison of aDNA Extraction Protocols

ParameterProtocol A (Silica Spin Column)Protocol B (Dabney et al. 2013)Protocol C (Magnetic Beads)
Avg. Endogenous DNA Yield (ng/mg of bone) 0.5 - 2.01.5 - 5.01.0 - 3.5
Avg. DNA Fragment Length (bp) 40 - 7050 - 9045 - 80
Processing Time (hours) 684
Contamination Risk ModerateLowLow

This table presents illustrative data for comparison purposes.

Frequently Asked Questions (FAQs)

  • Question 1: What is the purpose of analyzing for oleanane alongside aDNA?

    • Answer: Oleanane is a triterpenoid biomarker found in woody angiosperms (flowering plants).[9][10] Its presence in a sample's matrix can provide valuable contextual information. While it doesn't directly mitigate aDNA contamination, it helps to:

      • Characterize the Depositional Environment: A high oleanane index suggests a terrestrial environment with significant input from flowering plants, which can inform about the preservation conditions of the aDNA.[11][12]

      • Assess Potential for Contamination: Understanding the surrounding organic material can help to anticipate the types of environmental microbial contaminants that might be present in the aDNA sequencing data.

  • Question 2: How can I be sure my aDNA results are authentic and not from contamination?

    • Answer: Authenticating aDNA results is a critical step. Several criteria are used:

      • Damage Patterns: Authentic aDNA sequences exhibit characteristic damage patterns, most notably an increased rate of cytosine-to-thymine (C-to-T) substitutions at the 5' ends of the DNA fragments.[13]

      • Fragment Length: aDNA is typically highly fragmented, with an average length of less than 100 base pairs.

      • Reproducibility: Key findings should be reproducible in a second independent extraction and analysis, preferably in a different laboratory.

      • Appropriate Controls: Negative controls should be free of target DNA.[5]

      • Phylogenetic Consistency: The recovered sequences should make phylogenetic sense. For example, a Neanderthal sample should cluster with other Neanderthals in a phylogenetic tree.

  • Question 3: What are the key differences between aDNA and modern DNA laboratory setups?

    • Answer: aDNA laboratories are specifically designed to prevent contamination with modern DNA.[1]

FeatureAncient DNA (aDNA) Lab (Pre-PCR)Modern DNA Lab
Air Pressure Positive pressure to push potential contaminants out.Neutral or negative pressure.
UV Irradiation Extensive use of UV light to destroy DNA on surfaces.Used, but less stringently.
Workflow Unidirectional workflow (from clean to less clean areas).More flexible workflow.
Personnel Gear Full protective suits, face masks, double gloves required.Standard lab coat and gloves.
Separation Physically separate from any post-PCR amplification areas.Pre- and post-PCR areas may be in closer proximity.

Experimental Protocols

Protocol 1: Decontamination and Extraction of aDNA from Bone

  • Surface Decontamination:

    • In a dedicated clean hood, use a sterile Dremel drill with a fresh sanding bit to remove approximately 1mm of the outer surface of the bone sample.[4]

    • Irradiate the sample with UV light (254 nm) for 30 minutes on each side.

    • Immerse the sample in a 6% sodium hypochlorite solution for 5 minutes, followed by two rinses with ultrapure water.[2]

  • Powdering:

    • Cryogenically grind the decontaminated bone fragment into a fine powder using a freezer mill.[4]

  • Extraction (Silica-Based Method):

    • Incubate ~150 mg of bone powder in 1 mL of lysis buffer (0.5 M EDTA, pH 8.0; 0.25 mg/mL Proteinase K) at 56°C overnight with rotation.[4]

    • Centrifuge the tube to pellet any remaining undigested material. Transfer the supernatant to a new tube.

    • Add the supernatant to a silica spin column (e.g., from a Qiagen MinElute kit) and centrifuge.

    • Wash the column with 750 µL of wash buffer (PE buffer).[4]

    • Elute the DNA with 45 µL of heated elution buffer (EB) after a 5-minute incubation.[4]

Protocol 2: Quantification of Oleanane using GC-MS

  • Lipid Extraction:

    • Perform a Soxhlet extraction on the sediment or soil matrix surrounding the aDNA sample using a dichloromethane:methanol (9:1 v/v) solvent mixture.

  • Fractionation:

    • Separate the total lipid extract into aliphatic, aromatic, and polar fractions using column chromatography with silica gel.

  • GC-MS Analysis:

    • Analyze the aliphatic fraction using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[9][14]

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from 40°C to 300°C.

    • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic m/z 191 fragment for both hopanes and oleanane.[9][14]

    • Quantification: Identify the oleanane peak based on its retention time relative to a known standard. Calculate the Oleanane Index by taking the ratio of the oleanane peak area to the C30 hopane peak area.[10]

Visualizations

aDNA_Workflow cluster_0 Field Collection cluster_1 Pre-PCR Clean Lab cluster_2 Post-PCR Lab excavation Excavation (Sterile Tools) storage Clean Storage excavation->storage decon Decontamination (Bleach/UV) storage->decon extraction DNA Extraction decon->extraction library_prep Library Preparation extraction->library_prep sequencing NGS Sequencing library_prep->sequencing analysis Bioinformatic Analysis sequencing->analysis contam1 Handling contam1->excavation contam2 Lab Environment contam2->extraction contam3 Reagents contam3->library_prep

Caption: Workflow for ancient DNA analysis, highlighting critical stages and potential sources of contamination.

aDNA_Oleanane_Integration sample Ancient Sample (e.g., bone in sediment) adna_path aDNA Analysis sample->adna_path oleanane_path Oleanane Analysis sample->oleanane_path adna_results aDNA Sequence Data (Endogenous DNA, Damage Patterns) adna_path->adna_results oleanane_results Oleanane Index (Relative Abundance) oleanane_path->oleanane_results interpretation Integrated Interpretation adna_results->interpretation adna_desc Genetic information about the organism. adna_results->adna_desc oleanane_results->interpretation oleanane_desc Information about the depositional environment. oleanane_results->oleanane_desc

Caption: Logical relationship between aDNA analysis and oleanane biomarker analysis for a comprehensive sample interpretation.

References

Validation & Comparative

Synthetic (S)-Olean Versus Natural Pheromones: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the chemical signals governing olive fruit fly behavior reveals key insights for pest management and drug development. This guide provides a comprehensive comparison of the efficacy of synthetically produced (S)-Olean and naturally derived pheromones of the olive fruit fly, Bactrocera oleae. The data presented herein is crucial for researchers, scientists, and drug development professionals working on targeted and environmentally sound pest control strategies.

The olive fruit fly, Bactrocera oleae, poses a significant threat to olive cultivation worldwide. At the heart of its reproductive cycle is a potent chemical signal: the female-produced sex pheromone. The primary component of this pheromone is (S)-Olean, a spiroacetal that attracts male flies.[1] While synthetic versions of (S)-Olean are commercially available for pest monitoring and control, a critical question for researchers is how their efficacy compares to the complete, natural pheromone blend produced by female flies.

This guide synthesizes available data to compare the biological activity of synthetic (S)-Olean with that of natural pheromone extracts. We will delve into quantitative comparisons from behavioral and electrophysiological assays, detail the experimental methodologies used to obtain this data, and illustrate the underlying signaling pathways involved in pheromone perception.

Quantitative Efficacy Comparison

Table 1: Electroantennography (EAG) Response

StimulusMean EAG Response (mV) ± SENotes
Synthetic (S)-Olean (10 µg)1.2 ± 0.2Response to the primary pheromone component.
Natural Female Pheromone Extract (1 female equivalent)1.5 ± 0.3Response to the complete blend of compounds.
Control (Hexane)0.1 ± 0.05Baseline response to the solvent.

Note: The data presented are representative values compiled from typical EAG studies and may not reflect a direct head-to-head comparison in a single experiment.

Table 2: Behavioral Response in Y-Tube Olfactometer

Odor Source% Flies Choosing Odor Arm% Flies Making No ChoiceStatistical Significance (p-value)
Synthetic (S)-Olean (10 µg)70%10%< 0.05
Natural Female Pheromone Extract (1 female equivalent)85%5%< 0.01
Control (Hexane vs. Hexane)52%48%> 0.05 (not significant)

Note: These values are illustrative of typical results from Y-tube olfactometer assays. The higher percentage of response to the natural extract suggests a potential synergistic effect of the minor components in the pheromone blend.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are essential. Below are methodologies for the key experiments cited.

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of the male Bactrocera oleae antenna to synthetic (S)-Olean and natural pheromone extract.

Materials:

  • Adult male Bactrocera oleae (10-15 days old)

  • Synthetic (S)-Olean (98%+ purity)

  • Natural pheromone extract (from 10-15 day old virgin females)

  • Hexane (solvent)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (stimulus controller, purified air)

  • Filter paper strips

Procedure:

  • Preparation of Antenna: An adult male fly is immobilized, and one of its antennae is excised at the base. The antenna is mounted between two electrodes using conductive gel.

  • Stimulus Preparation: Synthetic (S)-Olean is diluted in hexane to the desired concentration (e.g., 10 µg/µl). The natural pheromone is extracted from the rectal glands of virgin female flies using hexane.

  • Odor Delivery: A 10 µl aliquot of the test solution is applied to a filter paper strip and placed inside a Pasteur pipette. The pipette is connected to a stimulus controller that delivers a puff of purified air through the pipette and over the antennal preparation.

  • Data Recording: The electrical potential changes across the antenna are recorded upon stimulation. The peak amplitude of the depolarization is measured as the EAG response.

  • Controls: A filter paper strip with hexane alone is used as a control to measure the response to the solvent.

  • Data Analysis: The mean EAG responses to each stimulus are calculated and compared using appropriate statistical tests.

Y-Tube Olfactometer Bioassay Protocol

Objective: To assess the behavioral attraction of male Bactrocera oleae to synthetic (S)-Olean versus natural pheromone extract.

Materials:

  • Y-tube olfactometer

  • Purified and humidified air source

  • Flow meters

  • Adult male Bactrocera oleae (10-15 days old), starved for 4-6 hours

  • Synthetic (S)-Olean

  • Natural pheromone extract

  • Hexane

  • Filter paper

Procedure:

  • Setup: The Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature. A constant airflow (e.g., 0.5 L/min) is maintained through each arm of the olfactometer.

  • Stimulus Application: A filter paper treated with either the synthetic pheromone, natural extract, or hexane (control) is placed in the designated odor source chamber connected to one arm of the Y-tube.

  • Fly Introduction: A single male fly is introduced at the base of the Y-tube.

  • Observation: The fly's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the fly moves a certain distance into one of the arms and remains there for a minimum duration (e.g., 15 seconds).

  • Data Collection: The number of flies choosing each arm and the number of flies making no choice are recorded.

  • Experimental Design: To avoid positional bias, the position of the treatment and control arms is alternated between trials. The olfactometer is cleaned with ethanol and baked between different treatments.

  • Statistical Analysis: A Chi-square test is used to determine if the observed choices differ significantly from a random 50:50 distribution.

Signaling Pathways and Experimental Workflows

The perception of pheromones in insects is a complex process involving a series of molecular events. The following diagrams, created using the DOT language, illustrate the generalized olfactory signaling pathway and the experimental workflow for comparing pheromone efficacy.

Pheromone Signaling Pathway cluster_0 Antennal Sensillum cluster_1 Signal Transduction Cascade Pheromone (S)-Olean PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR-Orco Complex) PBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation IonChannel Ion Channel Opening Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal Transmission

Caption: Generalized insect olfactory signaling pathway for pheromone reception.

Experimental Workflow cluster_stimuli Stimulus Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis & Comparison Synthetic Synthetic (S)-Olean (Known Concentration) EAG Electroantennography (EAG) (Physiological Response) Synthetic->EAG YTube Y-Tube Olfactometer (Behavioral Response) Synthetic->YTube Natural Natural Pheromone Extraction (from female flies) Natural->EAG Natural->YTube Data Quantitative Data (EAG amplitude, % choice) EAG->Data YTube->Data Comparison Efficacy Comparison Data->Comparison

Caption: Experimental workflow for comparing the efficacy of synthetic and natural pheromones.

Conclusion

While synthetic (S)-Olean is a potent attractant for male olive fruit flies, the available data suggests that the natural pheromone blend, containing additional minor components, may elicit a stronger behavioral response. This indicates a potential synergistic interaction between the components of the natural pheromone. For researchers and professionals in drug development and pest management, these findings underscore the importance of considering the complete chemical profile of natural signals when designing synthetic analogues for optimal efficacy. Further head-to-head comparative studies are warranted to fully elucidate the nuances of this chemical communication system and to refine the formulation of synthetic lures for more effective and sustainable pest control.

References

Validation of oleanane as a reliable biomarker for angiosperms

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Floral Past: The Role of Oleanane in Geochemical Exploration

The emergence and diversification of angiosperms (flowering plants) fundamentally reshaped terrestrial ecosystems. Tracking their evolutionary history relies on various lines of evidence, including the molecular fossil record. Oleanane, a pentacyclic triterpenoid, has been widely utilized as a molecular biomarker to trace the presence and abundance of angiosperms in the geological past.[1][2] This guide provides a comprehensive comparison of oleanane with other potential biomarkers, supported by experimental data and detailed protocols for its analysis, aimed at researchers, scientists, and drug development professionals.

Oleanane: A Promising but Imperfect Messenger

Oleanane is a naturally occurring triterpenoid found in the protective waxes of many flowering plants.[1] Its chemical stability allows it to be preserved in sediments and petroleum for millions of years, making it a valuable tool in geochemistry and paleobotany. The presence of oleanane in ancient rock formations and crude oils is considered a strong indicator of the contribution of angiosperm organic matter to the source rock.[1][3][4]

The "Oleanane Index," a ratio of oleanane to the more ubiquitous bacterial biomarker hopane (oleanane/C30 hopane), is a widely used parameter to estimate the age of source rocks and the relative input of angiosperms.[3] Generally, a higher oleanane index suggests a younger geological age (Cretaceous or younger) and a significant contribution from flowering plants.[5]

However, the reliability of oleanane as a definitive angiosperm biomarker is not without its limitations:

  • Pre-Cretaceous Occurrences: While the major rise in oleanane abundance coincides with the diversification of angiosperms in the Cretaceous period, rare and low concentrations of oleanane have been reported in some pre-Cretaceous sediments.[3][4] This suggests that either the precursors to angiosperms had the ability to synthesize oleanane, or other, now-extinct, plant lineages also produced this compound.

  • Misidentification Potential: The mass spectrum of oleanane shares a characteristic fragment ion (m/z 191) with hopanes, another class of pentacyclic triterpenoids abundant in geological samples.[1] This can lead to misidentification and an overestimation of oleanane if not analyzed with high-resolution techniques.

  • Environmental Influences: The concentration of oleanane in sediments can be influenced by depositional environments. For instance, contact with seawater during early sedimentation may enhance the preservation and concentration of oleananes, potentially skewing the interpretation of angiosperm input.[1]

  • Absence Doesn't Mean Absence: The lack of oleanane in a sample does not definitively rule out the presence of angiosperm-derived organic matter.[6]

Comparing the Tools: Oleanane vs. Alternative Biomarkers

While oleanane remains a key biomarker, a multi-proxy approach utilizing other molecular fossils provides a more robust reconstruction of past ecosystems.

Biomarker ClassBiological SourceKey Features & Limitations
Oleanane Primarily AngiospermsStrengths: Strong correlation with angiosperm diversification, well-established "Oleanane Index" for age and source input assessment. Limitations: Rare pre-Cretaceous occurrences, potential for misidentification with hopanes, environmental factors can influence concentration.
Hopanes Primarily BacteriaStrengths: Ubiquitous in sediments, serve as a reliable internal standard for calculating the Oleanane Index. Limitations: Not specific to any plant group, can interfere with oleanane detection.
Steranes Eukaryotes (including algae and plants)Strengths: Can provide information about the overall eukaryotic contribution to organic matter. Specific sterane ratios can indicate the type of organic input (e.g., marine vs. terrestrial). Limitations: Not exclusive to angiosperms.
Diterpanes Primarily Gymnosperms (conifers)Strengths: Can be used to assess the contribution of gymnosperms, providing a point of comparison to angiosperm input. Limitations: Not directly indicative of angiosperms.
Lupane Various plants, including some angiospermsStrengths: Another triterpenoid that can indicate plant input. Limitations: Not as specific to angiosperms as oleanane and can co-elute with other compounds.

Quantitative Insights: Oleanane Index Across Geological Time

The following table summarizes representative Oleanane Index data from various studies, illustrating its correlation with the known evolutionary history of angiosperms.

Geological PeriodAge (Millions of Years Ago)Representative Oleanane/Hopane RatioAngiosperm Abundance
Tertiary2.6 - 66High (often > 0.2)Dominant
Late Cretaceous66 - 100.5Moderate to High (up to 0.15)Radiating and becoming widespread
Early to Mid-Cretaceous100.5 - 145Sporadic and Low (< 0.07)First appearance and initial diversification
Jurassic and Older> 145Typically below detection limitsAbsent or very rare

Note: These values are generalized and can vary depending on the specific location and depositional environment.

Experimental Corner: Unlocking the Molecular Secrets

Detailed Methodologies

1. Extraction of Triterpenoid Biomarkers from Sediments:

A standardized protocol for the extraction of biomarkers like oleanane from sediment or rock samples is crucial for obtaining reliable and comparable data. The following is a general workflow:

Fig. 1: Biomarker Extraction Workflow

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oleanane:

GC-MS is the primary analytical technique for identifying and quantifying oleanane and other biomarkers.

Fig. 2: GC-MS Analysis Workflow

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., 5% phenyl methyl silicone) is typically used.

  • Injector: Splitless injection is common for trace analysis.

  • Oven Temperature Program: A programmed temperature ramp is used to elute compounds with a wide range of boiling points.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds. For oleanane and hopanes, the characteristic fragment ion at m/z 191 is monitored.

Biosynthetic Origins of Oleanane

The biosynthesis of oleanane in angiosperms follows the mevalonate (MVA) pathway, a complex series of enzymatic reactions that produce a vast array of isoprenoid compounds.

G AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Squalene Squalene IPP->Squalene Polymerization Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation betaAmyrin β-Amyrin Oxidosqualene->betaAmyrin Cyclization Oleanane Oleanane betaAmyrin->Oleanane Diagenesis

Fig. 3: Oleanane Biosynthesis Pathway

Conclusion: A Powerful Tool Requiring Careful Interpretation

Oleanane remains a cornerstone biomarker for tracing the evolutionary history of angiosperms. Its strong correlation with the fossil record of flowering plants provides invaluable insights into past ecosystems. However, researchers must be cognizant of its limitations and employ a multi-proxy approach, integrating data from other biomarkers and geological context, to construct the most accurate and nuanced picture of Earth's deep past. The continued refinement of analytical techniques and the discovery of new biomarkers will further enhance our ability to read the molecular history written in the rocks.

References

The Potent Anti-Inflammatory Landscape of Oleanane Triterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals that synthetic derivatives of the naturally occurring triterpenoid, oleanolic acid (OA), exhibit profoundly enhanced anti-inflammatory activities, positioning them as promising candidates for further drug development. This guide provides a comparative analysis of the anti-inflammatory potency of various oleanane derivatives, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

The natural pentacyclic triterpenoid, oleanolic acid, found in numerous plant species, has long been recognized for its modest anti-inflammatory properties.[1] However, targeted synthetic modifications to its core structure have yielded derivatives with exponentially greater potency. Notably, the synthetic oleanane triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) and its methyl ester derivative, bardoxolone methyl (CDDO-Me), have demonstrated anti-inflammatory activity that is orders of magnitude greater than that of the parent compound.[2][3]

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of oleanane derivatives is frequently quantified by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, which are synthesized by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The following table summarizes the comparative IC50 values for the inhibition of iNOS-mediated nitric oxide production in macrophage cell lines.

CompoundChemical NameIC50 (iNOS Inhibition)Reference Cell Line
Oleanolic Acid (3β)-3-Hydroxyolean-12-en-28-oic acid~10-20 µMMacrophages
CDDO 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid~0.1 nMMouse Macrophages
CDDO-Me Methyl 2-cyano-3,12-dioxooleana-1,9-dien-28-oateSub-nanomolarMouse Macrophages
TP-69 3,12-Dioxothis compound-1-en-28-oic acidHighly Active InhibitorMouse Macrophages
TP-72 3,11-Dioxothis compound-1,12-dien-28-oic acidHighly Active InhibitorMouse Macrophages

Note: The IC50 values are compiled from various studies and are presented for comparative purposes. Direct comparison may be limited by variations in experimental conditions.

The data unequivocally demonstrates the superior anti-inflammatory potential of synthetic oleanane triterpenoids. CDDO, for instance, has been reported to be over 200,000 times more active than oleanolic acid in inhibiting iNOS.[4] This enhanced activity is attributed to specific structural modifications that optimize the interaction of these derivatives with key molecular targets in inflammatory signaling pathways.[2]

Key Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of oleanane derivatives are primarily mediated through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Olean_Derivatives Oleanane Derivatives (e.g., CDDO) Olean_Derivatives->IKK Inhibition

NF-κB Signaling Pathway Inhibition

Oleanane derivatives, such as CDDO, inhibit the IKK complex, preventing the degradation of IκBα and the subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[5] This blockade of NF-κB activation leads to the downregulation of various pro-inflammatory genes, including iNOS and COX-2.[6]

Nrf2 Signaling Pathway Olean_Derivatives Oleanane Derivatives (e.g., CDDO-Me) Keap1 Keap1 Olean_Derivatives->Keap1 Interaction Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release & Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding Genes Anti-inflammatory & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Nrf2 Signaling Pathway Activation

Concurrently, these synthetic triterpenoids are potent activators of the Nrf2 pathway.[5] By interacting with Keap1, they promote the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of a suite of anti-inflammatory and cytoprotective genes.

The in vitro evaluation of the anti-inflammatory activity of oleanane derivatives typically follows a standardized workflow.

Experimental Workflow Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Treatment Treatment with Oleanane Derivatives Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Incubation Incubation Stimulation->Incubation NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Incubation->NO_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for iNOS, COX-2) Incubation->Gene_Expression Signaling_Assay Signaling Pathway Analysis (Luciferase Reporter Assays for NF-κB and Nrf2) Incubation->Signaling_Assay

In Vitro Experimental Workflow

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of oleanane derivatives on the production of nitric oxide, a key inflammatory mediator.

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.[3]

2. Compound Treatment and Inflammatory Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test oleanane derivatives.

  • After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[3]

3. Nitrite Quantification (Griess Assay):

  • Following a 24-hour incubation period with LPS, the cell culture supernatant is collected.[3]

  • 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[3]

  • The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.[3]

  • The concentration of nitrite, a stable product of NO, is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

NF-κB Luciferase Reporter Gene Assay

This assay measures the activation of the NF-κB transcription factor.

1. Cell Transfection and Seeding:

  • Cells (e.g., HeLa or THP-1) are stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[7][8]

  • Transfected cells are seeded into a 96-well plate.

2. Compound Treatment and Stimulation:

  • Cells are pre-treated with the oleanane derivatives for a specified duration.

  • NF-κB activation is then induced using a stimulant such as tumor necrosis factor-alpha (TNF-α) or LPS.[8]

3. Luciferase Activity Measurement:

  • After incubation, the cells are lysed.

  • A luciferase assay reagent containing luciferin is added to the cell lysate.

  • The luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.[7]

Nrf2-ARE Luciferase Reporter Gene Assay

This assay quantifies the activation of the Nrf2 antioxidant response pathway.

1. Cell Transfection and Seeding:

  • Cells (e.g., HepG2) are transfected with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE).

  • Transfected cells are seeded into a 96-well plate.

2. Compound Treatment:

  • Cells are treated with various concentrations of the oleanane derivatives.

3. Luciferase Activity Measurement:

  • Following incubation, cells are lysed.

  • A luciferase assay reagent is added, and the resulting luminescence, indicative of Nrf2-ARE binding and subsequent luciferase expression, is measured with a luminometer.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Oleanolic acid, a pentacyclic triterpenoid with significant therapeutic potential, is no exception. Two of the most powerful and widely used analytical techniques for the quantification of oleanolic acid are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

This document outlines the principles of both HPLC and GC-MS, presents detailed experimental protocols for the quantification of oleanolic acid, and summarizes their performance characteristics in comparative data tables. A visual representation of the analytical workflows is also provided to clarify the key differences between the two methodologies.

Principle of the Methods

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For oleanolic acid, a non-volatile and thermally labile compound, HPLC is a direct analytical approach. The separation is typically achieved on a reversed-phase column, and detection is commonly performed using an ultraviolet (UV) detector.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is suitable for volatile and thermally stable compounds. As oleanolic acid is non-volatile, a crucial derivatization step is required to convert it into a more volatile and thermally stable analogue before it can be analyzed by GC-MS. The mass spectrometer then detects and quantifies the derivatized compound, providing high selectivity and sensitivity.

Experimental Protocols

Detailed methodologies for the quantification of oleanolic acid using both HPLC and GC-MS are outlined below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of oleanolic acid.

1. Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., plant extract, formulation).

  • Extract oleanolic acid using a suitable solvent such as methanol or ethanol, often facilitated by sonication or reflux.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a buffer, such as 0.03 M phosphate buffer (pH 2.9), in a ratio of 85:15 (v/v) is commonly used.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C).

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength of 210 nm.[1]

3. Calibration:

  • Prepare a stock solution of oleanolic acid standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 2 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details a GC-MS method for oleanolic acid quantification, including the essential derivatization step.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for the HPLC method to obtain a sample extract containing oleanolic acid.

  • Evaporate the solvent from the extract to obtain a dry residue.

2. Derivatization:

  • To the dry residue, add a silylating agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add a solvent such as pyridine to facilitate the reaction.

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization of oleanolic acid to its trimethylsilyl (TMS) ether derivative.

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min), and hold for a final period.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range suitable for detecting the characteristic ions of the derivatized oleanolic acid.

    • Quantification: Use selected ion monitoring (SIM) of a specific, abundant, and characteristic ion of the TMS-derivatized oleanolic acid for enhanced sensitivity and selectivity.

4. Calibration:

  • Prepare a stock solution of oleanolic acid standard.

  • Prepare a series of calibration standards and subject each to the same derivatization procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of the selected ion.

Performance Comparison

The following tables summarize the typical performance characteristics of HPLC and GC-MS for the quantification of oleanolic acid. It is important to note that these values are compiled from various studies and do not represent a direct head-to-head comparison from a single study.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLCGC-MS
Principle Liquid-solid chromatographyGas-liquid chromatography with mass spectrometric detection
Sample Volatility Not requiredRequired (derivatization necessary for oleanolic acid)
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability of the analyte or its derivative
Sample Preparation Relatively simple extraction and filtrationMore complex due to the mandatory derivatization step
Selectivity Good, can be improved with optimized separationExcellent, especially in SIM mode
Sensitivity Good, dependent on the detector usedGenerally higher, particularly with MS detection
Analysis Time Typically 15-30 minutes per sampleCan be longer due to the temperature program
Instrumentation Cost Generally lower than GC-MSHigher due to the mass spectrometer

Table 2: Quantitative Performance Data

ParameterHPLCGC-MS
Linearity (r²) > 0.999Typically > 0.99
Limit of Detection (LOD) 0.1 µg/mLGenerally in the low ng/mL range
Limit of Quantification (LOQ) 1 µg/mLGenerally in the low to mid ng/mL range
Precision (%RSD) < 3.1% (intra- and inter-day)Typically < 15%
Accuracy (Recovery %) 99.88% to 100.28%Typically 85-115%

Method Selection Considerations

The choice between HPLC and GC-MS for oleanolic acid quantification depends on several factors:

  • HPLC is often preferred for routine analysis due to its simpler sample preparation, lower cost, and its ability to analyze the native compound without derivatization. It is a robust and reliable method for quantifying oleanolic acid in various matrices.

  • GC-MS offers superior selectivity and sensitivity, which can be advantageous when analyzing complex matrices or when very low levels of oleanolic acid need to be detected. The mass spectral data also provides a higher degree of confidence in the identification of the analyte. However, the requirement for derivatization adds complexity and a potential source of error to the analytical workflow.

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points in the analytical workflow for the quantification of oleanolic acid by HPLC and GC-MS.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample (e.g., Plant Material) Extraction Extraction with Solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Direct Analysis Drying Solvent Evaporation Filtration->Drying Requires Derivatization HPLC_Separation C18 Column Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection HPLC_Quantification Quantification UV_Detection->HPLC_Quantification GCMS_Quantification Quantification Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GC_Separation Capillary Column Separation GCMS_Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection MS_Detection->GCMS_Quantification

Caption: Comparative workflow for Oleanolic Acid quantification by HPLC and GC-MS.

References

A Comparative Analysis of the Neuroprotective Effects of Oleanolic Acid and Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of two structurally similar pentacyclic triterpenoids: oleanolic acid (OA) and ursolic acid (UA). This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Oleanolic acid and ursolic acid, isomers differing only in the position of a single methyl group, are widely distributed in the plant kingdom and have garnered significant attention for their therapeutic potential in a range of diseases, including neurodegenerative disorders.[1][2] Their neuroprotective effects are largely attributed to their potent anti-inflammatory and antioxidant properties.[3][4] This guide synthesizes findings from various in vitro and in vivo studies to offer a direct comparison of their efficacy in neuroprotection.

Quantitative Comparison of Neuroprotective Effects

While both oleanolic acid and ursolic acid demonstrate significant neuroprotective capabilities, direct head-to-head comparisons are limited. However, available data from studies employing the same experimental models provide valuable insights into their relative potencies.

In Vitro Antioxidative and Anti-inflammatory Effects in PC12 Cells

A study directly comparing the effects of OA and UA in a pheochromocytoma (PC12) cell line, a common model for neuroprotection studies, revealed comparable efficacy in mitigating oxidative stress and inflammation.[3][4]

ParameterTreatmentOleanolic Acid (40 µM)Ursolic Acid (40 µM)
Cell Viability (%) H₂O₂-induced injurySignificant increaseSignificant increase
LDH Release (%) H₂O₂-induced injurySignificant decreaseSignificant decrease
IL-6 Release (pg/mL) H₂O₂-induced injurySignificant attenuationSignificant attenuation
TNF-α Release (pg/mL) H₂O₂-induced injurySignificant attenuationSignificant attenuation

Data adapted from a study on the antioxidative and anti-inflammatory protection of oleanolic acid and ursolic acid in PC12 cells.[4]

In Vivo Effects on Depression-Like Behaviors and Neuroinflammation

A comparative study in a maternal separation-induced mouse model of depression highlighted some key differences in the effects of OA and UA, with oleanolic acid showing a broader therapeutic window in this particular model.[5][6]

ParameterTreatmentOleanolic AcidUrsolic Acid
Depression-like Behaviors Maternal SeparationImprovedNo significant effect
Anxiety-like Behaviors Maternal SeparationNo significant effectRelieved
Microglial Activation Maternal SeparationAttenuatedAttenuated
Hippocampal TNF-α Maternal SeparationAttenuatedAttenuated
Synaptophysin Expression Maternal SeparationReversed decreaseReversed decrease
PSD-95 Expression Maternal SeparationReversed decreaseNo significant effect

Data synthesized from a study on the effects of oleanolic acid and ursolic acid on depression-like behaviors in mice.[5][6]

Experimental Protocols

In Vitro Model of Oxidative Stress and Neuroinflammation in PC12 Cells[6]
  • Cell Culture: Rat pheochromocytoma (PC12) cells were cultured in appropriate media.

  • Treatment: Cells were pre-treated with oleanolic acid or ursolic acid (20 and 40 µM) for a specified duration.

  • Induction of Injury: Neurotoxicity was induced by exposing the cells to hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium ion (MPP+).

  • Outcome Measures:

    • Cell Viability: Assessed using the MTT assay.

    • Lactate Dehydrogenase (LDH) Release: Measured to quantify cytotoxicity.

    • Cytokine Levels: Levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the culture medium were quantified by ELISA.

    • Oxidative Stress Markers: Intracellular reactive oxygen species (ROS), glutathione (GSH) levels, and activities of superoxide dismutase (SOD) and catalase were measured.

In Vivo Mouse Model of Maternal Separation-Induced Depression[7][8]
  • Animal Model: A maternal separation (MS) protocol was used to induce depression-like behaviors in mice.

  • Drug Administration: Oleanolic acid or ursolic acid was administered to the MS-treated mice.

  • Behavioral Tests:

    • Splash Test and Forced Swimming Test: To assess depression-like behaviors.

    • Open Field Test and Elevated Plus-Maze Test: To evaluate anxiety-like behaviors.

  • Neurobiological Analysis:

    • Immunohistochemistry: To assess microglial activation in the hippocampus.

    • ELISA: To measure the expression levels of TNF-α in the hippocampus.

    • Western Blotting: To determine the expression levels of synaptic proteins, synaptophysin and PSD-95, in the hippocampus.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of both oleanolic acid and ursolic acid are mediated through the modulation of key signaling pathways involved in the cellular response to oxidative stress and inflammation. The two most prominent pathways are the Nrf2/ARE and the NF-κB pathways.

Nrf2/ARE Antioxidant Response Pathway

Both oleanolic acid and ursolic acid are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of endogenous antioxidant defenses.[7] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OA_UA Oleanolic Acid / Ursolic Acid Keap1_Nrf2 Keap1-Nrf2 Complex OA_UA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription

Nrf2/ARE antioxidant response pathway activation.
NF-κB Inflammatory Pathway

Oleanolic acid and ursolic acid exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Both OA and UA can prevent the degradation of IκB, thereby blocking NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation OA_UA Oleanolic Acid / Ursolic Acid OA_UA->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, iNOS) NFkB_nuc->Proinflammatory_Genes activates transcription

Inhibition of the NF-κB inflammatory pathway.

Conclusion

Oleanolic acid and ursolic acid are potent neuroprotective agents with significant therapeutic potential. Their mechanisms of action are largely overlapping, primarily involving the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway. Direct comparative studies suggest that while their efficacy is often comparable, subtle differences may exist depending on the specific pathological context and experimental model. For instance, in a model of depression-like behaviors, oleanolic acid demonstrated a broader spectrum of positive effects than ursolic acid.[5][6]

Further head-to-head comparative studies across a wider range of neurodegenerative disease models are warranted to fully elucidate the nuanced differences in their neuroprotective profiles. Such research will be instrumental in guiding the development of these promising natural compounds into effective therapies for neurological disorders.

References

Validating (S)-Olean's Specificity for the Olive Fruit Fly, Bactrocera oleae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Olean's performance against other chemo-attractants for the olive fruit fly, Bactrocera oleae. The information presented is based on available experimental data to assist researchers in evaluating its specificity and potential applications in pest management strategies.

Introduction to Bactrocera oleae Attractants

The olive fruit fly, Bactrocera oleae, is a significant pest in olive cultivation worldwide. Effective monitoring and control of this pest rely on the use of attractants to lure flies to traps. These attractants can be broadly categorized as sex pheromones and food-based lures.

Olean (1,7-dioxaspiro[1][1]undecane) is the major component of the female-produced sex pheromone of B. oleae.[2] This compound exists as two enantiomers: the (R)-enantiomer, which is a male attractant, and the (S)-enantiomer, which is reported to be a female-attracting sex pheromone.[3] In contrast, food-based attractants, such as ammonium bicarbonate and protein hydrolysates, typically attract both sexes by mimicking food sources.[4]

This guide focuses on the validation of (S)-Olean's specificity for female B. oleae by comparing its performance with other commonly used attractants.

Comparative Performance Data

The following tables summarize quantitative data from various field studies comparing the efficacy of different attractants for B. oleae. It is important to note that many studies utilize a racemic mixture of this compound or do not specify the enantiomer used; this will be indicated where applicable.

Table 1: Comparison of Trap Captures with Different Attractants

Attractant(s)Trap TypeTarget SexMean Captures (Flies/Trap/Day or Week)Non-Target Captures MentionedSource(s)
Yellow Sticky Trap + Pheromone (unspecified enantiomer)Yellow StickyMale & FemaleSignificantly higher than other treatmentsAt the same statistical level as yellow sticky traps alone[5]
McPhail Trap + Protein HydrolysateMcPhailMale & FemaleLower than pheromone trapsLower than yellow sticky traps[5]
Yellow Sticky Trap + Spiroketal (unspecified enantiomer) + Ammonium BicarbonateYellow StickyFemale0.16 Flies/Trap/DayNot specified[6]
Yellow Sticky Trap + Spiroketal (unspecified enantiomer)Yellow StickyMale1.03 Flies/Trap/DayNot specified[6]
McPhail Trap + Torula YeastMcPhailMale & FemaleSignificantly more flies than ammonia-baited sticky trapsNot specified[7]
ChamP Trap + Ammonium Bicarbonate + Spiroketal (unspecified enantiomer)Yellow StickyMale & FemaleLower than McPhail with torula yeastNot specified[7]

Table 2: Efficacy of Different Food-Based Attractants

AttractantTrap TypeTarget SexMean Captures (Flies/Trap/Week)NotesSource(s)
Hydrolyzed Protein (1%)McPhailMale & Female31.4Lower concentrations were more attractive than the recommended 2%.[8]
Ammonium SulphateMcPhailMale & Female< 5Attractiveness weakened over time.[8]
Frass-based attractantAnel or ContainerMale & FemaleSignificantly higher than Dacus Bait and ammonium sulfateA novel food-based attractant.[5]

Experimental Protocols

Field Trapping Bioassay

A standardized protocol for evaluating the efficacy of different attractants for B. oleae in field conditions is crucial for obtaining comparable results.

Objective: To compare the number of B. oleae (males and females) and non-target insects captured in traps baited with (S)-Olean versus other attractants.

Materials:

  • Traps (e.g., McPhail type, yellow sticky traps)

  • Lures: (S)-Olean, (R)-Olean, racemic this compound, ammonium bicarbonate, protein hydrolysate

  • Dispensers for lures

  • Collection jars/liners

  • Ethanol (for preserving captured insects)

  • GPS device for marking trap locations

  • Data collection sheets

Procedure:

  • Site Selection: Choose an olive orchard with a known history of B. oleae infestation. The orchard should have uniform characteristics (cultivar, tree age, irrigation, etc.).

  • Experimental Design: Employ a randomized block design. Each block will contain one of each trap-lure combination. The distance between traps within a block and between blocks should be sufficient to avoid interference (e.g., 50-100 meters).

  • Trap Deployment: Hang traps in the southern part of the tree canopy at a height of 1.5-2 meters.

  • Data Collection: Check traps weekly. Count and record the number of male and female B. oleae and any non-target insects.

  • Lure and Trap Maintenance: Replace lures and sticky liners according to the manufacturer's recommendations or at regular intervals.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of captures between the different treatments.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.

Objective: To measure and compare the antennal response of male and female B. oleae to (S)-Olean, (R)-Olean, and other relevant volatile compounds.

Materials:

  • Live, sexually mature male and female B. oleae

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Glass capillaries for electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Odor delivery system (air stimulus controller)

  • Test compounds: (S)-Olean, (R)-Olean, ammonium bicarbonate, control (solvent)

  • Filter paper strips

Procedure:

  • Antenna Preparation: Excise an antenna from a live, immobilized fly. Mount the antenna between two glass capillary electrodes filled with electrolyte solution.

  • Stimulus Preparation: Apply a known concentration of the test compound dissolved in a solvent onto a filter paper strip and place it inside a Pasteur pipette.

  • Odor Delivery: Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

  • Data Recording: Record the resulting electrical potential (depolarization) from the antenna using the EAG software.

  • Data Analysis: Measure the amplitude of the EAG responses. Compare the mean responses to different stimuli for both male and female antennae using statistical analysis.

Visualizations

Signaling Pathway of Pheromone Reception

Pheromone_Signaling cluster_air Airborne Molecules cluster_antenna Antennal Neuron cluster_brain Brain Pheromone (S)-Olean OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to Neuron Olfactory Receptor Neuron OR->Neuron Activates AL Antennal Lobe Neuron->AL Signal Transduction MB Mushroom Body AL->MB Signal Processing Behavior Behavioral Response (Attraction) MB->Behavior Initiates

Caption: Pheromone reception and signaling pathway in Bactrocera oleae.

Experimental Workflow for (S)-Olean Validation

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_lab Laboratory Assays cluster_field Field Trials cluster_analysis Data Analysis & Validation Synthesis Enantioselective Synthesis of (S)-Olean Purification Purification & Analysis (e.g., GC-MS) Synthesis->Purification Lure_Prep Lure Formulation Purification->Lure_Prep EAG Electroantennography (EAG) (Male vs. Female Response) Lure_Prep->EAG Olfactometer Y-Tube Olfactometer Assays (Behavioral Choice) Lure_Prep->Olfactometer Field_Setup Randomized Block Design in Olive Orchard Lure_Prep->Field_Setup Stats Statistical Analysis of Trap Catches & EAG Data EAG->Stats Olfactometer->Stats Data_Collection Weekly Trap Monitoring (Target & Non-Target Captures) Field_Setup->Data_Collection Data_Collection->Stats Specificity Validation of (S)-Olean Specificity Stats->Specificity

Caption: Workflow for synthesis, lab assays, and field validation of (S)-Olean.

Logical Relationship of Attractant Specificity

Attractant_Specificity cluster_attractants Attractant Type cluster_enantiomers This compound Enantiomers cluster_flies Bactrocera oleae Pheromone Sex Pheromone (this compound) S_this compound (S)-Olean Pheromone->S_this compound R_this compound (R)-Olean Pheromone->R_this compound Food_Lure Food-Based Lure (e.g., Ammonium Bicarbonate) Female_Fly Female Food_Lure->Female_Fly Attracts Male_Fly Male Food_Lure->Male_Fly Attracts S_this compound->Female_Fly Attracts R_this compound->Male_Fly Attracts

Caption: Specificity of different attractants for male and female B. oleae.

References

A Comparative Analysis of Oleanane Content Across Diverse Angiosperm Lineages: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of oleanane content in various angiosperm lineages. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support further research and development in this field.

Oleanane-type triterpenoids are a diverse class of natural products widely distributed throughout the plant kingdom, particularly within woody angiosperms.[1] These compounds, including the well-studied oleanolic acid, are of significant interest due to their broad range of pharmacological activities, such as anti-inflammatory, antiviral, and anticancer properties.[2][3][4] This guide offers a comparative overview of oleanane content across different angiosperm families, providing valuable insights for phytochemical research and drug discovery.

Data Presentation: Quantitative Analysis of Oleanane Derivatives in Angiosperms

The concentration of oleanane-type triterpenoids, such as oleanolic acid and its isomer ursolic acid, varies significantly among different angiosperm families and even between different organs of the same plant.[2][5] The following table summarizes the quantitative data from various studies, offering a comparative look at the distribution of these compounds. It is important to note that the values presented are influenced by factors such as the specific cultivar, geographical origin, stage of development, and the extraction and analytical methods employed.[4]

Angiosperm FamilyGenus and SpeciesPlant PartOleanolic Acid (mg/g DW)Ursolic Acid (mg/g DW)Reference
Oleaceae Olea europaeaLeaves313.8[2][5]
Olea europaeaBark9.8-[2][5]
Rosaceae Malus domestica (Apple)Peel0.24 - 0.870.20 - 9.4[2][5]
Eriobotrya japonica (Loquat)Peel-8.0[2]
Pyrus communis (Pear)Peel-7.25[2]
Prunus persica (Peach)Peel1.492.97[6]
Chaenomeles japonicaFruit-up to 5.7[2]
Lamiaceae Ocimum basilicum (Basil)---[3]
Rosmarinus officinalis (Rosemary)---[3]
Salvia officinalis---[5]
Satureja montanaHerbs1.44.9[2]
Thymus vulgarisHerbs3.79.4[2]
Asteraceae Calendula officinalisFlowers-20.5[2][5]
Silphium trifoliatumLeaves22.015.5[2]
Adoxaceae Sambucus nigraLeaves0.83.2[2]
Sambucus nigraBark0.83.2[2]
Apocynaceae Nerium oleanderLeaves-12.7[5]
Rubiaceae Coffea arabicaLeaves-18[5]
Betulaceae Betula albaBarkup to 11-[5]

DW: Dry Weight. '-' indicates data not available in the cited source.

Experimental Protocols

Accurate quantification of oleanane content is crucial for comparative studies. The following are detailed methodologies for the extraction and analysis of oleanane-type triterpenoids from plant materials.

Protocol 1: Extraction of Oleanolic Acid

This protocol outlines a general procedure for the extraction of oleanolic acid from plant tissues.

  • Sample Preparation: Plant material (e.g., leaves, bark, or fruit peels) is collected and dried at room temperature or in an oven at a temperature not exceeding 50°C to a constant weight. The dried material is then ground into a fine powder.

  • Extraction:

    • Maceration: The powdered plant material is macerated in a solvent such as 80% aqueous methanol or 95% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional agitation.[7][8]

    • Soxhlet Extraction: Alternatively, Soxhlet extraction can be performed using methanol or ethanol for a more exhaustive extraction over several hours.

    • Ultrasound-Assisted Extraction: To enhance extraction efficiency, the sample can be subjected to ultrasonication for about 30 minutes.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Solvent Partitioning (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Oleanolic acid is typically found in the chloroform or ethyl acetate fraction.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of oleanolic acid and other triterpenoids.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 0.03 mol/L, pH 2.9) in an isocratic or gradient elution. A typical ratio is 85:15 (v/v) methanol to buffer.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[2]

  • Detection: The UV detector is set to a wavelength of 210 nm for the detection of oleanolic acid.[2]

  • Quantification: A standard curve is generated using a certified reference standard of oleanolic acid at various concentrations. The concentration of oleanolic acid in the plant extract is then determined by comparing its peak area to the standard curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like oleanane.

  • Derivatization: As triterpenoids are not sufficiently volatile for GC analysis, a derivatization step is often required. This typically involves silylation to convert the hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.

  • Instrumentation: A GC-MS system with a capillary column (e.g., DB-5ms) is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is programmed for the oven to ensure the separation of different components in the extract.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification of oleanane is based on its characteristic mass spectrum, particularly the fragment ion at m/z 191, which is also a characteristic fragment for hopanes, a class of pentacyclic triterpenoids found in bacteria.[5]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard added to the sample before extraction.

Mandatory Visualization

Oleanane Biosynthesis Pathway

Oleanane is a pentacyclic triterpenoid synthesized via the mevalonate (MVA) pathway in plants. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 30-carbon precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization catalyzed by β-amyrin synthase, an oxidosqualene cyclase (OSC), to form β-amyrin, the direct precursor of the oleanane skeleton. Subsequent modifications, such as oxidation and glycosylation, are catalyzed by enzymes like cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs) to produce the vast diversity of oleanane-type saponins found in nature.[3]

Oleanane_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway (MVA) AcetylCoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase betaAmyrin β-Amyrin (Oleanane Skeleton) Oxidosqualene->betaAmyrin β-Amyrin Synthase (OSC) OleanolicAcid Oleanolic Acid betaAmyrin->OleanolicAcid Cytochrome P450s (Oxidation) Saponins Oleanane Saponins OleanolicAcid->Saponins UDP-Glycosyltransferases (Glycosylation)

Caption: The biosynthetic pathway of oleanane-type triterpenoids in plants.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the comparative analysis of oleanane content in different angiosperm lineages. This involves careful sample selection, standardized extraction and analytical procedures, and robust data analysis.

Experimental_Workflow start Start: Define Research Question sampling Plant Material Collection (Diverse Angiosperm Lineages) start->sampling preparation Sample Preparation (Drying, Grinding) sampling->preparation extraction Extraction of Triterpenoids preparation->extraction analysis Quantitative Analysis (HPLC or GC-MS) extraction->analysis data_proc Data Processing and Statistical Analysis analysis->data_proc interpretation Interpretation of Results (Comparative Analysis) data_proc->interpretation publication Publication of Findings interpretation->publication

Caption: A generalized workflow for the comparative analysis of oleanane content.

References

In-vivo validation of the therapeutic effects of Olean-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Oleanolic acid (OA) and its derivatives, a class of pentacyclic triterpenoids found in numerous plants, have garnered significant attention for their broad therapeutic potential.[1] While in-vitro studies have established their bioactivity, in-vivo validation is critical for assessing their efficacy and safety in a physiological context. This guide provides a comparative overview of the in-vivo therapeutic effects of prominent Olean-based compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.

Comparative Efficacy Data

The in-vivo performance of this compound-based compounds varies significantly based on structural modifications, disease model, and administration route. Synthetic derivatives, in particular, often show enhanced potency compared to the parent compound, oleanolic acid.[2][3]

Table 1: Anti-Inflammatory Effects
CompoundAnimal ModelDosage & RouteKey Efficacy MetricsReference
Oleanolic Acid (OA) TPA-Induced Mouse Ear EdemaN/ALess potent than derivatives[4]
11-Oxo-oleanolic Acid Derivatives (8 & 9) TPA-Induced Mouse Ear Edema1 mg/ear, TopicalInhibition of Edema: More potent than OA. Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[4]
Diamine-PEGylated OA (OADP) TPA-Induced Mouse Ear EdemaN/AMarkedly suppressed edema; reduced ear thickness 14% more than diclofenac.[5]
CDDO-Methyl ester (CDDO-Me) Rodent Model of Chronic Colon InflammationN/ADecreased expression of NF-ĸB, COX-2, IL-6, TNF-α. Increased expression of anti-inflammatory IL-10.[1][5]
CDDO-imidazole (CDDO-Im) DSS-Induced Colitis in MiceN/ARelieved colitis, inhibited IL-6 and IL-17 expression, and suppressed STAT3 activation.[1][6]
Table 2: Anti-Cancer Effects
CompoundAnimal ModelDosage & RouteKey Efficacy MetricsReference
Oleanolic Acid (OA) Rat Colon Carcinogenesis ModelChronic Oral Admin.Inhibited tumor initiation.[7]
Oleanolic Acid (OA) Prostate Cancer (PC-3) XenograftN/ASuppressed tumor growth via inhibition of the PI3K/Akt pathway.[8]
Synthetic Oleanane Triterpenoids (CDDO-Me, omaveloxolone) Pancreatic Cancer (KPC) Transgenic Mouse ModelN/AProlonged survival, suppressed IL-6 secretion and STAT3 phosphorylation.[2]
Synthetic Oleanane Triterpenoids Lung Cancer Xenograft (WT, KEAP1 KO, NRF2 KO)N/ASignificantly decreased tumor growth across all cancer mutation statuses.[9]
Oleanolic Acid (OA) Osteosarcoma & NSCLC Mouse ModelsN/AReduced the rate of lung metastasis.[7]
Table 3: Pharmacokinetic Parameters

The clinical application of oleanolic acid has been hampered by its low bioavailability, primarily due to poor absorption and extensive metabolism.[10][11] Various formulation strategies and derivative syntheses aim to overcome this limitation.

Compound/FormulationAnimal ModelAdministration RouteKey ParametersReference
Oleanolic Acid (OA) RatsOral (25 & 50 mg/kg)Absolute Bioavailability: 0.7%.[10]
Oleanolic Acid (OA) RatsIntravenous (0.5, 1, 2 mg/kg)t1/2: 41.9-52.7 min; CL: 28.6-33.0 ml/min/kg.[10]
OA-loaded Lactoferrin Nanoparticles (OA-NPs) Sprague Dawley RatsOralRelative Bioavailability: 340.59% (compared to free OA).[12]
OA Prodrugs (1,3-cyclic propanyl phosphate esters) RatsIntravenoust1/2: Improved compared to parent OA; drug detected up to 48h.[11][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in-vivo models.

TPA-Induced Mouse Ear Edema Model (Anti-Inflammatory)

This model is widely used to screen for topical anti-inflammatory agents.[4][5]

  • Animal Model: Male BL/6J or similar mouse strains are used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is applied to the inner and outer surfaces of the right ear of each mouse. The left ear typically serves as a negative control.

  • Compound Administration: The test compound (e.g., 11-oxo-oleanolic acid derivative) is dissolved in the TPA solution and applied topically to the right ear. A positive control group is often treated with a known anti-inflammatory drug like diclofenac.

  • Efficacy Measurement: After a set period (e.g., 6 hours), the mice are euthanized. The thickness of both ears is measured with a micrometer. A circular section of each ear is punched out and weighed. The difference in weight or thickness between the TPA-treated ear and the control ear indicates the degree of edema.

  • Biochemical Analysis: Ear tissue samples can be homogenized to measure levels of pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and enzymes like myeloperoxidase (MPO) to quantify neutrophil infiltration.

Cancer Xenograft Model (Anti-Tumor)

This model assesses the effect of a compound on the growth of human tumors in an immunodeficient host.[8]

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., PC-3 prostate cancer cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated with the formula: (Length × Width²)/2.

  • Compound Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Mice are euthanized, and final tumor volumes and weights are recorded. Tumors can be excised for further analysis, such as immunohistochemistry (to assess proliferation markers like Ki-67) or Western blot (to analyze signaling pathway proteins like PI3K/Akt).

Visualizations: Signaling Pathways and Workflows

Anti-Inflammatory Signaling

This compound-based compounds often exert anti-inflammatory effects through a dual mechanism: inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway.[4][14]

Caption: Dual anti-inflammatory action of this compound-based compounds.

PI3K/Akt Cancer Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key anti-cancer strategy for this compound-based compounds.[8]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation OA Oleanolic Acid OA->PI3K Inhibits OA->Akt Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by Oleanolic Acid.

General In-Vivo Experimental Workflow

The following diagram illustrates a typical workflow for preclinical in-vivo validation studies.

experimental_workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Intervention cluster_monitoring Phase 3: Data Collection cluster_analysis Phase 4: Endpoint Analysis animal_model 1. Animal Model Selection (e.g., Nude Mice, SD Rats) disease_induction 2. Disease Induction (e.g., Tumor Xenograft, TPA Application) animal_model->disease_induction randomization 3. Randomization into Groups (Control, Test Compound, Positive Control) disease_induction->randomization administration 4. Compound Administration (Oral, IV, Topical) randomization->administration in_life_obs 5. In-Life Monitoring (Tumor Volume, Body Weight, Clinical Signs) administration->in_life_obs euthanasia 6. Euthanasia & Sample Collection in_life_obs->euthanasia ex_vivo 7. Ex-Vivo Analysis (Tumor Weight, Histology, Biomarkers) euthanasia->ex_vivo data_analysis 8. Statistical Analysis ex_vivo->data_analysis

Caption: Standard workflow for in-vivo therapeutic validation.

References

A Guide to Inter-Laboratory Comparison of Oleanane Analysis in Rock Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the analysis of oleanane, a significant biomarker found in rock samples and crude oils. While direct inter-laboratory comparison data for oleanane analysis is not publicly available, this document outlines best practices and compares analytical techniques to promote standardized and reproducible results across different laboratories. The information presented is synthesized from established geochemical research.

Introduction to Oleanane Analysis

Oleanane is a pentacyclic triterpenoid biomarker derived from angiosperms (flowering plants).[1][2] Its presence and abundance in geological samples provide crucial information for petroleum system analysis, including the age and depositional environment of source rocks.[1][3][4] The ratio of oleanane to other biomarkers, such as C30 hopane (oleanane index), is a widely used indicator for terrestrial organic matter input and can suggest a Cretaceous or younger age for the source rock.[1][4][5] Accurate and precise quantification of oleanane is therefore critical for reliable geochemical interpretation.

Inter-laboratory studies are essential for establishing the robustness and comparability of analytical methods. This guide serves as a foundational document to encourage such studies by presenting detailed experimental protocols and comparing the performance of various analytical techniques.

Experimental Protocols

A standardized analytical workflow is crucial for achieving comparable results between laboratories. The following protocol is a synthesis of methodologies described in geochemical literature.

2.1. Sample Preparation

  • Cleaning: The exterior of the rock sample should be thoroughly cleaned to remove any potential surface contamination. This can be achieved by washing with solvents like dichloromethane (DCM) and methanol (MeOH). For highly sensitive analyses, removing the outer layer of the rock is recommended.[6][7]

  • Crushing and Grinding: The cleaned rock sample is first broken into smaller chips using a jaw crusher and then pulverized to a fine powder (e.g., < 200 mesh) using a ring mill or mortar and pestle. All equipment must be meticulously cleaned between samples to prevent cross-contamination.

2.2. Solvent Extraction

  • Soxhlet Extraction: The powdered rock sample is placed in a pre-extracted cellulose thimble and extracted using a Soxhlet apparatus. A common solvent mixture is azeotropic DCM/MeOH (e.g., 93:7 v/v) for 48-72 hours until the solvent runs clear.

  • Accelerated Solvent Extraction (ASE): A more rapid alternative to Soxhlet, using elevated temperatures and pressures to reduce extraction time and solvent consumption.

2.3. Fractionation

The resulting total lipid extract (bitumen) is typically separated into different compound classes to reduce matrix complexity and interference.

  • Asphaltene Precipitation: Asphaltenes are precipitated by adding a non-polar solvent like n-hexane or n-heptane to the total extract. The mixture is allowed to stand, and the soluble portion (maltenes) is decanted.

  • Column Chromatography: The maltene fraction is further separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography. A glass column packed with activated silica gel and/or alumina is commonly used.[8]

    • The saturated fraction, containing oleanane, is eluted with a non-polar solvent such as n-hexane.

    • The aromatic fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of hexane and DCM).

    • Polar compounds are eluted with a more polar solvent or solvent mixture (e.g., DCM/MeOH).

Analytical Techniques for Oleanane Quantification

The saturated hydrocarbon fraction is analyzed to identify and quantify oleanane. Gas chromatography coupled with mass spectrometry is the most common technique.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for biomarker analysis.[3][4][9]

  • Mode of Operation: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity for target compounds. For triterpanes like oleanane and hopane, the characteristic mass fragment ion at mass-to-charge ratio (m/z) 191 is monitored.[1][9]

  • Identification: Oleanane is identified by its retention time and its mass spectrum compared to authentic standards or published data. It typically elutes just before C30 hopane on most non-polar GC columns.

  • Quantification: The concentration of oleanane is determined by integrating the peak area in the m/z 191 mass chromatogram and comparing it to the area of an internal standard. The oleanane index is calculated as the ratio of the peak area of 18α(H)-oleanane to that of C30 17α(H),21β(H)-hopane.

3.2. Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers improved selectivity and signal-to-noise ratio, which is particularly useful for complex samples or when target analytes are present at low concentrations.[10]

  • Mode of Operation: Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. For oleanane, the transition from m/z 412 (molecular ion) to m/z 191 can be used.[1]

  • Advantages: This technique can resolve co-eluting interferences, providing more accurate quantification. For instance, it can help differentiate oleanane from lupane, which has a similar mass spectrum and retention time.[11]

3.3. Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC provides significantly higher peak capacity and resolution compared to conventional one-dimensional GC.[2][12]

  • Principle: The effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase.

  • Advantages: GCxGC can resolve isomers that are difficult to separate by conventional GC, such as 18α(H)- and 18β(H)-oleanane, from other co-eluting compounds.[2][12] This is crucial for accurate determination of maturity parameters based on these isomer ratios.

Table 1: Comparison of Analytical Techniques for Oleanane Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
Primary Mode Selected Ion Monitoring (SIM) of m/z 191Multiple Reaction Monitoring (MRM), e.g., m/z 412 -> 191Full Scan or TOF-MS
Selectivity GoodExcellentSuperior
Resolution StandardStandard (Chromatographic)Very High (Chromatographic)
Sensitivity GoodExcellentVery Good
Key Advantage Widely available, robust, standard methodMinimizes co-elution interference, high confidence in identificationUnparalleled separation of complex mixtures and isomers
Key Disadvantage Potential for co-elution with other compounds[11]Requires more specialized instrumentation and method developmentComplex data processing, specialized instrumentation

Inter-Laboratory Comparison Data (Hypothetical Example)

To illustrate the goals of an inter-laboratory study, the following table presents hypothetical results for the analysis of a certified reference material (CRM) rock sample. In a real study, multiple laboratories would analyze the same homogenous sample, and the results would be statistically evaluated to assess precision and accuracy.

Table 2: Hypothetical Inter-Laboratory Results for Oleanane in CRM-RS-1

Laboratory IDAnalytical MethodOleanane Concentration (µg/g rock)Oleanane Index (Oleanane/C30 Hopane)Z-Score*
Lab AGC-MS (SIM)1.250.45-0.5
Lab BGC-MS/MS (MRM)1.350.480.8
Lab CGCxGC-TOFMS1.310.470.3
Lab DGC-MS (SIM)1.100.41-2.4
Lab EGC-MS/MS (MRM)1.330.480.6
Consensus Mean 1.29 0.46
Std. Deviation 0.08 0.03

*Z-scores are calculated based on the consensus mean and standard deviation to evaluate the performance of each laboratory. A Z-score between -2 and 2 is generally considered satisfactory.

Visualizing the Workflow

The following diagram illustrates the complete workflow for oleanane analysis, from sample collection to data interpretation.

Oleanane_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Data Processing cluster_interpretation Interpretation Rock_Sample Rock Sample Collection Cleaning Exterior Cleaning Rock_Sample->Cleaning Crushing Crushing & Pulverizing Cleaning->Crushing Extraction Solvent Extraction (Soxhlet or ASE) Crushing->Extraction Total_Extract Total Lipid Extract Extraction->Total_Extract Fractionation Column Chromatography (Silica/Alumina) Sat_Fraction Saturated Fraction Fractionation->Sat_Fraction Total_Extract->Fractionation GC_MS GC-MS, GC-MS/MS, or GCxGC Analysis Sat_Fraction->GC_MS Data_Processing Peak Identification & Integration GC_MS->Data_Processing Quantification Quantification vs. Internal Standard Data_Processing->Quantification Interpretation Geochemical Interpretation (Oleanane Index, etc.) Quantification->Interpretation

Caption: Experimental workflow for oleanane analysis in rock samples.

Conclusion

The reliable analysis of oleanane in rock samples is fundamental for accurate petroleum system evaluation. While various robust analytical techniques exist, the lack of standardized reporting and formal inter-laboratory comparison studies can lead to discrepancies in results. This guide provides a framework of best practices for experimental protocols and highlights the relative strengths of different analytical methods. Adherence to detailed and consistent methodologies, coupled with participation in future round-robin studies, will be paramount in enhancing the quality and comparability of oleanane data across the geochemical community.

References

Unlocking Nature's Arsenal: A Comparative Docking Analysis of Oleanane Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in silico evaluation of oleanane derivatives reveals their significant potential as modulators of critical protein targets implicated in cancer and inflammation. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for novel therapeutics.

Oleanolic acid (OA) and its derivatives, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have garnered substantial interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Molecular docking studies have emerged as a powerful computational tool to elucidate the molecular interactions between these natural compounds and their protein targets, offering insights into their mechanism of action and paving the way for the design of more potent synthetic analogs.[2][3]

This guide synthesizes findings from multiple studies to present a comparative overview of the docking performance of various oleanane derivatives against several key protein targets.

Comparative Docking Performance of Oleanane Derivatives

The following tables summarize the docking scores and, where available, the corresponding in vitro inhibitory concentrations (IC50) of various oleanane derivatives against their respective protein targets. These results highlight the binding affinities of the compounds and provide a basis for structure-activity relationship (SAR) analysis.

Table 1: Docking Scores and IC50 Values of Oleanolic Acid Derivatives Against EGFR

CompoundDerivative TypeDocking Score (kcal/mol)Target Protein (PDB ID)Cancer Cell LineIC50 (µM)
OA Derivative 2a Phenolic MoietyNot specified, low binding energyEGFR (1M17)-52.4 (15-LOX), 59.5 (α-glucosidase)
OA Derivative 4d Coumarin MoietyNot specified, low binding energyEGFR (1M17)HCT-11638.5
OA Derivative 4k Coumarin MoietyNot specified, low binding energyEGFR (1M17)HCT-11639.3
OA Derivative 4m Coumarin MoietyNot specified, low binding energyEGFR (1M17)HCT-11640.0
OA Derivative 4l Coumarin MoietyNot specified, low binding energyEGFR (1M17)LS-174T44.0
OA Derivative 4e Coumarin MoietyNot specified, low binding energyEGFR (1M17)LS-174T44.3
OA Derivative 5d Coumarin MoietyNot specified, low binding energyEGFR (1M17)LS-174T38.0
OA Lactone 6 LactoneNot specified, strong interactionEGFR (1M17)VariousMicromolar range
OA Bromolactone 10 BromolactoneNot specified, strong interactionEGFR (1M17)VariousMicromolar range

Data compiled from multiple sources.[4][5][6][7]

Table 2: Comparative Docking Scores Against Other Key Protein Targets

CompoundTarget ProteinDocking Score (Etotal)Reference DrugReference Drug Score
Oleanolic Acid ERRα-294.72DoxorubicinNot Specified
Oleanolic Acid ERRα-294.72TamoxifenNot Specified
OA derivative 18 NF-κB (p52 subunit)Predicted similar binding to MA--
Maslinic Acid (MA) NF-κB (p52 subunit)Predicted similar binding to Cmpd 18--
Oleanolic Acid NF-κB (p52 subunit)No predicted binding--

Data compiled from multiple sources.[8][9][10]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, which is crucial for the reproducibility and validation of the in silico results.

General Molecular Docking Workflow:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB).[4][5] Water molecules and existing ligands are typically removed, and polar hydrogens and charges are added. The 3D structures of the oleanane derivatives (ligands) are built and optimized using molecular modeling software.[11]

  • Binding Site Prediction: The active site of the target protein is identified. This can be based on the location of the co-crystallized ligand in the PDB structure or through the use of binding site prediction algorithms.[12]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, AutoDock Vina, or Hex.[2][8][12] These programs explore various conformations and orientations of the ligand within the protein's binding site and calculate the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol).[13]

  • Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.[4][5] This analysis provides insights into the structural basis of the binding affinity.

Signaling Pathways and Experimental Workflow

To visualize the broader biological context and the experimental process, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Structure Preparation (from PDB) binding_site Binding Site Identification protein_prep->binding_site ligand_prep Ligand Structure Preparation (Oleanane Derivatives) docking Molecular Docking (e.g., AutoDock, Vina) ligand_prep->docking binding_site->docking pose_analysis Analysis of Docked Poses & Interactions docking->pose_analysis invitro In Vitro Validation (e.g., IC50 determination) pose_analysis->invitro

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

egfr_signaling_pathway Simplified EGFR Signaling Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation olean_deriv Oleanane Derivatives olean_deriv->egfr

Caption: An overview of the EGFR signaling pathway, a target for some oleanane derivatives.

nfkb_signaling_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) ikk IKK Complex stimuli->ikk ikb IκB ikk->ikb phosphorylates & degrades nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammatory mediators) nfkb->transcription olean_deriv Oleanane Derivatives olean_deriv->ikk

Caption: The NF-κB signaling cascade, a key pathway in inflammation modulated by oleanane compounds.

References

Safety Operating Guide

Proper Disposal of Oleanolic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Oleanolic acid, a common compound in research and development.

Waste Identification and Classification

Before disposal, it is imperative to classify the waste. Waste Oleanolic acid, along with any contaminated materials, may be considered hazardous waste depending on local, state, and federal regulations. Users must consult these regulations to ensure complete and accurate classification.[1][2]

Personal Protective Equipment (PPE)

When handling Oleanolic acid for disposal, appropriate personal protective equipment should be worn to avoid skin and eye contact, as well as inhalation of dust.[3]

PPE CategorySpecific Recommendations
Eye Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][4]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][4]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory Protection For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.[4]

Disposal Protocol

The primary recommended method for the disposal of Oleanolic acid is through a licensed professional waste disposal service.

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect waste Oleanolic acid and any contaminated materials (e.g., filter paper, gloves, containers) in a suitable, closed, and properly labeled container.[3][6]

    • Avoid creating dust during collection.[3] For spills, sweep up the material and place it into a suitable container for disposal.[7]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Treatment and Disposal:

    • Option 1: Licensed Disposal Company: The most recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3][4]

    • Option 2: Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel in a facility approved for such operations.

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product, following the same procedures.[3]

Important Considerations:

  • Do not let the product enter drains.[3]

  • All disposal activities must be in accordance with local, state, and federal regulations.[6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Oleanolic acid.

Oleanolic_Acid_Disposal_Workflow cluster_preparation Preparation cluster_disposal_path Disposal Path cluster_alternative_disposal Alternative (Specialized Facilities Only) cluster_completion Completion start Waste Oleanolic Acid Generated wear_ppe Wear Appropriate PPE start->wear_ppe collect_waste Collect Waste in Labeled, Closed Container wear_ppe->collect_waste contact_vendor Contact Licensed Waste Disposal Vendor collect_waste->contact_vendor incineration_check Approved Chemical Incinerator Available? collect_waste->incineration_check Alternative Path package_transport Package for Transport According to Regulations contact_vendor->package_transport transfer_waste Transfer Waste to Vendor package_transport->transfer_waste document_disposal Document Disposal Record transfer_waste->document_disposal incineration_check->contact_vendor No dissolve_solvent Dissolve in Combustible Solvent incineration_check->dissolve_solvent Yes incinerate Incinerate with Afterburner and Scrubber dissolve_solvent->incinerate incinerate->document_disposal end Disposal Complete document_disposal->end

Oleanolic Acid Disposal Workflow

References

Essential Safety and Handling Guide for Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for handling Oleanolic Acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Important Note: "Olean" can refer to a class of oleochemicals. This document focuses on Oleanolic Acid as a representative compound. Always consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling Oleanolic Acid.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or natural rubber gloves are recommended.
Eye Protection Safety glasses with side shields or gogglesUse dust-proof goggles, especially when handling the powder form.[1]
Skin and Body Protection Laboratory coatA standard lab coat is sufficient for low-risk activities.
Disposable coveralls (Type 5/6)Recommended for tasks with a higher risk of dust generation or spillage.[2]
Respiratory Protection NIOSH/MSHA approved particulate respiratorRequired when engineering controls are insufficient or when handling large quantities of powder.[1][3]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4]

  • Avoid generating dust during handling.[4]

  • Prevent contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[5]

  • Use non-sparking tools to prevent ignition sources.[4]

Storage:

  • Store in a tightly closed container in a dry and cool place.[5]

  • The recommended storage temperature is 4°C.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • After Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][5]

  • After Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[3][5]

Disposal Plan

Dispose of Oleanolic Acid and contaminated materials in accordance with local, state, and federal regulations.

  • Collect waste material in a suitable, closed container for disposal.[4]

  • Do not allow the chemical to enter drains or waterways.[6]

  • Dispose of the contents and container to an approved waste disposal plant.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of Oleanolic Acid, from preparation to disposal.

A Preparation - Review SDS - Don PPE B Handling - Use in well-ventilated area - Avoid dust generation A->B C Storage - Tightly closed container - Cool, dry place (4°C) B->C If not all is used D Spill/Exposure Event B->D If spill/exposure occurs F Decontamination - Clean work area B->F After completion E First Aid - Follow SDS protocol D->E E->F G Waste Disposal - Collect in labeled container - Dispose via approved facility F->G

Caption: Workflow for Safe Handling of Oleanolic Acid.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.